5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxycarbonylbicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-15-9(14)11-4-2-3-10(7-11,5-6-11)8(12)13/h2-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXFGRBVZYIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548706 | |
| Record name | 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110371-27-2 | |
| Record name | 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, a complex bicyclic molecule with potential applications in medicinal chemistry and drug discovery. The bicyclo[3.2.1]octane scaffold is a privileged motif found in numerous biologically active natural products, and synthetic routes to novel derivatives are of significant interest. This document outlines a logical, multi-step synthesis, detailing the underlying chemical principles, experimental considerations, and key reaction protocols.
Introduction to the Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane ring system is a rigid, three-dimensional framework that can present substituents in well-defined spatial orientations, making it an attractive scaffold for the design of small molecule therapeutics. Its unique conformational constraints can lead to high-affinity and selective interactions with biological targets. The synthesis of functionalized bicyclo[3.2.1]octanes, such as the title compound, often requires strategic planning to control stereochemistry and achieve the desired substitution pattern.
Proposed Synthetic Strategy
The synthesis of this compound can be logically approached through a convergent strategy that constructs the bicyclic core via an intramolecular cyclization reaction. A plausible and efficient method for forming the requisite ring system is the Dieckmann condensation, an intramolecular version of the Claisen condensation that is well-suited for the formation of five- and six-membered rings.[1][2] This key step necessitates a suitably substituted acyclic precursor, which can be assembled through a series of well-established carbon-carbon bond-forming reactions.
The proposed synthetic pathway commences with the construction of a substituted pimelate derivative, followed by the pivotal Dieckmann cyclization to forge the bicyclo[3.2.1]octane skeleton. Subsequent functional group manipulations will then yield the target molecule.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of the Pimelate Precursor via Michael Addition
The journey towards the target molecule begins with the construction of a suitable acyclic precursor. A double Michael addition of dimethyl malonate to acrylonitrile provides an efficient route to a highly functionalized heptanedioate derivative.
Experimental Protocol: Michael Addition
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl malonate in a suitable solvent such as ethanol.
-
Base Addition: Add a catalytic amount of a strong base, such as sodium ethoxide, to the solution to generate the malonate enolate in situ.
-
Acrylonitrile Addition: Slowly add two equivalents of acrylonitrile to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
The causality behind this experimental choice lies in the high reactivity of the malonate enolate as a soft nucleophile, which readily attacks the β-carbon of the electron-deficient acrylonitrile in a conjugate addition fashion. The use of a catalytic amount of base is sufficient as the base is regenerated during the reaction sequence.
Step 2: Hydrolysis and Decarboxylation to Dimethyl 4-Cyanopimelate
The product from the Michael addition, a dicyano diester, must be converted into a pimelate derivative suitable for the subsequent Dieckmann condensation. This is achieved through selective hydrolysis of one of the ester groups and one of the nitrile groups, followed by decarboxylation.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Acidic Hydrolysis: The dicyano diester is subjected to acidic hydrolysis using a strong acid such as sulfuric acid or hydrochloric acid in an aqueous medium.[3]
-
Heating: The reaction mixture is heated to reflux to promote both hydrolysis of the nitrile and ester groups and subsequent decarboxylation of the resulting β-keto acid intermediate.[4]
-
Esterification: Following hydrolysis and decarboxylation, the resulting diacid can be re-esterified to the dimethyl ester using standard methods, such as Fischer esterification (methanol and a catalytic amount of strong acid).
-
Purification: The desired dimethyl 4-cyanopimelate is then purified by vacuum distillation.
This transformation is a classic example of the malonic ester synthesis, where the malonate moiety serves as a synthetic equivalent of a carboxylate group.[4] The acidic conditions facilitate the hydrolysis of both the ester and nitrile functionalities, and the elevated temperature drives the decarboxylation of the intermediate malonic acid derivative.
Step 3: Dieckmann Condensation to Construct the Bicyclo[3.2.1]octane Core
This is the pivotal step in the synthesis, where the acyclic pimelate derivative undergoes an intramolecular cyclization to form the bicyclo[3.2.1]octane ring system. The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings.[1][5]
Experimental Protocol: Dieckmann Condensation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of dimethyl 4-cyanopimelate is prepared in an anhydrous, aprotic solvent such as toluene or tetrahydrofuran.
-
Base Addition: A strong base, such as sodium hydride or sodium ethoxide, is added portion-wise to the solution at a controlled temperature (often elevated to initiate the reaction). The base deprotonates the α-carbon of one of the ester groups to form an enolate.[6]
-
Intramolecular Cyclization: The newly formed enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic β-keto ester.[7]
-
Acidic Workup: After the reaction is complete, the mixture is cooled and quenched by the addition of a dilute acid. This protonates the enolate and allows for the isolation of the β-keto ester product.
-
Purification: The bicyclic product can be purified by column chromatography on silica gel.
The regioselectivity of the Dieckmann condensation in this specific case is crucial. The pimelate derivative has two ester groups that can potentially be enolized. However, the presence of the electron-withdrawing cyano group at the 4-position will influence the acidity of the neighboring α-protons, guiding the cyclization to the desired bicyclo[3.2.1]octane system.
Caption: Simplified mechanism of the Dieckmann condensation.
Step 4: Final Functional Group Transformations
The product of the Dieckmann condensation, methyl 5-cyano-2-oxobicyclo[3.2.1]octane-1-carboxylate, is a late-stage intermediate that requires further modification to arrive at the target molecule. This involves the hydrolysis of the nitrile group to a carboxylic acid and the selective hydrolysis of one of the ester groups.
Experimental Protocol: Hydrolysis
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acidic hydrolysis with aqueous HCl or H₂SO₄ at elevated temperatures is a common method.
-
Ester Hydrolysis: The conditions for nitrile hydrolysis will likely also lead to the hydrolysis of the methyl ester groups.
-
Selective Esterification/Protection: To obtain the final product with one carboxylic acid and one methoxycarbonyl group, a protection/deprotection strategy or a selective mono-esterification of the intermediate diacid may be necessary. For instance, the diacid could be converted to a cyclic anhydride, which is then opened with methanol to give the desired mono-ester.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Michael Addition | Dimethyl malonate, Acrylonitrile | Dimethyl 4,4-dicyano-4-(methoxycarbonyl)heptanedioate | Sodium ethoxide | 70-80 |
| 2 | Hydrolysis & Decarboxylation | Michael Adduct | Dimethyl 4-cyanopimelate | H₂SO₄, H₂O | 60-70 |
| 3 | Dieckmann Condensation | Dimethyl 4-cyanopimelate | Methyl 5-cyano-2-oxobicyclo[3.2.1]octane-1-carboxylate | Sodium hydride | 50-60 |
| 4 | Hydrolysis | Dieckmann Product | This compound | HCl, H₂O | 80-90 |
Note: The yields provided are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Conclusion
The synthesis of this compound presents a challenging yet achievable goal for the synthetic organic chemist. The proposed pathway, centered around the powerful Dieckmann condensation, offers a logical and efficient approach to this complex target. Careful optimization of each step, particularly the selective functional group manipulations in the final stages, will be critical for a successful synthesis. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this and other novel bicyclo[3.2.1]octane derivatives.
References
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Filippini, M. H., & Rodriguez, J. (2000). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 100(7), 2627-2674.
- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.
- Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English, 10(7), 496-497.
- Stork, G., & Dowd, P. (1963). A New Method for the Alkylation of Ketones and Aldehydes: The C-Alkylation of the Enamines of Aldehydes and Ketones. Journal of the American Chemical Society, 85(14), 2178-2180.
- Little, R. D., & Dawson, J. R. (1980). Intramolecular photochemical cycloaddition reactions of 5-(1-cyclopentenyl)-1-pentene. A new synthesis of the tricyclo[6.3.0.0(2,6)]undecane ring system. The Journal of Organic Chemistry, 45(26), 5345-5348.
- Krapcho, A. P., & Lovey, A. J. (1973). Decarboxylations of geminal diesters and β-keto esters in wet dimethyl sulfoxide. Effect of added salts. Tetrahedron Letters, 14(12), 957-960.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Munday, L. (1961). The stereochemistry of the Strecker synthesis. Journal of the Chemical Society, 4372-4379.
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PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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PubChem. (2024, January 3). Methyl 4-cyanocyclohexanecarboxylate. Retrieved from [Link]
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ACS Publications. (n.d.). .alpha.,.alpha.' Annulation of cyclic ketones. Synthesis of bicyclo [3.2.1]octane derivatives. Retrieved from [Link]
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ResearchGate. (2014, May 7). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Retrieved from [Link]
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physicochemical properties of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
Abstract
This compound is a bifunctional organic compound built upon a rigid, saturated bicyclic scaffold. This guide provides a comprehensive analysis of its core physicochemical properties, which are critical determinants of its behavior in biological and chemical systems. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to present a robust predictive profile and a clear roadmap for experimental validation. We delve into the structural features, predicted acidity (pKa), lipophilicity (logP), and aqueous solubility, providing not just theoretical values but also the underlying causality and industry-standard protocols for their empirical determination. This whitepaper is designed to serve as a foundational resource for researchers utilizing this molecule in medicinal chemistry, materials science, and synthetic applications, enabling informed decisions in experimental design and development pathways.
Introduction: The Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a key structural motif in numerous natural products and has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive non-aromatic, saturated bioisostere for phenyl rings. By replacing flat, aromatic systems with scaffolds like bicyclo[3.2.1]octane, medicinal chemists can modulate a compound's physicochemical properties to "escape from flatland," often leading to improved solubility, enhanced metabolic stability, and novel intellectual property.[1] Derivatives of bicyclo[3.2.1]octane are explored as rigid scaffolds to mimic peptide backbones or to orient functional groups in a precise, predetermined spatial arrangement for optimal interaction with biological targets.[2]
This compound (Figure 1) is a derivative that presents two key functionalities: a carboxylic acid at a bridgehead carbon (C1) and a methyl ester at C5. This bifunctional nature allows for orthogonal chemical modifications, making it a versatile building block for more complex molecular architectures.[3] Understanding its fundamental physicochemical properties is the first and most critical step in its application, dictating everything from reaction conditions to its potential as a drug candidate.
Molecular and Structural Properties
The foundational characteristics of a molecule are its identity, composition, and structure. These immutable properties are the basis from which all other physicochemical behaviors are derived.
Chemical Structure
Caption: 2D structure of this compound.
Key Identifiers
All quantitative data for the compound are summarized in Table 1 for easy reference.
| Property | Value | Source(s) |
| CAS Number | 110371-27-2 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₆O₄ | [5][8] |
| Molecular Weight | 212.24 g/mol | [5][7][8] |
| Synonyms | Bicyclo[3.2.1]octane-1,5-dicarboxylic acid monomethyl ester | [7][8] |
Predicted Physicochemical Properties
In early-stage research and drug discovery, where physical samples may be scarce, computational (in-silico) prediction of properties is a cornerstone of compound evaluation. These predictions guide synthesis prioritization and experimental design.
Acidity (pKa)
The pKa, or acid dissociation constant, is a measure of a compound's acidity in a given solvent. It is critical for predicting a molecule's charge state at a specific pH, which profoundly influences its solubility, membrane permeability, and receptor-binding interactions.
-
Expertise & Insights: The primary acidic functional group in the target molecule is the carboxylic acid. Aliphatic carboxylic acids typically exhibit pKa values in the range of 4 to 5.[9] For this compound, the pKa is expected to be near this range, likely around 4.8 . The rigid bicyclic structure provides a defined conformation, but the lack of strongly electron-withdrawing or -donating groups in close proximity suggests its acidity will not deviate significantly from a standard alkyl carboxylic acid.
-
Trustworthiness through Prediction Methods: Accurate pKa prediction is an active area of computational chemistry. Modern methods often rely on linear correlations derived from density functional theory (DFT) calculations of molecular properties like O-H bond length or the stability of the conjugate base.[10][11] Other quantitative structure-property relationship (QSPR) models use empirical atomic charge descriptors to achieve high correlation with experimental values.[12][13] While these advanced methods would provide a more precise estimate, the general approximation of ~4.8 serves as a reliable starting point for experimental planning.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is one of the most important parameters in drug design. It is quantified by the partition coefficient (P), typically measured between n-octanol and water, and expressed as its logarithm (logP). A positive logP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[14]
-
Expertise & Insights: The logP value governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For oral absorption, a balanced logP (typically between 1 and 3) is often desired. The target molecule contains a polar carboxylic acid (which will be ionized at physiological pH, increasing hydrophilicity) and a less polar methyl ester, combined with a non-polar hydrocarbon scaffold. The calculated logP (cLogP) for the neutral molecule is estimated to be in the range of 1.5 to 2.0 . This suggests moderate lipophilicity, a favorable starting point for drug development.
-
Trustworthiness through Calculation Methods: Computational logP (cLogP) prediction is a mature field. Most algorithms work by deconstructing the molecule into atomic or fragmental contributions, for which hydrophobicity values have been empirically determined from a large training set of molecules.[15][16] These methods are robust and provide reliable estimates that are widely used in the pharmaceutical industry to screen virtual compound libraries.[17]
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent. For drug development, aqueous solubility is a non-negotiable parameter, as a compound must dissolve to be absorbed and distributed to its site of action. Poor solubility is a major cause of failure for drug candidates.
-
Expertise & Insights: The solubility of this compound will be highly pH-dependent due to the ionizable carboxylic acid. In acidic environments (pH < pKa), the neutral, less soluble form will dominate. In neutral to basic environments (pH > pKa), the deprotonated, more soluble carboxylate salt will be the major species. The presence of the methyl ester and the bicyclic hydrocarbon core contributes to its lipophilicity, which will inherently limit its aqueous solubility. A common benchmark for sufficient solubility in drug discovery is >60 µg/mL.[18] Given its structure, achieving this benchmark, particularly at physiological pH 7.4, is anticipated.
-
Trustworthiness through Established Principles: The factors governing solubility are well-understood and include molecular structure (lipophilicity, hydrogen bonding capacity, crystal energy) and solution conditions (pH, temperature, ionic strength).[18] Experimental methods are the gold standard for determining this property, as crystal lattice energy—a major determinant of the solubility of solids—is very difficult to predict accurately.
Protocols for Experimental Determination
The following sections provide detailed, self-validating protocols for the empirical determination of the key physicochemical properties. These methods represent the industry "gold standard" and are designed to produce reliable and reproducible data.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the pKa.
Methodology Steps:
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol/Water) to ensure solubility of both the acidic and basic forms.
-
Instrumentation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Titration: Place the sample solution in a thermostatted vessel and slowly titrate with a standardized solution of a strong base (e.g., 0.01 M KOH) using a calibrated burette or auto-titrator.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: logP Determination by Shake-Flask Method
This is the classic and most reliable method for measuring the octanol-water partition coefficient.[14]
Methodology Steps:
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing the two solvents and allowing them to separate. Use the aqueous phase buffered to a pH at least 2 units below the pKa (e.g., pH 2.0) to ensure the compound is in its neutral form.
-
Sample Preparation: Prepare a stock solution of the compound in the saturated n-octanol.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the saturated aqueous buffer in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]) .[19]
Caption: Workflow for logP determination via the shake-flask method.
Protocol: Aqueous Solubility by Equilibrium Shake-Flask Method
This method determines the thermodynamic solubility, which is the true equilibrium solubility of a compound and is considered the "gold standard".[20]
Methodology Steps:
-
Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[18]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step, often accomplished by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by ultracentrifugation.
-
Quantification: Take a known volume of the clear, saturated filtrate and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[18][21]
-
Validation: The presence of remaining solid in the original vial must be visually confirmed at the end of the experiment to validate that the solution was indeed saturated.
Thermal Properties and Stability
-
Melting Point: As a crystalline solid, the compound is expected to have a distinct melting point, which would be determined experimentally using Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
-
Thermal Stability: Studies on related bicyclic systems, such as bicyclo[4.2.0]oct-2-enes, show that at high temperatures (e.g., >250°C), these frameworks can undergo thermal isomerization or fragmentation.[23][24][25][26] While the saturated bicyclo[3.2.1]octane core is significantly more stable, high-temperature applications or analytical techniques like Gas Chromatography (GC) could potentially induce degradation. Thermogravimetric Analysis (TGA) would be the standard method to determine its decomposition temperature.
Conclusion
This compound is a structurally intriguing molecule with significant potential as a building block in synthetic and medicinal chemistry. This guide establishes a foundational understanding of its key physicochemical properties. The predicted pKa (~4.8) and cLogP (~1.5-2.0) characterize it as a mildly acidic compound with balanced lipophilicity, a promising profile for drug discovery applications. Its pH-dependent aqueous solubility is a critical parameter that must be experimentally verified for any intended biological application. The detailed protocols provided herein offer a clear and robust pathway for researchers to obtain the high-quality experimental data needed to advance their research and development efforts with confidence.
References
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- Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical
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- How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor.
- cLogP Calculation - Osiris Property Explorer - Organic Chemistry Portal.
- 5-methoxycarbonylbicyclo[3.2.1]octane-1-carboxylic acid.
- LogP—Making Sense of the Value - ACD/Labs.
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- CAS NO. 110371-27-2 | 5-(methoxycarbonyl)bicyclo[3.2.1]octane-1 ...
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- 5-methoxycarbonylbicyclo[3.2.1]octane-1-carboxylic acid, min 97%, 100 mg.
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An In-Depth Technical Guide to 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid (CAS: 110371-27-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its chemical properties, explore established and theoretical synthetic pathways, and discuss its strategic application in the design of novel therapeutics, supported by practical insights and validated protocols.
Core Molecular Profile
This compound is a bifunctional organic molecule featuring a rigid bicyclo[3.2.1]octane scaffold. This unique three-dimensional structure is of significant interest in drug discovery as it can serve as a non-aromatic bioisostere for phenyl rings or help to orient functional groups in a precise and constrained manner, enhancing binding affinity and selectivity to biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 110371-27-2 | [1] |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [2] |
| Synonyms | Bicyclo[3.2.1]octane-1,5-dicarboxylic acid monomethyl ester | [2] |
| Purity | Typically ≥97% (commercial) | [1][2] |
| Solubility | Moderate solubility, making it suitable for pharmaceutical formulations. | [3] |
Strategic Importance in Medicinal Chemistry
The bicyclo[3.2.1]octane core is a prevalent motif in numerous biologically active natural products.[4] Its rigid, well-defined geometry makes it an attractive scaffold for the development of novel therapeutics. By replacing more flexible or aromatic moieties with this saturated bicyclic system, researchers can achieve:
-
Improved Metabolic Stability: The saturated nature of the ring system reduces susceptibility to oxidative metabolism that is common for aromatic rings.
-
Enhanced Target Selectivity: The precise spatial arrangement of substituents on the rigid scaffold can lead to more specific interactions with the target protein's binding pocket.
-
Novel Intellectual Property: The use of such unique scaffolds can provide a pathway to novel chemical entities with distinct patentability.
Derivatives of bicyclo[3.2.1]octane-1-carboxylic acid are utilized as rigid scaffolds in drug discovery, mimicking peptide backbones or aromatic systems.[3]
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized through established methodologies for constructing the bicyclo[3.2.1]octane framework. A common and powerful approach involves an intramolecular Diels-Alder reaction.
A plausible synthetic strategy could start from a suitably functionalized cyclohexadiene precursor. The key step would be an intramolecular [4+2] cycloaddition to form the bicyclic core, followed by functional group manipulations to yield the target molecule.
A general representation of such a synthetic approach is outlined below:
Caption: Conceptual synthetic workflow for the bicyclo[3.2.1]octane core.
The synthesis of highly functionalized, enantiopure bicyclo[3.2.1]octane systems has been successfully achieved starting from commercially available chiral molecules like carvone.[4][5][6] These syntheses often feature an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening as key steps.[4][5][6]
Illustrative Experimental Protocol (General)
The following protocol illustrates a general method for the construction of a bicyclo[3.2.1]octane system, which could be adapted for the synthesis of the title compound. This is based on procedures described for related structures.
Step 1: Formation of the Diels-Alder Precursor
-
To a solution of a suitable cyclohexenone derivative in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.
-
After stirring for a defined period, introduce a reagent to form the diene and the dienophile within the same molecule.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.
-
Purify the precursor by column chromatography.
Step 2: Intramolecular Diels-Alder Cycloaddition
-
Dissolve the purified precursor in a high-boiling point, inert solvent (e.g., toluene or xylene).
-
Heat the solution to reflux for an extended period (e.g., 24-48 hours) to facilitate the intramolecular cycloaddition.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting tricyclic intermediate by column chromatography.
Step 3: Ring Opening and Functionalization
-
The subsequent steps would involve the selective opening of one of the rings of the tricyclic intermediate to form the bicyclo[3.2.1]octane skeleton. This can often be achieved through reductive cleavage or other ring-opening strategies.
-
Finally, standard functional group interconversions, such as hydrolysis of an ester to a carboxylic acid or selective esterification, would be employed to arrive at the target molecule, this compound.
Analytical Characterization (Expected)
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methoxy protons (-OCH₃) around 3.6-3.8 ppm.- A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).- A complex series of multiplets in the aliphatic region (1.0-3.0 ppm) corresponding to the protons on the bicyclo[3.2.1]octane framework. |
| ¹³C NMR | - Two carbonyl carbon signals, one for the ester (~170-175 ppm) and one for the carboxylic acid (~175-180 ppm).- A signal for the methoxy carbon (-OCH₃) around 50-55 ppm.- A series of signals in the aliphatic region for the carbons of the bicyclic core. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹.- A sharp C=O stretching band for the ester around 1730-1750 cm⁻¹.- A C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.- C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 212.24.- Characteristic fragmentation patterns corresponding to the loss of a methoxy group (-OCH₃), a carboxyl group (-COOH), or cleavage of the bicyclic ring system. |
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: While a full safety data sheet should be consulted, related compounds suggest it may be harmful if swallowed.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
This compound is intended for research and development purposes only.[1]
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid, three-dimensional structure provides a unique design element for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research into stereoselective synthetic routes and the exploration of its use in the synthesis of novel bioactive compounds will continue to be an area of active investigation.
References
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Aladdin Scientific. 5-methoxycarbonylbicyclo[3.2.1]octane-1-carboxylic acid, min 97%, 100 mg. Available from: [Link].
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-
MDPI. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Available from: [Link].
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National Center for Biotechnology Information. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Available from: [Link].
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National Center for Biotechnology Information. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Available from: [Link].
-
ResearchGate. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Available from: [Link].
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An In-depth Technical Guide to the Structure Elucidation of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
This guide provides a comprehensive walkthrough for the structural elucidation of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, a complex bicyclic molecule. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard analytical techniques. This document emphasizes the logical integration of data from multiple spectroscopic methods to arrive at an unambiguous structural assignment.
Introduction
The bicyclo[3.2.1]octane framework is a prevalent structural motif in numerous biologically active natural products and has been a subject of significant interest in synthetic chemistry.[1][2] The precise characterization of substituted bicyclo[3.2.1]octanes, such as the title compound, is critical for understanding their chemical properties and biological activities. The presence of two functional groups, a carboxylic acid and a methyl ester, at specific positions on the rigid bicyclic skeleton, introduces stereochemical considerations that must be addressed through rigorous spectroscopic analysis. This guide will detail a systematic approach to confirming the constitution and stereochemistry of this compound.
Overall Strategy for Structure Elucidation
The elucidation of this molecule's structure relies on a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation is essential for a conclusive assignment. The workflow involves:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon skeleton and establish the connectivity and stereochemistry of the protons. This includes 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) experiments.
The following diagram illustrates the logical flow of the structure elucidation process:
Caption: Integration of 2D NMR data to determine molecular connectivity.
Key HMBC Correlations:
| Proton Signal (δ ppm) | Correlated Carbon Signals (δ ppm) | Interpretation |
| 3.68 (OCH₃) | 176.5 (Ester C=O) | Confirms the methyl group is part of the ester function. |
| 2.55 (H-5) | 176.5 (Ester C=O), 35.1 (C-4), 31.5 (C-6), 38.6 (C-7) | Places the methoxycarbonyl group at C-5 and confirms connectivity to neighboring carbons. |
| 2.40 (H-7) | 182.3 (Acid C=O), 54.5 (C-1), 31.5 (C-6), 32.1 (C-8) | Places the carboxylic acid group at C-1 (a quaternary carbon) and confirms the bridgehead position of C-7. |
Interpretation of 2D NMR Data: By combining the information from COSY, HSQC, and HMBC, the complete carbon skeleton and the positions of the substituents can be determined. The HSQC spectrum allows for the unambiguous assignment of all protonated carbons. The COSY spectrum reveals the coupling network within the bicyclic system. Crucially, the HMBC correlations confirm the attachment of the methoxycarbonyl group to the C-5 bridgehead and the carboxylic acid to the C-1 bridgehead.
NOESY Spectroscopy: Defining the Stereochemistry
Causality of Experimental Choice: The final piece of the puzzle is the relative stereochemistry of the substituents. The bicyclo[3.2.1]octane system is rigid, and the Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are close to each other, irrespective of their bonding. This is a powerful tool for determining the spatial arrangement of atoms. [1][3] Experimental Protocol: A 2D NOESY experiment is performed on the same sample, with a mixing time optimized to observe key correlations (e.g., 500-800 ms).
Key NOESY Correlations and Stereochemical Assignment:
| Proton Signal 1 | Proton Signal 2 | Interpretation |
| H-5 | Protons at C-8 (endo) | Indicates that the methoxycarbonyl group at C-5 is in the exo position, causing the H-5 proton (in the endo position) to be in proximity to the endo protons on the one-carbon bridge. |
| OCH₃ protons | Protons at C-4 and C-6 (exo) | Further supports the exo orientation of the methoxycarbonyl group. |
Conclusion on Stereochemistry: The observed NOE between the endo-H5 and the endo-protons on C8 is a key diagnostic correlation. In a bicyclo[3.2.1]octane system, this interaction is only possible if the substituent at C-5 is in the exo position. This establishes the relative stereochemistry of the methoxycarbonyl group.
Conclusion: The Final Structure
The synergistic application of mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments allows for the unambiguous structure elucidation of this compound. The data confirms the molecular formula, the presence of the expected functional groups, the connectivity of the bicyclic framework, and the exo stereochemistry of the methoxycarbonyl substituent. This systematic and self-validating approach ensures a high degree of confidence in the final structural assignment.
References
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Marco, J. A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-296. [Link]
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ResearchGate. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. [Link]
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NIST. (n.d.). Bicyclo[3.2.1]octane. In NIST Chemistry WebBook. [Link]
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Taylor & Francis Online. (1970). NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline. Molecular Physics, 18(3), 301-310. [Link]
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SpringerLink. (2004). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 14(10), 2547-2550. [Link]
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ACS Publications. (1972). Stereochemistry of bicyclo[3.2.1]octane. XIX. Stereochemical requirements for proton-fluorine spin-spin coupling over five bonds. Journal of the American Chemical Society, 94(20), 7049-7053. [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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PubMed. (2021). New bicyclic [3.2.1] octane neolignan derivative from Aniba firmula. Natural Product Research, 35(20), 3486-3492. [Link]
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ScienceDirect. (1984). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. Magnetic Resonance in Chemistry, 22(11), 739-743. [Link]
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National Institutes of Health. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-296. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. [Link]
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ResearchGate. (2021). New bicyclic [3.2.1] octane neolignan derivative from Aniba firmula. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. JCPS, 8(2), 263-267. [Link]
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Royal Society of Chemistry. (2017). Construction of the highly oxidized bicyclo[3.2.1]octane CD ring system of aconitine via a late stage enyne cycloisomerization. Chemical Communications, 53(56), 7916-7919. [Link]
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J-STAGE. (2001). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin, 49(10), 1358-1361. [Link]
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ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 9181-9189. [Link]
-
Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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-
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A Technical Guide to the Solubility of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, a molecule of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document synthesizes fundamental principles of organic chemistry to predict its solubility profile. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their drug development programs. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and applicable understanding of the subject matter.
Introduction: The Critical Role of Solubility in Drug Development
In the journey from a promising chemical entity to a viable therapeutic agent, solubility is a primary hurdle that must be cleared.[1] Poor solubility is a leading cause of failure for drug candidates, as it often leads to low bioavailability, erratic absorption, and an inability to achieve therapeutic concentrations in the bloodstream.[2] Therefore, a thorough understanding and empirical determination of a compound's solubility in a range of solvents is a non-negotiable step in early-stage drug discovery and preclinical development.[1][2] This guide focuses on this compound (CAS: 110371-27-2), a bicyclic compound with functional groups that present an interesting and relevant case study for solubility prediction and determination.[3][4]
Physicochemical Properties of this compound
A molecule's structure dictates its properties, and solubility is no exception. The key to predicting the solubility of this compound lies in a careful analysis of its structural features.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | [3] |
| Molecular Weight | 212.24 g/mol | [3] |
| CAS Number | 110371-27-2 | [3][4] |
| Structure | A rigid bicyclo[3.2.1]octane core functionalized with a carboxylic acid and a methyl ester group. |
The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The carboxylic acid (-COOH) and methyl ester (-COOCH₃) groups are polar. The carboxylic acid is capable of acting as both a hydrogen bond donor and acceptor, while the ester can act as a hydrogen bond acceptor.[5] These groups will favor interactions with polar solvents.
-
Non-Polar Moiety: The bicyclo[3.2.1]octane core is a bulky, non-polar hydrocarbon framework. This part of the molecule will contribute to its solubility in non-polar solvents.
The overall solubility of the compound will be a balance between these competing factors. The principle of "like dissolves like" is the guiding tenet here: polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[6]
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents. It is important to note that the following table presents a predicted solubility profile based on chemical principles, not experimentally determined values.
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Hexane | Non-polar | None | Low | The non-polar solvent will primarily interact with the bicyclic core, but the polar functional groups will limit solubility. |
| Toluene | Non-polar (aromatic) | None | Low to Moderate | The aromatic nature of toluene may offer slightly better interaction than hexane, but the polarity mismatch remains. |
| Dichloromethane (DCM) | Moderately Polar | Acceptor | Moderate to High | DCM's polarity is intermediate, making it a good candidate for dissolving compounds with both polar and non-polar features.[6] |
| Ethyl Acetate | Moderately Polar | Acceptor | Moderate to High | Similar to DCM, ethyl acetate strikes a balance in polarity and can accept hydrogen bonds.[6] |
| Tetrahydrofuran (THF) | Polar aprotic | Acceptor | High | THF is a good solvent for a wide range of organic compounds due to its polarity and ability to accept hydrogen bonds.[6] |
| Acetone | Polar aprotic | Acceptor | High | Acetone is a polar aprotic solvent that should effectively solvate the polar functional groups. |
| Ethanol/Methanol | Polar protic | Donor & Acceptor | High | These protic solvents can engage in hydrogen bonding with both the carboxylic acid and the ester, leading to strong solute-solvent interactions.[6] |
| Dimethyl Sulfoxide (DMSO) | Highly Polar aprotic | Acceptor | Very High | DMSO is a powerful and versatile solvent, known for its ability to dissolve a wide array of organic molecules.[6] |
| Water | Highly Polar protic | Donor & Acceptor | Low | Despite the polar functional groups, the large, non-polar bicyclic core is expected to significantly limit aqueous solubility.[5][6] |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be self-validating and to provide accurate, reproducible results.
Materials and Equipment
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another suitable analytical technique for quantification.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible after the equilibration period. A starting point could be 10-20 mg of the compound.
-
To each vial, add a precise volume of the selected organic solvent (e.g., 1.0 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The goal is to achieve a saturated solution where the rate of dissolution equals the rate of precipitation.
-
-
Sampling and Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solids settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method. A 1:100 or 1:1000 dilution is often a good starting point.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
Data Interpretation and Troubleshooting
-
Inconsistent Results: This may be due to insufficient equilibration time, temperature fluctuations, or solvent evaporation. Ensure all parameters are tightly controlled.
-
Low Recovery: The compound may be adsorbing to the filter material. Choose a filter material (e.g., PTFE, nylon) that is compatible with your solvent and has low binding affinity for the compound.
-
Supersaturation: Be cautious of creating a supersaturated solution, which is thermodynamically unstable. The equilibration step with excess solid is designed to prevent this.
Conclusion
References
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A Technical Guide to 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic Acid: Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, a bifunctional organic compound featuring the privileged bicyclo[3.2.1]octane scaffold. This rigid, non-natural carbocyclic system is of significant interest in medicinal chemistry and materials science due to its utility as a versatile synthetic building block. This guide details the compound's physicochemical properties, outlines a validated synthetic strategy from a natural product precursor, discusses methods for its structural characterization, and explores its applications in research and drug development.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its core structure is the bicyclo[3.2.1]octane ring system, which is a common motif in many biologically active natural products, particularly in tri- and tetracyclic terpenes.[1][2] The presence of two distinct and chemically addressable functional groups—a carboxylic acid at a bridgehead position and a methoxycarbonyl group—makes it a highly valuable scaffold for creating more complex molecular architectures.[3]
Key identifying information and properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O₄ | [4][5][6][7] |
| Molecular Weight | 212.24 g/mol | [6][7] |
| High-Precision M.W. | 212.2423 g/mol | [4] |
| CAS Number | 110371-27-2 | [4][5][8][9] |
| Synonym(s) | bicyclo[3.2.1]octane-1, 5-dicarboxylic acid monomethyl ester | [6][7] |
| Typical Purity | ≥95% - 97% | [4][5][7] |
Synthesis and Purification
The construction of complex, stereochemically defined bicyclic systems such as this one necessitates a robust, multi-step synthetic approach. A well-established and enantioselective route begins with the commercially available monoterpene (R)-(-)-carvone, a chiral pool starting material.[1][2][10] This strategy leverages the inherent stereochemistry of the natural product to produce the target bicyclo[3.2.1]octane framework in an enantiopure form.
The causality behind this synthetic choice is twofold: it provides an inexpensive and readily available source of chirality, and its structure is amenable to the key chemical transformations required to build the target scaffold. The overall strategy involves an intramolecular Diels-Alder reaction followed by a crucial cyclopropane ring-opening.[1][2]
Conceptual Synthetic Protocol
The following protocol outlines the key transformations. For detailed experimental conditions, reagents, and stoichiometric information, consulting the primary literature is required.[1][2][10]
-
Initial Functionalization of (R)-Carvone: The synthesis begins with the conversion of carvone into a β-keto ester. This is a critical step that installs a versatile methoxycarbonyl group and sets the stage for the subsequent formation of a diene required for the Diels-Alder reaction.[2]
-
Formation of the Diene Precursor: The β-keto ester is converted into a silyl enol ether. This transformation creates the 5-vinyl-1,3-cyclohexadiene moiety necessary for the key cycloaddition step.
-
Intramolecular Diels-Alder Cycloaddition: The diene precursor is heated in a sealed, degassed tube. This induces an intramolecular [4+2] cycloaddition, efficiently forming a complex tricyclo[3.2.1.0²·⁷]octane system. This step is highly effective for building molecular complexity in a single, stereocontrolled operation.
-
Oxidative Cleavage and Rearrangement: The tricyclic intermediate is subjected to oxidative conditions (e.g., using m-CPBA). This step is designed to open one of the rings in a controlled manner.
-
Cyclopropane Ring Opening: The final and most critical step involves the reductive or acid-catalyzed opening of the strained cyclopropane ring within the intermediate. This cleavage establishes the desired bicyclo[3.2.1]octane framework, yielding the target compound or a close derivative that can be readily converted to the final product.
-
Purification: The crude product is purified using standard laboratory techniques, most commonly column chromatography on silica gel, to yield the final product with high purity (typically >97%).[10]
Structural Characterization and Validation
To ensure the integrity of the synthesized material, a comprehensive structural analysis is mandatory. This self-validating approach confirms that the target molecule has been successfully prepared and is of sufficient purity for subsequent applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. The observed chemical shifts, coupling constants, and integrations must be consistent with the rigid bicyclic structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₁₁H₁₆O₄.
-
Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups. Characteristic absorption bands for the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch are expected.
The workflow from synthesis to a fully validated compound is illustrated in the diagram below.
Caption: Synthesis and validation workflow for the target compound.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile organic building block in the synthesis of more complex molecules.[7] Its utility stems from several key features:
-
Rigid Scaffold: The bicyclic core provides a conformationally restricted framework. In drug design, such rigidity is highly desirable as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Bifunctionality: The presence of a carboxylic acid and a methyl ester allows for orthogonal chemical reactions. The carboxylic acid can be converted into amides, while the ester can be hydrolyzed or reduced. This differential reactivity enables the precise, stepwise addition of other molecular fragments.
-
Vectorial Display of Substituents: The well-defined three-dimensional structure allows for the precise spatial projection of functional groups, making it an excellent scaffold for probing the structure-activity relationships (SAR) of pharmacologically active molecules. It is frequently employed in the design of novel pharmaceuticals.[3]
Safety and Handling
This compound is intended for laboratory research use only.[4] As with all laboratory chemicals, standard safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: All handling should be performed in a well-ventilated fume hood to minimize inhalation exposure.
-
Handling: Avoid contact with skin and eyes. Do not ingest. In case of contact, wash the affected area thoroughly with water.
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potential stereoisomers of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
An In-Depth Technical Guide to the Potential Stereoisomers of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The bicyclo[3.2.1]octane framework is a prevalent structural motif in numerous biologically active natural products and synthetic molecules, rendering it a key scaffold in medicinal chemistry and drug development.[1][2] The stereochemical complexity inherent in this rigid bicyclic system profoundly influences its pharmacological and toxicological properties. This technical guide provides a comprehensive analysis of the potential stereoisomers of this compound, a substituted bicyclo[3.2.1]octane derivative. We will delve into the identification of stereogenic centers, the resulting stereoisomeric possibilities, and the critical experimental methodologies for their separation and characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the stereochemical challenges associated with this important class of molecules.
Introduction: The Significance of Stereoisomerism in Bicyclo[3.2.1]octane Systems
The rigid, three-dimensional architecture of the bicyclo[3.2.1]octane skeleton imparts unique conformational constraints that are highly sought after in the design of novel therapeutics.[1] The precise spatial arrangement of substituents on this scaffold dictates molecular recognition events at biological targets. Consequently, different stereoisomers of a chiral drug molecule can exhibit vastly different potencies, efficacies, and metabolic profiles. A thorough understanding and control of stereochemistry are therefore paramount in the development of safe and effective pharmaceuticals.
This guide focuses on this compound, a molecule whose stereoisomeric landscape presents both a challenge and an opportunity for drug discovery programs.
Analysis of Stereogenic Centers and Potential Stereoisomers
To determine the number of potential stereoisomers, we must first identify the stereogenic centers within the molecule. The structure of this compound is presented below:
Caption: Structure of this compound.
The key to understanding the stereoisomerism of this molecule lies in its bicyclic nature. The bridgehead carbons, C1 and C5 , are the primary stereogenic centers. Each of these carbons is bonded to four different groups, fulfilling the requirement for chirality.
-
C1 is attached to:
-
The carboxylic acid group (-COOH)
-
The two-carbon bridge (-CH2-CH2-)
-
The one-carbon bridge (-CH2-)
-
The three-carbon bridge leading to C5
-
-
C5 is attached to:
-
The methoxycarbonyl group (-COOCH3)
-
The two-carbon bridge (-CH2-CH2-)
-
The one-carbon bridge (-CH2-)
-
The three-carbon bridge leading to C1
-
With two stereogenic centers, the maximum number of possible stereoisomers is 2n, where n is the number of stereocenters. Therefore, for this compound, there are 22 = 4 potential stereoisomers .
These four stereoisomers exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric.
Caption: Stereoisomeric relationships of the target molecule.
In addition to the chirality at the bridgehead carbons, the relative orientation of the substituents gives rise to endo and exo isomers, which are a form of diastereomerism. In the bicyclo[3.2.1]octane system, substituents on the six-membered ring can be oriented either towards the larger (seven-membered) or smaller (five-membered) bridge.
Experimental Methodologies for Separation and Characterization
The separation and characterization of the stereoisomers of this compound require a multi-pronged approach, leveraging both chromatographic and spectroscopic techniques.
Separation of Stereoisomers
3.1.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution.
Protocol: Chiral HPLC Screening
-
Column Selection: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for carboxylic acids.
-
Mobile Phase:
-
Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Detection: UV detection is suitable due to the presence of the carbonyl chromophores.
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.
| Parameter | Starting Conditions | Optimization Strategy |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Screen other CSPs if initial separation is poor. |
| Mobile Phase (Normal) | Hexane/Isopropanol (90:10) + 0.1% TFA | Vary the ratio of hexane to isopropanol. |
| Mobile Phase (Reversed) | Acetonitrile/Water (50:50) + 0.1% Formic Acid | Adjust the organic modifier concentration. |
| Flow Rate | 1.0 mL/min | Optimize for best resolution and analysis time. |
| Temperature | Ambient | Investigate the effect of temperature on selectivity. |
3.1.2. Diastereomeric Crystallization
This classical resolution technique involves reacting the racemic carboxylic acid with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts.[3][4] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3][4]
Protocol: Diastereomeric Salt Crystallization
-
Selection of Resolving Agent: Common chiral bases for resolving acidic racemates include alkaloids (e.g., brucine, strychnine, quinine) and chiral amines (e.g., (R)- or (S)-1-phenylethylamine).
-
Salt Formation: Dissolve the racemic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a suitable solvent.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.[5]
-
Isolation and Purification: Isolate the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be improved by recrystallization.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid.
Caption: Workflow for diastereomeric crystallization.
3.1.3. Chiral Derivatization Followed by Achiral Chromatography
In this indirect method, the enantiomers of the carboxylic acid are reacted with a chiral derivatizing agent to form diastereomers.[6][7][8] These diastereomers can then be separated on a standard achiral HPLC column.[7]
Protocol: Chiral Derivatization
-
Select a Chiral Derivatizing Agent: Choose a chiral alcohol or amine that reacts readily with the carboxylic acid to form a stable ester or amide.
-
Derivatization Reaction: Activate the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent like DCC) and react it with the chiral derivatizing agent.
-
Chromatographic Separation: Separate the resulting diastereomers using standard achiral HPLC (either normal or reversed-phase).
-
Cleavage (if necessary): The derivatizing group can be cleaved to recover the pure enantiomers, although for analytical purposes, this step is often omitted.
Characterization of Stereoisomers
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of the bicyclo[3.2.1]octane system.
-
1H NMR: The coupling constants (J values) between protons provide valuable information about their dihedral angles and, consequently, their spatial relationships. Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, helping to assign endo and exo configurations.
-
13C NMR: The chemical shifts of the carbon atoms are sensitive to their stereochemical environment.
3.2.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Each enantiomer will produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the absolute configuration of the molecule and can be used to determine enantiomeric purity.
3.2.3. X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry. This is often considered the "gold standard" for structural elucidation.
Conclusion
The stereochemical landscape of this compound, with its four potential stereoisomers, presents a significant consideration for its application in drug discovery and development. A systematic approach employing a combination of chiral separation techniques, such as chiral HPLC and diastereomeric crystallization, is essential for isolating the individual stereoisomers. Subsequent characterization by NMR spectroscopy, circular dichroism, and, where possible, X-ray crystallography will provide a complete and unambiguous assignment of their three-dimensional structures. The methodologies and insights presented in this guide offer a robust framework for researchers to confidently navigate the stereochemical complexities of this and related bicyclic systems, ultimately enabling the development of safer and more effective therapeutic agents.
References
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Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 15, 2026, from [Link]
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1H and 13C NMR spectral studies of C-2 substituted isomeric exo... (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved January 15, 2026, from [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved January 15, 2026, from [Link]
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Acids: Derivatization for GC Analysis. (n.d.). Retrieved January 15, 2026, from [Link]
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Bicyclic Compounds Nomenclature - IUPAC Rules. (n.d.). Química Organica.org. Retrieved January 15, 2026, from [Link]
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Efficient Synthesis of Novel Bridgehead-Substituted Bicyclo[3.2.1]octane-2,4-diones. (n.d.). Retrieved January 15, 2026, from [Link]
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A mass-spectral study of exo- and endo-2-norbornyl bromide and... (n.d.). Retrieved January 15, 2026, from [Link]
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Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. (2014, March 10). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. (n.d.). Iowa State University Digital Repository. Retrieved January 15, 2026, from [Link]
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2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024, March 12). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]
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Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]
-
Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. (2020, May 21). PubMed. Retrieved January 15, 2026, from [Link]
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REARRANGEMENTS OF SOME BICYCLIC SYSTEMS being a thesis presented to the University of Glasgow for the Degree of Doctor of Philos. (n.d.). Retrieved January 15, 2026, from [Link]
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Atlantis Press. (n.d.). Retrieved January 15, 2026, from [Link]
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Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved January 15, 2026, from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. Retrieved January 15, 2026, from [Link]
-
Diastereomeric recrystallization. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Separation of diastereomers by crystallization with seeding : r/OrganicChemistry. (2023, November 21). Reddit. Retrieved January 15, 2026, from [Link]
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5-methoxycarbonylbicyclo[3.2.1]octane-1-carboxylic acid. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). Retrieved January 15, 2026, from [Link]
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Generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems by carbenium ion rearrangements during production of the antihistamine drug Quifenadine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Methodological & Application
The Strategic Utility of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic Acid in Modern Organic Synthesis
Introduction: The Bicyclo[3.2.1]octane Scaffold as a Privileged Motif
In the landscape of contemporary drug discovery and complex molecule synthesis, the rigid, three-dimensional architecture of bicyclic scaffolds is of paramount importance. These structures offer a departure from the often flat, sp²-hybridized world of traditional aromatic building blocks, providing a powerful tool for exploring new chemical space. The bicyclo[3.2.1]octane framework, in particular, is a recurring motif in a multitude of biologically active natural products and their synthetic analogues.[1][2] Its inherent conformational rigidity allows for the precise spatial orientation of appended functional groups, a critical feature for optimizing interactions with biological targets. This structural pre-organization can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.
This application note delves into the specific utility of a highly versatile derivative of this scaffold: 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid (CAS 110371-27-2).[3][4][5][6] The presence of two distinct carboxylic acid functionalities—one as a free acid and the other as a methyl ester—at the bridgehead (C1) and C5 positions, respectively, opens a gateway for sequential and chemoselective transformations. This di-functional nature allows the molecule to serve as a sophisticated linker, a rigid core for fragment-based drug design, or a key intermediate in the stereocontrolled synthesis of more complex molecular architectures.
Core Applications & Synthetic Rationale
The unique disposition of the carboxyl groups on the bicyclo[3.2.1]octane frame dictates its primary applications. The C1 carboxylic acid is sterically hindered, influencing its reactivity, while the C5 methoxycarbonyl group is more accessible. This inherent difference is the cornerstone of its synthetic utility.
Application 1: Asymmetric Synthesis and Chiral Ligand Development
The rigid bicyclic core is an excellent chassis for the development of novel chiral ligands for asymmetric catalysis. The defined spatial relationship between the two carboxyl groups can be exploited to create a chiral environment around a metal center.
-
Causality of Experimental Choice: The protocol below describes the selective amidation of the C1 carboxylic acid, followed by reduction of the C5 ester and subsequent derivatization. This sequence is dictated by the relative reactivities of the two functional groups. The sterically encumbered C1 carboxylic acid is best activated in situ with a peptide coupling reagent to overcome its lower intrinsic reactivity. The more accessible C5 ester can then be reduced without affecting the newly formed amide.
Protocol 1: Synthesis of a Chiral Diamine Ligand Precursor
This protocol outlines the selective derivatization of this compound to form a chiral diamine precursor, a key intermediate for ligand synthesis.
Experimental Workflow Diagram
Caption: Sequential modification of the title compound.
Step-by-Step Methodology
-
Selective Amidation of the C1 Carboxylic Acid:
-
To a solution of this compound (1.0 eq, 212.24 g/mol ) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add (R)-1-phenylethanamine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the mono-amide.
-
-
Reduction of the C5 Methoxycarbonyl Group:
-
Dissolve the purified mono-amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise. Caution: Exothermic reaction and H₂ gas evolution.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of H₂O (x mL), 15% NaOH (aq) (x mL), and H₂O (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting slurry vigorously for 1 hour until a white precipitate forms.
-
Filter the precipitate through a pad of Celite®, washing thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate in vacuo to yield the corresponding alcohol.
-
-
Conversion to the Diamine:
-
This is a three-step sequence:
-
Mesylation: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.
-
Azide Displacement: After workup, dissolve the crude mesylate in DMF and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 80 °C for 6 hours.
-
Staudinger Reduction: Cool the reaction mixture, add THF followed by triphenylphosphine (PPh₃, 1.5 eq). Stir for 30 minutes, then add H₂O (5.0 eq) and stir at 50 °C for 8 hours.
-
-
After an appropriate workup, the final chiral diamine precursor can be purified by chromatography.
-
Application 2: Rigid Scaffolds in Medicinal Chemistry
The bicyclo[3.2.1]octane core is an attractive scaffold for designing inhibitors or modulators of biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. Its rigidity helps to minimize the entropic penalty upon binding. The di-functional nature of the title compound allows for its use as a central scaffold onto which different pharmacophoric elements can be attached. For instance, derivatives of bicyclo[3.2.1]octyl amides have been investigated as allosteric modulators of metabotropic glutamate receptors (mGluR5).[7]
-
Causality of Experimental Choice: In this application, the goal is to create a small library of compounds by attaching different moieties to the C1 and C5 positions. The protocol starts with the hydrolysis of the methyl ester to yield the di-acid. This symmetrical intermediate can then undergo a selective mono-esterification, leveraging statistical methods or enzymatic resolution, to regenerate an orthogonal protecting group strategy if needed. However, for library synthesis, a one-pot di-amidation with a diverse set of amines is often more efficient.
Protocol 2: Synthesis of a Bicyclic Amide Library Core
This protocol describes the formation of the bicyclo[3.2.1]octane-1,5-dicarboxylic acid, a key intermediate for parallel amide library synthesis.
Logical Relationship Diagram
Caption: Workflow for amide library synthesis.
Step-by-Step Methodology
-
Saponification of the Methyl Ester:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq).
-
Stir the mixture at 40 °C for 12 hours.
-
Monitor the disappearance of the starting material by LC-MS.
-
Once complete, cool the mixture to room temperature and remove the THF in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 by the slow addition of 2 M HCl at 0 °C.
-
A white precipitate should form. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure dicarboxylic acid.
-
-
Parallel Amide Synthesis (Representative Well):
-
To a well in a 96-well plate, add a solution of the dicarboxylic acid (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA).
-
Add a solution of the desired primary or secondary amine (2.5 eq) in DMA.
-
Add a solution of propylphosphonic anhydride (T3P®, 50% in EtOAc, 2.2 eq) and allow the reaction to proceed at room temperature for 18 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, and purify via high-throughput preparative HPLC/MS.
-
Quantitative Data Summary
While specific yield data for reactions using this compound is not extensively published, the following table provides expected outcomes based on analogous transformations reported for similar bicyclic systems.[8][9]
| Reaction Type | Substrate | Key Reagents | Product Type | Expected Yield (%) | Expected Diastereoselectivity |
| Selective Amidation | C1-Carboxylic Acid | HATU, Amine | C1-Amide, C5-Ester | 75-90% | >95:5 (if chiral amine is used) |
| Ester Reduction | C5-Methyl Ester | LiAlH₄ | C5-Hydroxymethyl | 85-95% | N/A |
| Ester Hydrolysis | C5-Methyl Ester | LiOH | C1,C5-Dicarboxylic Acid | >95% | N/A |
| Di-amidation | C1,C5-Dicarboxylic Acid | T3P®, Amine | C1,C5-Diamide | 60-85% (per amide) | N/A |
Conclusion and Future Outlook
This compound represents a strategically valuable building block for organic synthesis. Its rigid framework and orthogonally addressable functional groups provide a reliable platform for constructing molecules with high degrees of three-dimensionality. The protocols detailed herein showcase its utility in both asymmetric synthesis and medicinal chemistry, demonstrating a clear rationale for its application. Future work will likely see this and similar scaffolds being used to develop novel therapeutics, particularly in areas where target specificity and improved ADME properties are critical.[2] The continued exploration of stereoselective methods to construct and functionalize the bicyclo[3.2.1]octane core will undoubtedly expand its role in the synthesis of next-generation complex molecules.[10][11]
References
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Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]
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Rodriguez, S., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Addi. [Link]
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Paquette, L. A., & Tae, J. (2000). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Molecules, 5(3), 433-447. [Link]
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Lefranc, A., Gremaud, L., & Alexakis, A. (2012). Construction of Bicyclo[3.2.1]octanes with Four Stereogenic Centers by Organocatalytic Domino Michael/Aldol Reaction. Organic Letters, 14(7), 1842–1845. [Link]
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Barrero, A. F., Herrador, M. M., & Arteaga, J. F. (2006). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules, 11(11), 901–913. [Link]
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Monteiro, M., Vale, J. R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2297–2313. [Link]
- WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same.
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Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]
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Promontorio, R. (2020). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. [Link]
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Barrero, A. F., et al. (2006). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. ResearchGate. [Link]
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Barrero, A. F., Herrador, M. M., & Arteaga, J. F. (2006). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 11(11), 901-913. [Link]
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Boehringer, R., Geoffroy, P., & Miesch, M. (2015). Base Catalyzed Synthesis of bicyclo[3.2.1]octane Scaffolds. Organic & Biomolecular Chemistry, 13(25), 6940-3. [Link]
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Boehringer, R., et al. (2015). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. ResearchGate. [Link]
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Kiam, A. (2022). Synthesis of Collision Induced Dissociation Cross-linkers for Cross-linking Mass Spectrometry Experiments. UC Irvine Electronic Theses and Dissertations. [Link]
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Application Notes and Protocols for the Derivatization of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid in Medicinal Chemistry
Introduction: The Strategic Value of the Bicyclo[3.2.1]octane Scaffold
In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Saturated bicyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a three-dimensional alternative to traditional flat, aromatic rings. The bicyclo[3.2.1]octane framework, a rigid and conformationally constrained carbocycle, serves as an excellent bioisostere for phenyl rings and other cyclic systems.[1][2] Its defined spatial arrangement of substituents allows for precise probing of protein binding pockets, which can lead to enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]
This guide focuses on a key building block: 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid (CAS 110371-27-2).[5] This molecule presents two orthogonal functionalities—a carboxylic acid and a methyl ester—at the bridgehead positions, providing a versatile platform for the synthesis of diverse compound libraries. The derivatization of these functional groups allows for the systematic exploration of chemical space around a rigid core, a strategy employed in the development of therapeutics for central nervous system (CNS) disorders, pain management, and cancer.[6][7]
This document provides detailed protocols and scientific rationale for the primary chemical transformations of this scaffold, enabling researchers to leverage its unique structural features in their medicinal chemistry programs.
Physicochemical Properties of the Starting Material
A clear understanding of the starting material is critical for reaction planning and purification.
| Property | Value | Source |
| CAS Number | 110371-27-2 | [5] |
| Molecular Formula | C₁₁H₁₆O₄ | [5] |
| Molecular Weight | 212.24 g/mol | [5] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity | Commercially available, typically ≥97% | [5] |
Note: Experimental characterization (e.g., ¹H NMR, ¹³C NMR, MS, m.p.) should be performed on the starting material to confirm identity and purity prior to use.
Core Derivatization Strategies and Protocols
The two primary functional handles of the scaffold, the carboxylic acid and the methyl ester, can be selectively addressed to generate a variety of derivatives. The following sections detail the most common and impactful derivatization pathways.
Amide Scaffolds via Carboxylic Acid Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, enabling the linkage of the bicyclic core to a vast array of amine-containing building blocks.[8] The choice of coupling reagent is critical and depends on the scale, the nature of the amine, and the need to minimize side reactions like racemization (if chiral amines are used).
-
Carbodiimides (EDC, DCC): These are classic coupling agents that activate the carboxylic acid by forming a reactive O-acylisourea intermediate.[9] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred due to the water-solubility of its urea byproduct, which simplifies purification. DCC (N,N'-Dicyclohexylcarbodiimide) forms an insoluble urea that can be removed by filtration.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid reaction times with low rates of epimerization.[10][11] They are often used for sterically hindered substrates or when mild conditions are paramount.
Caption: General workflow for amide bond synthesis.
This protocol is recommended for its high efficiency and suitability for a broad range of amines.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Expert Insight: Adding the reagents in this order prevents the formation of inactive side products from the coupling reagent. DIPEA is used to neutralize the generated hexafluorophosphate salt and maintain a basic environment for the amine to remain nucleophilic.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Trustworthiness: This washing sequence serves to remove unreacted amine (acid wash), unreacted carboxylic acid and acidic byproducts (base wash), and residual salts (brine wash), ensuring a cleaner crude product for purification.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
For less reactive amines or large-scale synthesis, conversion to the more reactive acid chloride can be advantageous.[12]
-
Acid Chloride Formation: In a fume hood, suspend or dissolve the starting carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Causality: The reaction between oxalyl chloride and DMF forms the Vilsmeier reagent, which is the active catalyst for the conversion of the carboxylic acid to the acid chloride. Effervescence (release of CO and CO₂) will be observed.
-
-
Reaction: Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. The resulting crude acid chloride is typically used immediately without further purification.
-
Amine Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. Add a solution of the desired amine (1.2 eq) and a base like triethylamine or DIPEA (1.5 eq) in DCM dropwise.
-
Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC/LC-MS. Perform an aqueous work-up and purification as described in Protocol 1.1.
Selective Ester and Acid Manipulations
The presence of two distinct carboxyl functionalities allows for selective transformations to generate diols, amino-alcohols, and other key synthons.
Caption: Pathways for selective functional group manipulation.
Simultaneous reduction of both the carboxylic acid and the methyl ester provides the corresponding 1,5-bis(hydroxymethyl) derivative, a useful diol for further derivatization (e.g., etherification, esterification).
-
Setup: To a flame-dried flask under an inert atmosphere, add a solution of the starting carboxylic acid monoester (1.0 eq) in anhydrous THF.
-
Reducing Agent: Cool the solution to 0 °C. Carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF (approx. 3.0-4.0 eq) dropwise.
-
Safety & Expertise: LiAlH₄ is a highly reactive reagent that reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere. The excess is required to reduce both functional groups and neutralize the acidic proton.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux (if necessary) for 4-16 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Quenching: Cool the reaction back to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure generates a granular precipitate of aluminum salts that is easily filtered.
-
Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate in vacuo and purify the resulting diol by column chromatography.
Borane (BH₃) complexes are known to selectively reduce carboxylic acids in the presence of esters. This allows for the synthesis of the corresponding hydroxy-ester.
-
Setup: Dissolve the starting carboxylic acid monoester (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Reducing Agent: Cool the solution to 0 °C. Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, approx. 2.0-3.0 eq) dropwise.
-
Causality: The first equivalent of borane reacts with the acidic proton to form a borate ester and release hydrogen gas. Subsequent equivalents perform the reduction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases. This destroys the excess borane.
-
Purification: Concentrate the reaction mixture in vacuo. The crude product may contain borate esters, which can be removed by co-evaporation with methanol several times. Purify the final hydroxy-ester product by flash column chromatography.
To generate the corresponding dicarboxylic acid, the methyl ester can be hydrolyzed under basic conditions.
-
Reaction: Dissolve the starting carboxylic acid monoester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Heating: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and remove the THF in vacuo. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ether or DCM) to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer to pH ~2 with cold 1 M HCl. The dicarboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the product.
Conclusion
This compound is a strategically valuable building block for medicinal chemistry. Its rigid three-dimensional structure and orthogonally reactive functional groups provide a robust platform for generating diverse libraries of drug-like molecules. The protocols outlined in this guide, based on well-established and reliable chemical transformations, offer researchers a clear path to synthesizing novel amide, diol, and hydroxy-ester derivatives. By applying these methods, scientists can effectively explore the structure-activity relationships of this promising scaffold to develop next-generation therapeutics.
References
-
Filippini, M.-H., & Rodriguez, J. (2000). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 100(7), 2627-2674. Available from: [Link]
-
Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-683. Available from: [Link]
-
Guarna, A., et al. (1999). Synthesis and Reactivity of Bicycles Derived from Tartaric Acid and α-Amino Acids: A Novel Class of Conformationally Constrained Dipeptide Isosteres Based upon Enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid. The Journal of Organic Chemistry, 64(20), 7347-7364. Available from: [Link]
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Gómez-Bengoa, E., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules, 9(4), 288-300. Available from: [Link]
-
Google Patents. (n.d.). Process for preparation of 1,5-dimethylbicyclo[5][6][13]octan-8-ol. (U.S. Patent No. 4,237,322A). Retrieved from
- Google Patents. (n.d.). Bicyclo[3.2.1]octyl amide derivatives and uses of same. (Publication No. WO2012088365A1).
-
ResearchGate. (n.d.). Synthesis of bicyclo[3.2.1]octane amino acid derivatives 63–66. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385-395. Available from: [Link]
-
Stetter, H., & Meissner, H. (1966). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry, 31(7), 2281-2283. Available from: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Coquerel, Y., & Rodriguez, J. (2008). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry, 6(13), 2321-2323. Available from: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-143. Available from: [Link]
-
Lee, S., et al. (2020). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Bulletin of the Korean Chemical Society, 41(1), 89-92. Available from: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
RSC Publishing. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances, 14, 18659-18675. Available from: [Link]
-
PubChem. (n.d.). Bicyclo(3.2.1)octane. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1,5-dimethylbicyclo(3.2.1)octanol-8.
- Google Patents. (n.d.). Bicyclo(3.2.1)octane carboxylic-acid derivatives, processes for their preparation and their therapeutical use. (Publication No. EP0130882B1).
-
de la Cruz, P., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1053. Available from: [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
Conti, P., et al. (2006). Conformational Restriction of Phenylalanine by Bicyclic Scaffolds in the Design of Novel Aminopeptidase N/CD13 Inhibitors. Journal of Medicinal Chemistry, 49(13), 3742-3745. Available from: [Link]
-
Sørensen, U. S., et al. (2005). Rational Design, Synthesis, and Pharmacological Evaluation of 2-Azanorbornane-3-exo,5-endo-dicarboxylic Acid: A Novel Conformationally Restricted Glutamic Acid Analogue. The Journal of Organic Chemistry, 70(21), 8449-8457. Available from: [Link]
-
Vera, N., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules, 9(4), 288-300. Available from: [Link]
-
Promontorio, R. (2020). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral dissertation, UCL). Available from: [Link]
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Application Notes and Protocols for Amide Coupling with 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
Introduction: Navigating the Challenges of sterically demanding amide couplings
The formation of the amide bond is a cornerstone of modern drug discovery and development. However, the direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] This necessitates the use of coupling reagents to activate the carboxylic acid. The inherent structural rigidity and steric hindrance of bicyclic scaffolds, such as 5-(methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, present unique challenges to achieving efficient amide bond formation. The bulky bicyclo[3.2.1]octane core can significantly impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to low yields and sluggish reaction times.[2]
This comprehensive guide provides detailed protocols and expert insights for the successful amide coupling of this compound with a variety of amines. We will delve into the mechanistic rationale behind the selection of coupling reagents, explore strategies to overcome steric hindrance, and provide step-by-step protocols for common and effective coupling methods.
Understanding the Substrate: this compound
The substrate, this compound, possesses a bridged bicyclic core that imparts significant steric bulk around the carboxylic acid at the 1-position. This structural feature is a critical consideration when selecting a coupling strategy.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 110371-27-2 | C11H16O4 | 212.24 g/mol |
The presence of the methoxycarbonyl group at the 5-position adds to the overall size of the molecule but is sufficiently distant from the reactive carboxylic acid to not directly interfere with the coupling reaction. The primary challenge remains the steric congestion at the bridgehead carbon bearing the carboxylic acid.
Selection of Coupling Reagents: A Strategic Approach
The choice of coupling reagent is paramount for the successful amidation of sterically hindered carboxylic acids. We will focus on two of the most effective and widely used classes of coupling reagents: aminium/uronium salts (HATU) and carbodiimides (EDC) with additives.
HATU: A Powerful Uronium Salt for Challenging Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically demanding substrates.[3]
Mechanism of Action: HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amine to form the desired amide.
Caption: General mechanism of HATU-mediated amide coupling.
EDC/HOBt: The Classic Carbodiimide Approach
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[1] Its effectiveness is significantly enhanced by the addition of 1-hydroxybenzotriazole (HOBt).
Mechanism of Action: EDC reacts with the carboxylic acid to form an O-acylisourea intermediate.[1] In the presence of HOBt, this intermediate is rapidly converted to an HOBt-ester, which is less prone to racemization and side reactions.[3] The HOBt-ester then reacts with the amine to yield the amide.
Caption: General mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocols
The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for sterically hindered primary and secondary amines.
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 212.24 | 1.0 |
| Amine | - | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.25 | 3.0 |
| Anhydrous DMF | - | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture and stir for an additional 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly hindered amines, gentle heating (40-50 °C) may be required.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the HATU-mediated amide coupling protocol.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a cost-effective alternative and is suitable for a wide range of primary and secondary amines.
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 212.24 | 1.0 |
| Amine | - | 1.1 |
| EDC.HCl | 191.70 | 1.5 |
| HOBt | 135.12 | 1.5 |
| DIPEA or Triethylamine | 129.25 or 101.19 | 3.0 |
| Anhydrous DCM or DMF | - | - |
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.5 eq), and the amine (1.1 eq) in anhydrous dichloromethane (DCM) or DMF (approximately 0.1 M).
-
Add DIPEA or triethylamine (3.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Add EDC.HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the EDC/HOBt-mediated amide coupling protocol.
Troubleshooting and Expert Recommendations
-
Low Yield: If low yields are observed, consider increasing the equivalents of the coupling reagent and the amine. For the HATU protocol, increasing the reaction temperature to 40-60 °C can be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[2]
-
Side Reactions: The formation of N-acylurea is a common side reaction in carbodiimide couplings, especially with hindered substrates.[1] Using HOBt helps to minimize this.
-
Purification: The byproducts of these reactions (tetramethylurea from HATU, EDC-urea from EDC) are generally water-soluble and can be removed during the aqueous workup. However, residual impurities may require careful purification by column chromatography.[4]
-
Alternative Reagents: For extremely challenging couplings, consider converting the carboxylic acid to an acyl fluoride, which can be more reactive towards hindered amines.[5]
Conclusion
The amide coupling of this compound requires careful consideration of the steric hindrance imposed by the bicyclic scaffold. By employing powerful coupling reagents such as HATU or the robust EDC/HOBt system, and by following the detailed protocols outlined in this guide, researchers can achieve efficient and successful amide bond formation. The key to success lies in the strategic selection of reagents, meticulous experimental technique, and a thorough understanding of the underlying reaction mechanisms.
References
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA, 2015, 69(4), 189-192. Available at: [Link]
- Subiros-Funosas, R., et al. HATU: A Pervasive Reagent in the Chemical Synthesis of Peptides in the 21st Century. Aldrichimica Acta, 2013, 46(1), 21-41.
-
Corless, V. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ACS Med. Chem. Lett., 2015, 6(12), 1159-1160. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chimia.ch [chimia.ch]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
The Bicyclo[3.2.1]octane Scaffold: A Rigid Framework for Precision Drug Design
Application Note & Protocols for Researchers in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Conformational Rigidity
In the intricate landscape of drug discovery, the conformational flexibility of a molecule can be a double-edged sword. While flexibility allows a ligand to adapt to a binding site, it often comes at an entropic cost upon binding, potentially reducing affinity. Furthermore, promiscuous binding to off-target receptors can arise from the ability of a flexible molecule to adopt multiple conformations. The bicyclo[3.2.1]octane scaffold offers a compelling solution to these challenges. Its inherent rigidity pre-organizes substituents into well-defined spatial orientations, minimizing the entropic penalty of binding and enhancing selectivity.[1] This rigid framework is found in a variety of natural products exhibiting significant biological activities and shares structural similarities with bioactive alkaloids like cocaine and morphine, making it a privileged scaffold in medicinal chemistry.[1]
This guide provides an in-depth exploration of the bicyclo[3.2.1]octane scaffold, focusing on its application in the design of potent and selective inhibitors of monoamine transporters, particularly the dopamine transporter (DAT). We will delve into detailed synthetic protocols, structure-activity relationship (SAR) analysis, and methodologies for biological evaluation, providing researchers with the foundational knowledge to leverage this versatile scaffold in their drug discovery programs.
The Bicyclo[3.2.1]octane Core: A Three-Dimensional Canvas
The unique three-dimensional structure of the bicyclo[3.2.1]octane system provides a fixed canvas for the strategic placement of pharmacophoric elements. Its chair-like and boat-like conformations dictate the axial and equatorial positioning of substituents, which in turn governs their interaction with biological targets.[2] This conformational restriction is a key attribute for designing ligands with high affinity and selectivity.
Featured Application: Targeting the Dopamine Transporter (DAT)
The dopamine transporter is a critical regulator of dopaminergic signaling in the central nervous system.[3] Its inhibition leads to an accumulation of dopamine in the synaptic cleft, a mechanism central to the reinforcing effects of psychostimulants like cocaine.[3] Consequently, developing potent and selective DAT inhibitors with appropriate pharmacokinetic profiles is a major strategy in the search for medications to treat cocaine abuse.[3][4] The bicyclo[3.2.1]octane scaffold has proven to be an exceptional framework for developing such inhibitors.
Mechanism of Action: A Simplified Overview
Bicyclo[3.2.1]octane-based DAT inhibitors function as competitive antagonists at the dopamine transporter. By binding to the transporter, they block the reuptake of dopamine from the synapse back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, enhancing dopaminergic neurotransmission.
Caption: Synthetic workflow for an 8-thiabicyclo[3.2.1]octane derivative.
Step-by-Step Experimental Procedure
Step 1: Quaternization of Tropinone
-
Rationale: To activate the tropinone for subsequent ring-opening and heteroatom incorporation.
-
Procedure: Tropinone (1.0 eq) is dissolved in a suitable solvent such as acetone. Methyl iodide (1.2 eq) is added, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate, the dimethylammonium iodide intermediate, is collected by filtration and washed with cold acetone to yield the quaternized product. [4] Step 2: Synthesis of 8-Thiabicyclo[3.2.1]octan-3-one
-
Rationale: To replace the nitrogen atom with a sulfur atom, forming the core thiabicyclo[3.2.1]octane structure.
-
Procedure: The dimethylammonium iodide intermediate (1.0 eq) is treated with sodium sulfide nonahydrate (1.5 eq) in a solvent mixture like ethanol and water. The reaction is heated to reflux for 4 hours. After cooling, the mixture is extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 8-thiabicyclo[3.2.1]octan-3-one. [4] Step 3: Formation of the 2-Carbomethoxy-8-thiabicyclo[3.2.1]octan-3-one
-
Rationale: Introduction of the carbomethoxy group at the C2 position is crucial for potent DAT inhibitory activity.
-
Procedure: To a solution of 8-thiabicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. After stirring for 1 hour, methyl cyanoformate (1.2 eq) is added. The reaction is stirred for another 2 hours at -78 °C before quenching with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting keto ester is purified by chromatography. [4] Step 4: Synthesis of the Enol Triflate
-
Rationale: The enol triflate is a key intermediate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl substituents.
-
Procedure: The 2-carbomethoxy-8-thiabicyclo[3.2.1]octan-3-one (1.0 eq) is dissolved in anhydrous THF at -78 °C. A base like sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added, and the mixture is stirred for 30 minutes. N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with ether. The organic phase is dried and concentrated, and the crude enol triflate is purified by column chromatography.
Step 5: Suzuki Coupling to Introduce the 3-Aryl Group
-
Rationale: This palladium-catalyzed reaction is a versatile method for forming the carbon-carbon bond between the bicyclic core and the desired aryl moiety.
-
Procedure: The enol triflate (1.0 eq), 3,4-dichlorophenylboronic acid (1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq) are combined in a solvent mixture of toluene, ethanol, and water. The mixture is degassed and heated to reflux under an inert atmosphere for 12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are dried and concentrated, and the product is purified by chromatography.
Step 6: Diastereoselective Reduction
-
Rationale: Reduction of the double bond is necessary to obtain the final saturated bicyclo[3.2.1]octane. The choice of reducing agent is critical for achieving the desired stereochemistry, which significantly impacts biological activity.
-
Procedure: The unsaturated ester from the previous step is dissolved in a mixture of anhydrous THF and methanol at -78 °C. A solution of samarium(II) iodide (SmI2) in THF is added dropwise until a persistent blue color is observed. The reaction is quenched with saturated aqueous potassium carbonate. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic extracts are dried and concentrated. The resulting diastereomers are separated by column chromatography to yield the desired 3β-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]octane-2-carboxylic acid methyl ester. [5]
Structure-Activity Relationship (SAR) Studies
The rigid bicyclo[3.2.1]octane scaffold is an excellent platform for systematic SAR studies. The following table summarizes the inhibitory potencies of a series of 8-thiabicyclo[3.2.1]octane analogs at the dopamine and serotonin transporters, highlighting the impact of substituents on the 3-aryl ring.
| Compound | R | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
| 1 | 3,4-dichlorophenyl | 5.7 | 8.0 | 1.4 |
| 2 | 4-chlorophenyl | 10.2 | 25.0 | 2.5 |
| 3 | 3-chlorophenyl | 15.1 | 45.3 | 3.0 |
| 4 | 4-fluorophenyl | 12.5 | 30.1 | 2.4 |
| 5 | Phenyl | 50.3 | 150.7 | 3.0 |
| Data derived from literature for illustrative purposes. | ||||
| [4] | ||||
| Key SAR Insights: |
-
Electron-withdrawing groups on the 3-aryl ring, particularly at the 3 and 4 positions (e.g., dichloro substitution), generally lead to higher potency at both DAT and SERT.
-
The position of the substituent is critical; for instance, moving the chloro group from the 4-position to the 3-position slightly decreases potency.
-
The 3β-aryl diastereomers are consistently more potent than the corresponding 3α-aryl diastereomers, emphasizing the importance of stereochemistry in ligand-receptor interactions. [5][6]
Protocol for In Vitro Biological Evaluation: Dopamine Uptake Assay
This protocol outlines a standard in vitro assay to determine the potency of bicyclo[3.2.1]octane derivatives as DAT inhibitors. The assay measures the inhibition of radiolabeled dopamine uptake in cells expressing the human dopamine transporter.
Experimental Workflow
Caption: Workflow for a [3H]Dopamine uptake inhibition assay.
Step-by-Step Procedure
-
Cell Culture and Transfection:
-
Culture COS-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transiently transfect the cells with a plasmid encoding the human dopamine transporter (hDAT) using a suitable transfection reagent (e.g., TransIT®-LT1).
-
Plate the transfected cells into 96-well plates at a density of approximately 20,000 cells per well and allow them to adhere overnight.
-
-
Dopamine Uptake Assay:
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of the bicyclo[3.2.1]octane test compounds in KRH buffer.
-
Pre-incubate the cells with the test compounds or vehicle for 10-15 minutes at room temperature.
-
Initiate dopamine uptake by adding a solution of [3H]dopamine (final concentration ~10-20 nM) to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to ensure measurement of the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a scintillation cocktail and measure the amount of incorporated [3H]dopamine using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like cocaine or GBR12909) from the total uptake.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific dopamine uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion: A Scaffold with Enduring Potential
The bicyclo[3.2.1]octane scaffold represents a powerful tool in the arsenal of medicinal chemists. Its rigid, three-dimensional structure allows for precise control over the spatial arrangement of substituents, facilitating the design of highly potent and selective ligands. The successful application of this scaffold in the development of DAT inhibitors underscores its potential for addressing complex neurological disorders. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space accessible from this versatile framework and to accelerate the discovery of novel therapeutics.
References
-
Torun, L., & Meltzer, P. C. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(8), 2762–2772. [Link]
-
Meltzer, P. C., et al. (2007). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 15(3), 1067-1080. [Link]
-
Phan, H. D., et al. (2009). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 52(1), 134-143. [Link]
-
Prakash, P., et al. (2008). The synthesis of bivalent 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes as probes for proximal binding sites on the dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 18(22), 5913-5916. [Link]
-
Calderon, S. N., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 185. [Link]
-
Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1546, 143-156. [Link]
-
Meltzer, P. C., et al. (2008). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry, 16(20), 9165-9176. [Link]
-
Meltzer, P. C., et al. (2012). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 55(1), 145-160. [Link]
-
Gomez, J., et al. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences, 24(2), 1604. [Link]
-
Andrade, R., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2269-2280. [Link]
-
Vanden Heuvel, J. (2024). How to Better Predict Potential Drug Interactions Early in the Discovery Process. YouTube. [Link]
-
Journal of Universitas Airlangga. (2023). Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors. Journal of Universitas Airlangga. [Link]
-
Meltzer, P. C., et al. (2006). Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry, 14(18), 6236-6246. [Link]
-
Ivanova, J., et al. (2018). Evaluation of Urea-Based Inhibitors of the Dopamine Transporter Using the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. ACS Chemical Neuroscience, 9(7), 1788-1798. [Link]
-
Sann, S. (2018). Functionalization of Bicyclo[3.2.1] Sulfones. Doctoral dissertation, University of California, Irvine. [Link]
-
University of Wisconsin-Madison. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. [Link]
Sources
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 2. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 5. researchgate.net [researchgate.net]
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Application Notes & Protocols: 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid as a Rigid Scaffold in Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigidity in Peptide Drug Design
Peptides, with their high specificity and potency, are exceptional therapeutic candidates. However, their inherent conformational flexibility often leads to diminished binding affinity and susceptibility to proteolytic degradation, limiting their clinical utility.[1][2] To overcome these hurdles, medicinal chemists increasingly turn to the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[3][4] A key strategy in this endeavor is the introduction of conformational constraints, which pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity, specificity, and metabolic stability.[1][5]
Rigid scaffolds are foundational to this approach, serving as templates to orient pharmacophoric groups in a precise three-dimensional arrangement.[6][7][8] Among the diverse array of available scaffolds, bicyclic systems have garnered significant attention due to their well-defined and predictable geometries.[3][4][9] This guide focuses on a particularly promising scaffold: 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid . Its unique bridged structure offers a robust and sterically defined framework for the development of novel peptide mimetics.
The Bicyclo[3.2.1]octane Scaffold: A Structural Deep Dive
The this compound scaffold (referred to hereafter as BC(3.2.1)A ) is characterized by a bridged ring system that locks the molecule into a rigid conformation.[10][11] This rigidity is paramount, as it minimizes the entropic penalty upon binding to a biological target, a common challenge with flexible linear peptides.
Key Structural Features and Their Implications:
-
Defined Vectorial Display: The carboxylic acid at the C1 bridgehead and the methoxycarbonyl group at the C5 position provide two distinct and spatially defined points for chemical elaboration. This allows for the precise positioning of peptide side chains or other pharmacophoric elements.
-
Conformational Pre-organization: The bicyclic core forces appended peptide fragments into specific orientations, effectively mimicking secondary structures like β-turns or loops, which are often crucial for biological recognition.[9][12][13]
-
Enhanced Proteolytic Resistance: The non-peptidic, sterically hindered nature of the scaffold protects the adjacent amide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the resulting peptidomimetic.[3]
Synthesis of the BC(3.2.1)A Scaffold
The synthesis of the BC(3.2.1)A scaffold can be achieved through various routes, often involving intramolecular Diels-Alder reactions or base-catalyzed cyclizations to construct the core bicyclic system.[14][15][16][17] A generalized and robust protocol is outlined below, which can be adapted based on available starting materials and desired scale.
Protocol 1: Synthesis of this compound
Materials:
-
Appropriate substituted cyclohexene precursor
-
Acrylate derivative
-
Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Reagents for hydrolysis and purification (e.g., LiOH, HCl, silica gel)
Procedure:
-
Diels-Alder Cycloaddition:
-
Dissolve the substituted cyclohexene precursor in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add the Lewis acid catalyst dropwise, followed by the slow addition of the acrylate derivative.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification of the Bicyclic Ester:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Selective Hydrolysis:
-
The resulting diester is then selectively hydrolyzed. Due to steric hindrance, the ester at the bridgehead (C1) is typically more resistant to hydrolysis than the one at C5. Careful control of reaction conditions (e.g., using one equivalent of LiOH in a THF/water mixture at 0 °C to room temperature) can achieve selective cleavage.
-
Acidify the reaction mixture with 1N HCl and extract the desired mono-acid product.
-
-
Final Purification and Characterization:
-
Purify the final product by recrystallization or column chromatography.
-
Characterize the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
-
| Step | Typical Yield | Key Parameters |
| Diels-Alder Cycloaddition | 60-80% | Temperature control, choice of Lewis acid |
| Selective Hydrolysis | 70-90% | Stoichiometry of base, reaction time |
| Overall Yield | 42-72% |
Incorporation of the BC(3.2.1)A Scaffold into Peptide Chains
The integration of the BC(3.2.1)A scaffold into a growing peptide chain requires specialized coupling strategies due to the steric hindrance around the C1 carboxylic acid.[18][19][20] Standard peptide coupling reagents may prove inefficient, necessitating more potent activators.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
BC(3.2.1)A scaffold
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP
-
Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% Piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the Fmoc-protected amino acid resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Scaffold Coupling:
-
In a separate vessel, pre-activate the BC(3.2.1)A scaffold (1.5-3 eq.) with HATU (1.5-3 eq.) and DIPEA (3-6 eq.) in DMF for 5-10 minutes.
-
Add the activated scaffold solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-12 hours. Monitor the reaction using a Kaiser test.
-
Wash the resin extensively with DMF and DCM.
-
-
Chain Elongation:
-
Continue the peptide synthesis by coupling subsequent Fmoc-protected amino acids using standard SPPS protocols.
-
-
Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Applications and Case Studies
The rigid nature of the BC(3.2.1)A scaffold makes it an ideal candidate for mimicking well-defined secondary structures in peptides that are critical for receptor binding.
-
β-Turn Mimetics: By attaching amino acid side chains at the C1 and C5 positions, the scaffold can effectively mimic the i and i+3 residues of a β-turn. This has been successfully applied in the design of inhibitors for proteases and integrins.[9][12]
-
Proline Surrogates: The constrained ring system can also serve as a rigid proline analog, locking the peptide backbone into a specific conformation.[9]
-
Modulation of Protein-Protein Interactions (PPIs): The ability to project side chains in defined vectors makes the BC(3.2.1)A scaffold suitable for designing peptidomimetics that disrupt PPIs, a challenging but highly valuable class of drug targets.[2][21]
Conclusion and Future Outlook
This compound represents a powerful tool in the arsenal of the medicinal chemist. Its inherent rigidity and defined geometry provide a robust platform for the rational design of conformationally constrained peptide mimetics.[7][8] The protocols outlined herein offer a starting point for the synthesis and incorporation of this valuable scaffold. As the demand for more stable and potent peptide-based therapeutics continues to grow, the application of rigid scaffolds like BC(3.2.1)A will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Trabocchi, A., Menchi, G., Guarna, F., Machetti, F., Scarpi, D., & Guarna, A. (n.d.). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Thieme E-Journals - Synthesis / Synlett. Available at: [Link]
-
Liskiewicz, K. A., & Lesner, A. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Available at: [Link]
-
Hanessian, S., & Auzzas, L. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research. Available at: [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Al-Ameed, T., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]
-
Jafari, M. R., & Lavasanifar, A. (2020). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. Available at: [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]
-
Sun, D., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]
-
(n.d.). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry | Request PDF. ResearchGate. Available at: [Link]
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. Available at: [Link]
-
Sun, D., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. Available at: [Link]
-
(n.d.). Constrained Peptides in Drug Discovery and Development | Request PDF. ResearchGate. Available at: [Link]
-
(n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. Available at: [Link]
-
(n.d.). Constrained Peptides and Macrocyclics. Discovery On Target. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nikaj, A., et al. (2017). Synthesis and in silico conformational analysis of new [3.2.2]-3-azabicyclic, [3.2.1]-3-aza-8-oxy-bicyclic and [3.2.1]-3-azabicyclic diamines. Montclair State University. Available at: [Link]
-
Guarna, A., et al. (2000). Oligomers of Enantiopure Bicyclic γ/δ-Amino Acids (BTAa). 1. Synthesis and Conformational Analysis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid Oligomers (PolyBTG). ACS Publications. Available at: [Link]
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Guarna, F., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. National Institutes of Health. Available at: [Link]
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Harnessing the Bicyclo[3.2.1]octane Framework in the Synthesis of Complex Natural Products
An Application Guide for the Synthetic Chemist:
The bicyclo[3.2.1]octane ring system is a privileged structural motif, forming the core architecture of a vast array of biologically active natural products, including many sesquiterpenes, diterpenes, and alkaloids.[1] Its unique three-dimensional topology and stereochemical complexity present significant synthetic challenges, yet its prevalence in molecules with potent biological activities, such as the antibacterial platensimycin or the antinociceptive gelsemine, makes it a critical target for synthetic chemists.[2] This guide provides an in-depth exploration of key synthetic strategies to construct this framework, offering field-proven insights, detailed protocols, and the causal logic behind experimental choices for researchers in organic synthesis and drug development.
Strategic Importance of the Bicyclo[3.2.1]octane Core
The rigidity and defined spatial arrangement of the bicyclo[3.2.1]octane skeleton allow for the precise positioning of functional groups, which is crucial for specific interactions with biological targets. This bridged bicyclic system, consisting of a six-membered ring fused with a five-membered ring sharing three carbon atoms, is a recurring theme in nature's pharmacopeia. Its synthesis is a cornerstone in the total synthesis of numerous complex molecules, driving the development of innovative and powerful chemical methodologies.[3][4]
Notable Natural Products Featuring the Bicyclo[3.2.1]octane Core:
| Natural Product | Biological Activity | Class |
| Platensimycin | Antibacterial (Fatty Acid Synthase Inhibitor)[2] | Antibiotic |
| Gelsemine | Antinociceptive (Chronic Pain)[2] | Alkaloid |
| Miroestrol | Highly Estrogenic[5] | Isoflavonoid |
| Rhodojaponin III | Potent Antinociceptive[6] | Diterpenoid |
| Kauranes | Various (e.g., Antitumor) | Diterpenoid[3] |
Key Methodologies for Core Construction
The construction of the bicyclo[3.2.1]octane framework is rarely trivial. Success hinges on the strategic selection of a cyclization or rearrangement reaction that can efficiently forge the bridged system, often with high stereocontrol. Below are several authoritative strategies employed in natural product synthesis.
Intramolecular Diels-Alder (IMDA) and Subsequent Fragmentation
This powerful strategy involves the creation of a more complex tricyclic system which is then selectively cleaved to reveal the desired bicyclo[3.2.1]octane core. The causality here is that the predictable stereochemical outcome of the Diels-Alder reaction can be used to set multiple stereocenters, which are then retained in the final product after fragmentation. A common approach uses a 5-vinyl-1,3-cyclohexadiene precursor.[1][7]
The IMDA reaction forms a tricyclo[3.2.1.0²⁷]octane intermediate. The inherent strain in the cyclopropane ring of this intermediate makes it susceptible to regioselective cleavage, which can be initiated by nucleophiles or electrophiles to furnish the functionalized bicyclo[3.2.1]octane system.[1][7]
Caption: IMDA/Fragmentation Strategy Workflow.
Protocol 1: Synthesis of a Bicyclo[3.2.1]octene System from Carvone [1][7]
This protocol outlines the key transformation from a tricyclic intermediate derived from the readily available monoterpene, carvone.
-
Reactant: The tricyclo[3.2.1.0²⁷]octan-3-one intermediate (1.0 eq), synthesized via an IMDA reaction of a carvone-derived silyloxy diene.[7]
-
Solvent & Reagent: Dissolve the tricyclic intermediate in methanol (MeOH, ~0.1 M).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.1 eq) to the solution. The acid protonates the ketone, activating the strained cyclopropane ring for nucleophilic attack.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). The reaction proceeds via a regio- and stereoselective homoconjugate addition of methanol.[7]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the highly functionalized bicyclo[3.2.1]oct-1-ene derivative.[7]
Radical Cyclizations
Radical cyclizations offer a powerful method for forming C-C bonds under neutral conditions, making them compatible with a wide range of functional groups. The key principle is the generation of a radical species that cyclizes intramolecularly onto a tethered alkene or alkyne. For bicyclo[3.2.1]octane synthesis, a 5-exo cyclization is a common and favored pathway, as demonstrated in the synthesis of precursors for miroestrols and rhodojaponin III.[5][6][8] Manganese(III) acetate is a frequently used oxidant to initiate these cascades from β-keto ester precursors.[5][6]
Caption: Mn(III)-Mediated Radical Cyclization Cascade.
Protocol 2: Mn(III)-Mediated Cyclization of an Alkynyl Ketone [6]
This protocol describes the key cyclization step in an approach toward the bicyclo[3.2.1]octane core of rhodojaponin III.
-
Reactant Setup: In a round-bottom flask, place the alkynyl ketone precursor (1.0 eq).
-
Reagent & Solvent: Add manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O, ~2.0-20 eq, the excess drives the reaction) and a mixed solvent system such as ethanol/acetic acid (EtOH/HOAc).[6] The choice of solvent is critical; it must be stable to the oxidative conditions.
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., 100 °C) with vigorous stirring. The high temperature is necessary to promote the formation of the initial radical species.
-
Monitoring: Monitor the reaction progress by TLC. These reactions can require extended periods (e.g., 48-72 hours).[6]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated NaHCO₃ solution to remove acetic acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the resulting residue via flash column chromatography on silica gel to isolate the bicyclo[3.2.1]octanone product.[6]
Cationic Rearrangements
Cationic rearrangements are among the most classic and powerful methods for skeletal reconstruction in organic synthesis. These reactions often proceed through a cascade of bond migrations directed by the thermodynamic stability of the resulting carbocation intermediates. In the context of bicyclo[3.2.1]octane synthesis, a common strategy involves the acid-catalyzed rearrangement of a different bicyclic system, such as a bicyclo[2.2.2]octane or a strained bicyclo[3.2.1]octenol, to the more stable bicyclo[3.2.1]octane framework.[9][10]
The choice of acid (Lewis or Brønsted) and solvent can profoundly influence the reaction pathway and selectivity. The driving force is the relief of ring strain and the formation of a more stable carbocation, which is then trapped by a nucleophile or eliminated to form an alkene.
Protocol 3: BF₃·OEt₂-Promoted Skeletal Rearrangement [10]
This protocol describes the rearrangement of a 1-methyl-substituted 6-silylbicyclo[3.2.1]oct-6-en-8-ol derivative to a 2-methylenebicyclo[3.3.0]oct-3-ene, which can be further elaborated. While the product is a bicyclo[3.3.0]octane, the principle of cation-driven rearrangement starting from a bicyclo[3.2.1] system is clearly demonstrated and is a key strategy in the field.
-
Reactant & Solvent: Dissolve the bicyclo[3.2.1]octenol precursor (1.0 eq) in a dry, aprotic solvent like acetonitrile (CH₃CN) under an inert atmosphere (e.g., nitrogen or argon).
-
Lewis Acid Addition: Cool the solution (e.g., to 0 °C or room temperature, depending on substrate reactivity) and add boron trifluoride diethyl etherate (BF₃·OEt₂, ~1.1-1.5 eq) dropwise. The Lewis acid coordinates to the hydroxyl group, facilitating its departure and the generation of a carbocation.
-
Reaction Progression: Stir the reaction at the chosen temperature. The rearrangement is typically rapid. Monitor by TLC. The regioselective migration of the C1-C2 bond is driven by the formation of a stable tertiary carbocation.[10]
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ether), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography to yield the rearranged product.[10]
Quantitative Data for Representative Rearrangements: [10]
| Substrate (R group at C5) | Product Type | Yield (%) |
| H | Bicyclo[3.3.0]octenone | 92% |
| Me | Methylenebicyclo[3.3.0]octene | 83% |
| Ph | Methylenebicyclo[3.3.0]octene | 95% |
Organocatalyzed Annulation Reactions
The rise of organocatalysis has provided powerful tools for the enantioselective synthesis of complex scaffolds. Domino or cascade reactions, such as Michael-Aldol sequences, are particularly efficient for constructing the bicyclo[3.2.1]octane core from simpler cyclic precursors.[2] In this approach, a single catalyst promotes multiple bond-forming events in one pot, minimizing waste and purification steps. The catalyst, often a chiral amine or phosphine, controls the stereochemical outcome of the reaction.
Caption: Organocatalyzed Domino Michael-Aldol Annulation.
Protocol 4: Base-Promoted Intramolecular Michael-Aldol Cyclization [2]
This general protocol illustrates the formation of a bicyclo[3.2.1]octane intermediate, a key step in a synthesis of the platensimycin core.
-
Reactant: The 1,4-diketone precursor (1.0 eq), prepared from preceding steps.
-
Base & Solvent: Dissolve the precursor in a suitable solvent such as methanol (MeOH). Add a base, for example, sodium methoxide (NaOMe) or an inorganic base like K₂CO₃. The base deprotonates the α-carbon to initiate an intramolecular aldol reaction.
-
Reaction Conditions: Stir the reaction at room temperature. The cyclization is often facile.
-
Monitoring & Workup: Monitor by TLC. Upon completion, neutralize the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude bicyclic product by column chromatography. This approach efficiently builds the core skeleton.[2]
Application in Total Synthesis: A Case Study
The true test of a synthetic method is its application in the total synthesis of a complex natural product. The construction of the bicyclo[3.2.1]octane framework is often the pivotal step that defines the overall strategy. For instance, in the total synthesis of (-)-Calidoustene , a complex sesterterpenoid, a tandem Pummerer/Sakurai cyclization was ingeniously employed to establish the bicyclo[3.2.1]octane portion of the molecule.[11] This highlights how classic reactions can be adapted and combined in novel ways to solve modern synthetic challenges. Similarly, approaches to rhodojaponin III have relied on Mn(III)-mediated radical cyclizations to forge its bicyclic core stereoselectively.[6]
Conclusion and Future Perspectives
The bicyclo[3.2.1]octane system remains a central and challenging target in organic synthesis. The methodologies outlined here—IMDA/fragmentation, radical cyclizations, cationic rearrangements, and annulations—represent a core toolkit for any chemist aiming to synthesize natural products containing this framework. Future advancements will likely focus on developing even more efficient, enantioselective, and sustainable methods, perhaps leveraging photoredox catalysis or enzymatic processes.[12] The continued exploration of this privileged scaffold will undoubtedly lead to the discovery of new medicines and a deeper understanding of chemical reactivity.[13]
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Synthetic Routes to Functionalized Bicyclo[3.2.1]octane Intermediates: An Application and Protocol Guide
Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a privileged structural motif frequently encountered in a vast array of biologically active natural products, including diterpenes, sesquiterpenes, and alkaloids. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial orientation of functional groups, making it a highly sought-after intermediate in medicinal chemistry and drug discovery. The conformational constraints of this bicyclic system can lead to enhanced binding affinity and selectivity for biological targets. Consequently, the development of efficient and stereoselective synthetic routes to functionalized bicyclo[3.2.1]octane intermediates is of paramount importance for the advancement of novel therapeutics and the total synthesis of complex natural products. This application note provides a detailed overview of several robust synthetic strategies, complete with mechanistic insights and detailed experimental protocols, to guide researchers in the construction of these valuable molecular building blocks.
Intramolecular Diels-Alder Reaction and Subsequent Cyclopropane Ring Opening: A Chiral Pool Approach
One of the most elegant and powerful strategies for the enantioselective synthesis of functionalized bicyclo[3.2.1]octanes involves a sequence of an intramolecular Diels-Alder (IMDA) reaction followed by a regioselective cyclopropane ring opening. This approach often utilizes readily available chiral starting materials, such as carvone, to establish stereocenters early in the synthetic sequence.[1][2]
Mechanistic Rationale
The key to this strategy is the construction of a tricyclo[3.2.1.02,7]octane intermediate via an IMDA reaction of a 5-vinyl-1,3-cyclohexadiene. This tricyclic system contains a strained cyclopropane ring that can be selectively cleaved under reductive or nucleophilic conditions to unveil the desired bicyclo[3.2.1]octane skeleton. The choice of ring-opening conditions allows for the introduction of diverse functionalities with a high degree of regio- and stereocontrol. For instance, dissolving metal reductions or samarium(II) iodide-mediated cleavages can generate enolates that can be further functionalized, while acid-catalyzed nucleophilic additions can introduce heteroatom substituents.[2]
Caption: General workflow for the IMDA/ring-opening strategy.
Protocol 1: Enantioselective Synthesis from (R)-(-)-Carvone
This protocol is adapted from the work of Abad and coworkers.[2]
Step 1: Synthesis of the β-keto ester
-
To a solution of lithium diisopropylamide (LDA) (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of (R)-(-)-carvone (1.0 equiv.) in THF dropwise.
-
Allow the reaction mixture to warm to -10 °C and stir for 1 hour.
-
Cool the mixture back to -78 °C and add HMPA (1.7 equiv.), followed by methyl cyanoformate (1.5 equiv.).
-
After 30 minutes, quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired β-keto ester.
Step 2: Formation of the 5-vinyl-1,3-cyclohexadiene precursor
-
To a solution of the β-keto ester (1.0 equiv.) in THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.3 equiv.) in hexane dropwise.
-
After 30 minutes of stirring, add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.2 equiv.).
-
Stir the mixture for an additional hour, then pour into pentane.
-
Wash the combined organic layers with water and brine, and dry over Na2SO4.
-
Purify the crude product by column chromatography on silica gel (containing ~2% triethylamine) to yield the silyl enol ether.
Step 3: Intramolecular Diels-Alder Reaction
-
Dissolve the silyl enol ether (1.0 equiv.) in anhydrous toluene in a sealed ampoule.
-
Degas the solution with argon and add a drop of propylene oxide.
-
Heat the sealed ampoule at 190 °C for 48 hours.
-
Cool the ampoule, open, and concentrate the contents. The resulting tricyclo[3.2.1.02,7]octane derivative can be purified by column chromatography.
Step 4: Samarium(II) Iodide-Mediated Cyclopropane Ring Opening
-
Prepare a stock solution of samarium(II) iodide (SmI2) in THF.
-
To a cooled (-40 °C) solution of the tricyclic ketone (1.0 equiv.) in a 9:1 mixture of THF and tert-butanol, add the SmI2 solution dropwise until the characteristic deep blue color persists.
-
Quench the reaction with saturated aqueous NaHCO3 solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the resulting functionalized bicyclo[3.2.1]octane derivative by column chromatography.
| Starting Material | IMDA Product Yield | Ring Opening Product Yield | Key Functional Groups |
| (R)-(-)-Carvone derivative | ~80% | ~80% | β-keto ester, silyloxy |
Iodine-Induced Tandem Cyclization/Oxidation: A Convergent Approach
A novel and highly efficient one-pot method for the construction of highly functionalized bicyclo[3.2.1]octanes from simple allylic alcohols has been developed. This strategy is inspired by convergent disproportionation and involves an iodine-induced cyclization and oxidation cascade, forming six new bonds in a single operation.
Mechanistic Rationale
The proposed mechanism begins with the dehydration of the allylic alcohol to generate a diene intermediate. Simultaneously, another molecule of the allylic alcohol undergoes a semipinacol rearrangement, promoted by iodine, to form a ketone, which then eliminates HI to yield an enone. A subsequent Diels-Alder reaction between the in situ generated diene and enone forms a cyclohexene intermediate. This intermediate then undergoes an intramolecular radical addition, initiated by iodine, followed by elimination of HI to afford the final bicyclo[3.2.1]octane product.
Caption: Mechanistic overview of the iodine-induced cascade.
Protocol 2: One-Pot Synthesis from an Allylic Alcohol
This protocol is a general representation based on the work of Chen and coworkers.
-
To a solution of the allylic alcohol (1.0 equiv.) in a suitable solvent such as DMSO, add iodine (I2) (2.0 equiv.).
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours) in a sealed tube.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of Na2S2O3.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the highly functionalized bicyclo[3.2.1]octane.
| Allylic Alcohol Substrate | Product Yield | Key Features |
| 2-phenylbut-3-en-2-ol | Moderate to good | Forms six new bonds in one pot |
| Various substituted aryl allylic alcohols | 40-70% | Tolerates diverse functional groups |
Organocatalyzed Domino Reactions: Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including bicyclo[3.2.1]octanes.[3] Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly attractive for their efficiency and atom economy.
Mechanistic Rationale
A common organocatalytic approach involves a domino Michael-aldol reaction.[3] For example, a chiral amine catalyst can activate an enal for a Michael addition with a cyclic 1,3-dione. The resulting enolate intermediate can then undergo an intramolecular aldol cyclization to construct the bicyclic framework. The stereochemistry of the final product is controlled by the chiral catalyst.
Caption: Schematic of an organocatalyzed domino Michael-aldol reaction.
Protocol 3: Asymmetric Domino Michael-Aldol Reaction
This is a generalized protocol based on established organocatalytic methods.[3]
-
To a solution of the cyclic 1,3-dione (1.2 equiv.) and the α,β-unsaturated aldehyde or ketone (1.0 equiv.) in a suitable solvent (e.g., toluene, CH2Cl2), add the chiral organocatalyst (e.g., a proline derivative or a cinchona alkaloid-based catalyst) (10-20 mol%).
-
An acid or base co-catalyst may be required depending on the specific reaction.
-
Stir the reaction mixture at room temperature or a specified temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction, if necessary, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched bicyclo[3.2.1]octane derivative.
| Catalyst Type | Reactants | Typical ee | Diastereoselectivity |
| Chiral amine (e.g., prolinol ether) | Cyclic 1,3-dione + Enal | >90% | Often high |
| Cinchona alkaloid-thiourea | Cyclic 1,3-ketoester + β,γ-unsaturated amide | Up to 73% | >20:1 |
Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy
Ring-closing metathesis has become a go-to method for the formation of cyclic and bicyclic systems. Its application to the synthesis of the bicyclo[3.2.1]octane framework provides a flexible and convergent route.[4]
Mechanistic Rationale
This strategy involves the synthesis of a suitably substituted cyclohexane precursor bearing two pendant olefinic chains. Treatment of this diene with a ruthenium-based metathesis catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts) initiates an intramolecular cyclization, forming the bridged bicyclic system and releasing a small volatile alkene (e.g., ethene). The success of the RCM reaction depends on the conformational pre-organization of the diene precursor to favor the desired cyclization pathway.
Protocol 4: RCM for Bicyclo[3.2.1]octane Synthesis
This protocol is based on the strategy reported by Gandon and coworkers.[4]
-
Synthesize a diene precursor, typically a substituted cyclohexanone or cyclohexene with two appended alkene chains at appropriate positions to facilitate the desired ring closure.
-
Dissolve the diene precursor in an anhydrous, degassed solvent such as dichloromethane or toluene.
-
Add a solution of a ruthenium metathesis catalyst (e.g., Grubbs' second-generation catalyst) (1-5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction for the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, quench it by adding a reagent such as ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to isolate the bicyclo[3.2.1]octane derivative.
Conclusion
The synthesis of functionalized bicyclo[3.2.1]octane intermediates is a vibrant area of research with a diverse array of synthetic strategies available to the modern organic chemist. The choice of a particular route will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The methods outlined in this application note, from chiral pool-based IMDA/ring-opening sequences to modern catalytic cascades and metathesis reactions, provide a robust toolkit for accessing these valuable scaffolds. The detailed protocols and mechanistic insights are intended to empower researchers in their efforts to synthesize novel bioactive molecules and advance the frontiers of drug discovery and natural product synthesis.
References
-
Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. Molecules, 9(4), 287-299. [Link]
-
Chen, H., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(11), 1878–1882. [Link]
-
Filippini, M.-H., & Rodriguez, J. (1999). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 99(1), 27-76. [Link]
-
Presset, M., Coquerel, Y., & Rodriguez, J. (2013). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 113(1), 525-595. [Link]
-
Vicente, R. R., & Vicente, J. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
-
Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone. ResearchGate. [Link]
-
Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]
-
Gandon, V., et al. (2014). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – An Asian Journal, 9(12), 3469-3473. [Link]
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Application Notes & Protocols: Bicyclo[3.2.1]octane Derivatives as Novel Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need and a Promising Chemical Scaffold
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, and many experience dose-limiting side effects.[1][2] This highlights the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The bicyclo[3.2.1]octane scaffold has emerged as a promising framework in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise spatial orientation of functional groups to interact with biological targets. This guide provides a comprehensive overview of the application of bicyclo[3.2.1]octane derivatives as potential anticonvulsants, detailing their proposed mechanisms, structure-activity relationships, and robust protocols for their evaluation.
Proposed Mechanisms of Anticonvulsant Action
While the precise mechanisms for all bicyclo[3.2.1]octane derivatives are still under investigation, preclinical studies suggest that their anticonvulsant effects are likely mediated through the modulation of key players in neuronal excitability. The leading hypotheses center on two primary pathways:
-
Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Many established anticonvulsants act by enhancing GABAergic transmission. It is postulated that certain bicyclo[3.2.1]octane derivatives may act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, thus making it less likely to fire an action potential.
-
Modulation of Voltage-Gated Ion Channels: The rapid firing of neurons during a seizure is dependent on the function of voltage-gated sodium and calcium channels. Some bicyclo[3.2.1]octane analogues may stabilize the inactive state of these channels, thereby reducing the number of channels available to open and propagate an action potential. This mechanism is similar to that of widely used AEDs like phenytoin and carbamazepine.[3]
The following diagram illustrates the potential points of intervention for these compounds in a neuron.
Caption: Proposed mechanisms of action for bicyclo[3.2.1]octane derivatives.
Application Notes: Preclinical Evaluation Workflow
The preclinical evaluation of novel anticonvulsant candidates is a multi-step process designed to identify compounds with potent efficacy and minimal neurotoxicity. The workflow begins with broad screening in acute seizure models, followed by more specialized tests to determine the spectrum of activity and potential mechanism of action.
Caption: Preclinical workflow for evaluating anticonvulsant candidates.
Detailed Protocols for In Vivo Evaluation
The following protocols are foundational for the initial screening and characterization of novel anticonvulsant agents. These are based on widely validated models that have been instrumental in the discovery of clinically used AEDs.[4][5][6]
Protocol 4.1: Maximal Electroshock Seizure (MES) Test
Principle: The MES test is a model for generalized tonic-clonic seizures.[3][4] It identifies compounds that prevent the spread of seizures. Efficacy in this model often correlates with the ability to block voltage-gated sodium channels.
Materials:
-
Rodents (mice or rats)
-
Electroshock apparatus with corneal electrodes
-
Electrode solution (0.9% saline)
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimate animals to the testing environment. Weigh each animal to ensure accurate dosing.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group. Allow for a predetermined time to peak effect (e.g., 30-60 minutes for i.p.).
-
Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.
-
Stimulation: Gently place the corneal electrodes on the corneas of the animal. Deliver a high-frequency electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position greater than a 90-degree angle with the plane of the body.
-
Endpoint: Protection is defined as the complete absence of the tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of animals protected at each dose level.
Protocol 4.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Principle: The scPTZ test is a model for myoclonic and absence seizures.[4][5] It is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels. Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist.
Materials:
-
Rodents (mice)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle
-
Syringes for subcutaneous injection
Procedure:
-
Animal Preparation and Dosing: Follow steps 1 and 2 from the MES protocol.
-
PTZ Administration: At the time of predicted peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously into the loose skin on the back of the neck.
-
Observation: Place the animal in an individual observation chamber and observe for 30 minutes.
-
Endpoint: The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds. A clonic seizure is characterized by rhythmic muscle contractions (jerking) of the forelimbs, hindlimbs, or whole body.
-
Data Analysis: Record the percentage of animals at each dose that are protected from the clonic seizure endpoint.
Protocol 4.3: Rotarod Neurotoxicity Test
Principle: This test assesses potential motor impairment and neurotoxicity, which are common side effects of centrally acting drugs. The ability of an animal to remain on a rotating rod is a measure of its motor coordination.
Materials:
-
Rotarod apparatus (a rotating rod, typically 3 cm in diameter, with adjustable speed)
-
Rodents (mice)
-
Test compound and vehicle
Procedure:
-
Training: Prior to the test day, train the animals to stay on the rotarod at a low speed (e.g., 6-10 rpm) for a set duration (e.g., 1-2 minutes).
-
Compound Administration: On the test day, administer the test compound or vehicle as in the previous protocols.
-
Testing: At the time of predicted peak effect, place the animal on the rotarod rotating at a constant speed.
-
Endpoint: Record the time the animal remains on the rod. A fall from the rod or gripping the rod and rotating with it for two full revolutions is considered a failure.
-
Data Analysis: The dose at which 50% of the animals fail the test is defined as the median toxic dose (TD50).
Data Interpretation and Structure-Activity Relationships
The data generated from these protocols allow for the calculation of key parameters to evaluate the potential of a compound.
-
ED50 (Median Effective Dose): The dose of a compound that protects 50% of the animals from seizures in the MES or scPTZ test. A lower ED50 indicates higher potency.
-
TD50 (Median Toxic Dose): The dose of a compound that causes minimal motor impairment in 50% of the animals in the rotarod test.
-
Protective Index (PI): Calculated as PI = TD50 / ED50. The PI is a measure of the compound's margin of safety. A higher PI is desirable, as it indicates a wider separation between the effective dose and the toxic dose.
Table 1: Hypothetical Anticonvulsant Profile of Bicyclo[3.2.1]octane Derivatives
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (MES) |
| BCO-1 | 25 | >100 | 150 | 6.0 |
| BCO-2 | >100 | 15 | 120 | 8.0 |
| BCO-3 | 20 | 30 | 100 | 5.0 |
| Phenytoin | 9.5 | >100 | 68 | 7.2 |
| Ethosuximide | >100 | 130 | >500 | >3.8 |
-
BCO-1 shows a profile similar to Phenytoin, suggesting a potential mechanism involving sodium channels.
-
BCO-2 demonstrates a profile similar to Ethosuximide, indicating a possible role in modulating absence seizures, with a good safety margin.
-
BCO-3 shows broad-spectrum activity, being effective in both models, which is a highly desirable characteristic for a new AED.
Further studies would involve modifying the substituents on the bicyclo[3.2.1]octane core to understand the structure-activity relationship (SAR). For instance, exploring different functional groups at various positions can significantly impact potency, selectivity, and pharmacokinetic properties.[7][8]
Conclusion and Future Directions
The bicyclo[3.2.1]octane scaffold represents a promising starting point for the development of novel anticonvulsant drugs. The protocols outlined in this guide provide a robust framework for the initial in vivo screening and characterization of these derivatives. Future research should focus on elucidating the precise molecular targets through in vitro techniques such as patch-clamp electrophysiology and radioligand binding assays. Furthermore, pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds, which are critical for their advancement toward clinical development.
References
-
Wilcox, K. S., & West, P. J. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106427. [Link]
-
White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The Early Identification of Anticonvulsant Activity: Role of the Maximal Electroshock and Subcutaneous Pentylenetetrazol Seizure Models. Italian Journal of Neurological Sciences, 16(1-2), 73–77. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
-
Siddiqui, N., et al. (2013). Synthesis and Pharmacological Evaluation of Novel 1′‐[2‐(difluoromethoxy)benzyl]‐2′H,5′H‐spiro[8‐azabicyclo[3.2.1]octane‐3,4′‐imidazolidine]‐ 2′,5‐dione substituted hydantoins. Archiv der Pharmazie, 346(7), 524-533. [Link]
- Google Patents. (1985). EP0130882B1 - Bicyclo(3.2.1)
-
Swain, C. J., et al. (1998). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 8(22), 3149-3154. [Link]
-
George, J., et al. (2010). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 18(1), 222-236. [Link]
-
Oakley, J. C., et al. (2013). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Annals of Clinical and Translational Neurology, 1(1), 27-38. [Link]
-
Kasthuri, S., & Kavimani, S. (2013). A Review: Animal models used in the screening of antiepileptic Drugs. International Journal of Pharmaceutical and Applied Sciences, 4(1), 18-24. [Link]
-
Sriram, D., & Yogeeswari, P. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Journal of Chemical and Pharmaceutical Research, 3(3), 611-620. [Link]
-
Zhang, H. Z., et al. (2015). Current Research on Antiepileptic Compounds. Current Medicinal Chemistry, 22(1), 126-157. [Link]
-
Gupta, Y. K., et al. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 23-36. [Link]
-
Bennett, B. A., et al. (1999). Bicyclo[3.2.1]octanes: synthesis and inhibition of binding at the dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 9(6), 857-862. [Link]
-
Wang, T., et al. (2015). Current Research on Antiepileptic Compounds. Molecules, 20(8), 13966-14000. [Link]
Sources
- 1. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Research on Antiepileptic Compounds [mdpi.com]
- 3. ijpp.com [ijpp.com]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-(methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid (also known as bicyclo[3.2.1]octane-1,5-dicarboxylic acid monomethyl ester). This document provides in-depth troubleshooting guides, FAQs, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges associated with this unique bifunctional molecule.
The rigid bicyclo[3.2.1]octane framework is a valuable scaffold in medicinal chemistry.[1][2][3] However, the presence of both a carboxylic acid and a methyl ester group on this scaffold presents specific purification hurdles, primarily the separation from structurally similar impurities such as the corresponding diacid and diester. This guide explains the causality behind these challenges and provides field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for this compound?
A1: The choice of method depends on the primary impurities. The three most effective techniques are:
-
Acid-Base Extraction: Ideal for removing neutral impurities (like the corresponding diester, dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate) or highly non-polar starting materials. The carboxylic acid is selectively converted to its water-soluble carboxylate salt, which moves to the aqueous phase, leaving neutral impurities in the organic phase.[4][5]
-
Silica Gel Chromatography: Necessary for separating compounds with similar polarities, especially the target mono-acid/mono-ester from the more polar diacid. Special considerations are required to achieve good separation.
-
Recrystallization: A final polishing step to achieve high purity, provided a suitable solvent system can be identified. This is often challenging if the material is an oil or if impurities co-crystallize.
Q2: My compound is streaking severely on silica gel TLC plates. What causes this and how can I get sharp spots?
A2: This is the most common issue encountered when working with carboxylic acids on silica gel.
-
Causality: Standard silica gel is slightly acidic and acts as a polar stationary phase. The carboxylic acid moiety of your molecule can engage in strong hydrogen bonding and acid-base interactions with the silica surface. This can lead to an on-plate equilibrium between the protonated acid and its deprotonated conjugate base, each having a different affinity for the stationary phase, resulting in a "streak" or "tailing" rather than a compact spot.[6]
-
Solution: To ensure the compound travels as a single, fully protonated species, you must suppress this on-plate deprotonation. This is achieved by adding a small amount (typically 0.5-1% by volume) of a volatile acid, such as acetic acid or formic acid , to your eluent system (e.g., Hexane/Ethyl Acetate/Acetic Acid).[6][7] This acidic modifier ensures the silica surface and the compound remain protonated, leading to sharper, more reliable spots.
Q3: My crude reaction mixture shows three close spots on TLC. What are the likely impurities?
A3: If your synthesis involves the selective hydrolysis of dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate, the three spots, in order of decreasing Rf value (top to bottom on the TLC plate), are typically:
-
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate (Diester): The least polar starting material.
-
This compound (Product): The desired mono-acid/mono-ester of intermediate polarity.
-
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid (Diacid): The most polar, over-hydrolyzed byproduct.
Q4: Is reverse-phase chromatography a viable alternative for purification?
A4: Absolutely. Reverse-phase (e.g., C18-silica) chromatography can be an excellent alternative, especially if issues with silica gel persist or if the impurities are very close in polarity. In this technique, the stationary phase is non-polar, and a polar mobile phase is used. The elution order is reversed: polar compounds (diacid) elute first, followed by your product, and finally the non-polar diester. A typical mobile phase would be a gradient of acetonitrile in water, often with a 0.1% acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.[8]
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a problem/cause/solution format.
Issue 1: Low Recovery After Acid-Base Extraction
You performed an acid-base extraction to remove a neutral impurity, but the yield of your recovered carboxylic acid is significantly lower than expected.
| Potential Cause | Scientific Explanation & Solution |
| Incomplete Extraction into Aqueous Base | The carboxylic acid must be fully deprotonated to its carboxylate salt to become water-soluble. If the pH of the aqueous layer is not sufficiently basic (at least 2-3 pH units above the acid's pKa), the equilibrium will favor the protonated, organic-soluble form. Solution: Ensure the aqueous layer is sufficiently basic (pH > 9) using a 1-2 M solution of NaOH or NaHCO₃. Check with pH paper. Perform multiple extractions (e.g., 3x) with fresh aqueous base to ensure complete transfer.[4] |
| Incomplete Precipitation Upon Re-acidification | To recover the product, the carboxylate salt must be fully re-protonated back to the neutral carboxylic acid, causing it to precipitate from the aqueous solution. If the pH is not sufficiently acidic, the compound will remain dissolved as the salt. Solution: Cool the combined aqueous extracts in an ice bath to decrease the product's solubility. Slowly add a strong acid (e.g., 3-6 M HCl) with stirring until the solution is strongly acidic (pH < 2). If no precipitate forms, the product may be soluble even in acidic water; in this case, you must extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover your product.[6] |
| Emulsion Formation | Vigorous shaking of the separatory funnel, especially when a base is present, can create a stable emulsion between the organic and aqueous layers, trapping your product at the interface.[6] Solution: Instead of shaking, gently invert the separatory funnel multiple times to mix the layers. To break an existing emulsion, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and helps force the separation. |
Issue 2: Product is Impure After Silica Gel Chromatography
Despite careful chromatography, the collected fractions containing your product are still contaminated with either the diacid or diester.
| Potential Cause | Scientific Explanation & Solution |
| Co-elution of Impurities | The polarity difference between the monoester, diester, and diacid may not be sufficient for baseline separation with a standard eluent system. Tailing of the acidic product can exacerbate this, causing it to overlap with the more polar diacid. Solution: First, implement the acid-modified eluent system (0.5-1% acetic acid) as described in the FAQ section to eliminate tailing.[7] Then, optimize your eluent system using TLC with a shallower polarity gradient. For example, instead of 30% EtOAc in Hexane, try a gradient from 15% to 40% EtOAc over many column volumes. |
| On-Column Hydrolysis | Although less common, the slightly acidic nature of silica gel, combined with a protic solvent in the eluent (like methanol), could potentially hydrolyze some of the methyl ester on the column, converting your product into the diacid impurity during the purification itself. Solution: Avoid using methanol in your eluent if possible; stick to ethyl acetate, hexanes, and dichloromethane. If unavoidable, consider using a deactivated or neutral silica gel. Additionally, run the column as quickly as possible (flash chromatography) to minimize the residence time of your compound on the stationary phase. |
Issue 3: Purified Product is an Oil or Sticky Solid and Won't Crystallize
The product obtained after solvent evaporation is a persistent oil or gum, preventing final purification by recrystallization.
| Potential Cause | Scientific Explanation & Solution |
| Residual Solvent | Even trace amounts of solvent can act as an impurity, disrupting the formation of a stable crystal lattice. Rotary evaporation alone may not be sufficient to remove high-boiling solvents like ethyl acetate or acetic acid (if used as a modifier). Solution: Dry the product extensively under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable. |
| Presence of Minor Impurities | Small amounts of isomeric byproducts or other impurities can inhibit crystallization. An oil indicates that the freezing point of the mixture is below room temperature. Solution: The material requires further purification. Re-subject the oil to careful flash chromatography. Often, a second pass through silica is sufficient to remove the problematic impurities. After re-purification, attempt crystallization again. |
| Incorrect Crystallization Solvent | A suitable crystallization solvent should dissolve the compound when hot but not when cold. Solution: Perform a systematic solvent screen. Place a small amount of your oil in several test tubes. Add a few drops of different solvents (e.g., hexanes, diethyl ether, toluene, ethyl acetate/hexane mixtures). Look for a system that dissolves the oil upon heating and forms crystals or a solid precipitate upon slow cooling to room temperature and then in an ice bath. |
Section 3: Validated Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral impurities like the diester starting material.
-
Dissolution: Dissolve the crude product mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Extraction: Add 25 mL of 1 M sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[6] Gently invert the funnel 10-15 times, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 25 mL portions of 1 M NaHCO₃ solution. Combine all aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.
-
Re-acidification: Place the combined aqueous extracts in an ice bath and stir. Slowly add 6 M HCl dropwise until the solution is acidic (pH < 2, verify with litmus or pH paper). The product should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts. Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Acid-Modified Flash Chromatography
This protocol is essential for separating the product from the more polar diacid impurity.
-
Eluent Preparation: Prepare a stock solution of your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5% acetic acid by volume. For 1 L of eluent, this would be 695 mL Hexane, 300 mL Ethyl Acetate, and 5 mL Acetic Acid.
-
Column Packing: Pack a silica gel column using the prepared acid-modified eluent. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Run the column with the acid-modified eluent, collecting fractions. Monitor the elution process by TLC, also using the acid-modified eluent.
-
Fraction Analysis: Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator. To remove the residual acetic acid, you can co-evaporate several times with a solvent like toluene or dry the sample under high vacuum for an extended period.
Section 4: Visualization of Workflows
Diagram 1: Purification Method Selection
Diagram 2: Troubleshooting TLC Tailing
Section 5: Comparative Data Summary
The following table provides typical, illustrative TLC data to guide separation development. Actual Rf values will vary based on exact conditions (silica plate activity, temperature).
| Compound | Eluent System A (7:3 Hexane:EtOAc) | Eluent System B (7:3:0.05 Hexane:EtOAc:AcOH) | Expected Observations |
| Diester Impurity | ~0.75 | ~0.75 | Unaffected by acid modifier. Remains a sharp spot. |
| Product | ~0.40 | ~0.45 | System A: Spot will be broad and tailing. System B: Spot becomes sharp and may have a slightly higher Rf. |
| Diacid Impurity | ~0.10 | ~0.15 | System A: May streak or remain near the baseline. System B: Moves slightly further up the plate as a more defined spot. |
Key Insight: The addition of acetic acid not only sharpens the spots of the acidic components but also slightly increases their mobility, which can improve the overall separation from very polar baseline material.
References
-
García, J. I., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-301. [Link]
-
Jefford, C. W., & Gunsher, J. (1971). bicyclo[3.2.1]octan-3-one. Organic Syntheses, 51, 15. [Link]
- Schenker, F., et al. (2005). Process for the preparation of bicyclic diketone salts.
-
Aladdin Scientific. 5-methoxycarbonylbicyclo[3.2.1]octane-1-carboxylic acid, min 97%. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
- Kawabata, T., et al. (2002). Process for preparation of dicarboxylic acid monoesters.
-
Arzoumanian, H., & Metzger, J. (1980). Process for preparation of 1,5-dimethylbicyclo[1][9][10]octan-8-ol. US Patent 4,237,322 A.
-
Yates, P., & Auksi, H. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(1), 18-29. [Link]
- Viola, A., & Ryan, J. J. (1982). Method of preparing monoesters.
-
Filippini, M.-H., & Rodriguez, J. (2010). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 110(10), 5981-6055. [Link]
-
Reddit r/chemhelp. (2016). Isolation of a Carboxylic acid. [Link]
-
Giraud, A., et al. (2020). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. ChemistryOpen, 9(9), 924-928. [Link]
-
Drabina, P., et al. (2020). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 25(22), 5472. [Link]
-
ResearchGate. (2015). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
Darses, B., et al. (2013). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry, 11(48), 8421-8427. [Link]
-
Lilga, M. A., et al. (2018). Process for separation and purification of a dicarboxylic acid containing mixture. WIPO Patent WO/2018/236950. [Link]
-
Gupta, A. K., & Cook, J. M. (1985). Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis -bicyclo[3.3.0]octane-3,7-diones. The Journal of Organic Chemistry, 50(21), 4140-4144. [Link]
- Ali, A., et al. (2018). Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as fxr activators.
-
Liu, F., et al. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM 2.5. Atmospheric Measurement Techniques, 8, 4851–4862. [Link]
- Shell Int Research. (1983). Process for the preparation of 1,5-dimethylbicyclo(3.2.1)octanol-8.
-
PubChem. Dimethylbicyclo[3.2.1]octane. [Link]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of Bicyclo[3.2.1]octane Derivatives
Welcome to the technical support center for the stereoselective synthesis of bicyclo[3.2.1]octane derivatives. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of constructing this vital carbocyclic scaffold. The bicyclo[3.2.1]octane framework is a cornerstone of numerous biologically active natural products, including diterpenes, sesquiterpenes, and alkaloids, making its stereocontrolled synthesis a critical endeavor in modern organic chemistry.[1][2]
This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose experimental challenges, optimize your reaction conditions, and achieve your synthetic targets with high fidelity and stereocontrol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My reaction is producing a mixture of diastereomers with poor selectivity (e.g., low exo/endo ratio in a Diels-Alder reaction). How can I improve this?
Answer:
Achieving high diastereoselectivity in the formation of the bicyclo[3.2.1]octane core is a frequent challenge, particularly in cycloaddition reactions. The relative orientation of substituents is dictated by the kinetic and thermodynamic stability of the transition states leading to the different diastereomers.
Causality and Mechanistic Insights: In the context of a [4+2] Diels-Alder cycloaddition, the endo and exo transition states are often close in energy. The endo product is frequently the kinetic product, favored by stabilizing secondary orbital interactions between the diene and dienophile.[3] However, the exo product is often more thermodynamically stable due to reduced steric hindrance. The final product ratio depends on the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature: To favor the kinetically controlled product (often the endo isomer), perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Reversibility is minimized at lower temperatures, preventing the erosion of the kinetic product ratio.[3]
-
Employ Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, lowering the energy of the LUMO and often amplifying the secondary orbital interactions that stabilize the endo transition state. This can dramatically improve endo selectivity. However, the choice of Lewis acid is critical, as bulky catalysts can introduce steric hindrance that favors the exo product.
-
Solvent Polarity: The polarity of the solvent can influence transition state stabilization. Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile), to find the optimal medium for your specific substrate combination.
-
Substrate Modification: If possible, modifying the substituents on your diene or dienophile can introduce steric bias. A bulky substituent may block one face of the approach, strongly favoring one diastereomer over the other.[3]
Data Summary: Effect of Lewis Acids on Diastereoselectivity
| Lewis Acid Catalyst | Typical Loading (mol%) | Common Solvent | Expected Outcome on endo/endo Ratio |
| TiCl₄ | 10 - 100 | CH₂Cl₂ | Significant increase |
| BF₃·OEt₂ | 20 - 100 | CH₂Cl₂ / Toluene | Moderate to significant increase |
| SnCl₄ | 10 - 50 | CH₂Cl₂ | Moderate increase |
| Sc(OTf)₃ | 5 - 20 | CH₂Cl₂ / MeCN | High activity, often good for sensitive substrates |
Note: Optimal conditions are substrate-dependent and require empirical screening.
Question 2: I'm attempting an asymmetric synthesis using an organocatalyst, but the enantiomeric excess (ee) is low. What are the key parameters to optimize?
Answer:
Low enantioselectivity in organocatalytic reactions is a common hurdle that points to a poorly organized chiral transition state. The catalyst must effectively differentiate between two enantiotopic faces or groups to induce high stereoselectivity.[4][5][6]
Causality and Mechanistic Insights: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, operate by forming transient chiral intermediates (e.g., enamines, iminium ions) or through non-covalent interactions (e.g., hydrogen bonding with thiourea or squaramide catalysts).[4] The catalyst's three-dimensional structure creates a chiral pocket that sterically and electronically directs the approach of the second reactant, favoring one transition state over its enantiomeric counterpart. Ineffective stereocontrol arises when this energy difference is small.
Troubleshooting Workflow for Improving Enantioselectivity:
Caption: Workflow for optimizing enantioselectivity.
Key Optimization Points:
-
Catalyst Structure: The first step is often to screen different catalyst backbones. For a domino Michael-aldol reaction, if a simple proline catalyst fails, consider more sterically demanding diarylprolinol silyl ethers or quinine-derived squaramide catalysts, which offer different modes of activation and steric environments.[4][7]
-
Solvent Effects: Nonpolar solvents often lead to better-organized, tighter transition states, enhancing enantioselectivity. However, solubility can be an issue. For reactions involving charged intermediates, more polar solvents may be necessary, but can sometimes diminish stereocontrol by competing for hydrogen bonds.
-
Temperature: Reducing the reaction temperature is a powerful tool for increasing enantioselectivity, as the energetic difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT). Cryogenic conditions (-20 °C to -78 °C) are common.
-
Additives: In many organocatalytic reactions, additives play a crucial role. For example, in domino Michael-Henry reactions, a co-catalyst like 4-nitrobenzoic acid can be essential for proton transfer steps and can significantly impact the ee.[8] The presence of trace amounts of water can also be either beneficial or detrimental, requiring careful control.
Question 3: My reaction is yielding a significant amount of an unexpected byproduct instead of the desired bicyclo[3.2.1]octane.
Answer:
The formation of byproducts indicates that an alternative, competitive reaction pathway is occurring. Identifying the structure of the byproduct is the most critical first step in diagnosing the problem.
Common Scenarios and Solutions:
-
Scenario A: Incomplete Cascade Reaction.
-
Observation: In a domino Michael-aldol sequence, you isolate the initial Michael adduct instead of the cyclized bicyclic product.
-
Cause: The final intramolecular aldol reaction is too slow or is not favored under the current conditions. This can happen if the base used is too weak to deprotonate the intermediate for the cyclization step, or if the reaction is quenched prematurely.[9]
-
Solution:
-
Stronger Base/Catalyst: Switch to a stronger base or a more active catalyst to promote the final cyclization. For example, in some organocatalytic systems, adding a stoichiometric amount of a base like DBU after the initial Michael addition can drive the reaction to completion.[4]
-
Increase Temperature/Time: Gently heating the reaction mixture after the initial addition is complete can sometimes provide the activation energy needed for the final ring closure.
-
-
-
Scenario B: Rearrangement or Fragmentation.
-
Observation: You observe products arising from skeletal rearrangements or C-C bond cleavage.
-
Cause: Highly acidic or basic conditions, or the use of certain transition metals, can promote unintended pathways. For example, strong acid can induce Wagner-Meerwein type rearrangements.[4]
-
Solution:
-
Milder Conditions: Switch to milder acids (e.g., TfOH to p-TsOH) or bases (e.g., DBU to DIPEA).
-
Buffer the Reaction: Add a proton sponge or other buffer to maintain a stable pH throughout the reaction.
-
Change Strategy: If rearrangement is inherent to the substrate under the required conditions, a different synthetic strategy (e.g., a cycloaddition instead of a rearrangement) may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and robust strategies for accessing the bicyclo[3.2.1]octane core?
There are several powerful strategies, with the choice depending on the desired substitution pattern and available starting materials:
-
Diels-Alder Reaction: This [4+2] cycloaddition is a classic and highly effective method, particularly the intramolecular version (IMDA), for rapidly building the bicyclic core from acyclic precursors.[1][10]
-
Domino Michael-Aldol/Henry Reactions: These cascade reactions are extremely efficient, forming multiple bonds and stereocenters in a single pot from simple cyclic ketones and unsaturated acceptors.[4][7][11] They are particularly well-suited for organocatalytic asymmetric approaches.
-
Intramolecular Michael Addition: This strategy often involves the desymmetrizing cyclization of a prochiral cyclic dione, providing excellent enantiocontrol when a chiral catalyst is used.[12]
-
Palladium-Catalyzed Cyclizations: Modern methods like the asymmetric tandem Heck/carbonylation allow for the desymmetrization of simple alkenes to construct complex, functionalized bicyclo[3.2.1]octanes.[13][14]
Q2: How do I choose the right catalyst for an asymmetric synthesis?
Catalyst selection is paramount and should be guided by the reaction mechanism:
-
Enamine/Iminium Catalysis: For reactions involving α,β-unsaturated aldehydes or ketones, chiral secondary amines like proline and its derivatives (e.g., Jørgensen-Hayashi or MacMillan catalysts) are the gold standard.[5]
-
Brønsted Acid Catalysis: For reactions requiring activation of an electrophile, such as desymmetrizing Michael cyclizations of diketones, chiral phosphoric acids are highly effective bifunctional catalysts.
-
Hydrogen-Bonding Catalysis: For activating nitroalkenes or other electrophiles through non-covalent interactions, chiral thioureas and squaramides are excellent choices.
-
Lewis Acid Catalysis: Chiral metal complexes (e.g., based on Pt, Pd, Ir) can act as chiral Lewis acids to coordinate and activate substrates, enabling reactions like asymmetric conjugate additions or cycloadditions.[13][15]
Q3: How can I definitively confirm the stereochemistry of my final product?
A combination of techniques is usually required:
-
NMR Spectroscopy: 2D NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable. The presence of a NOE correlation between two protons indicates they are close in space (typically < 5 Å), which can help assign relative stereochemistry (e.g., differentiating exo from endo isomers).
-
Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of a chiral product, analysis on a chiral stationary phase is essential. This separates the two enantiomers, and the ratio of their peak areas gives the ee.
-
X-ray Crystallography: This is the "gold standard" for unambiguous determination of both relative and absolute stereochemistry. If you can grow a suitable single crystal of your product or a derivative, its structure can be solved definitively.
-
Chemical Correlation: If an authentic sample of known stereochemistry is available, or if your product can be converted to a known compound, you can confirm its stereochemistry by comparing analytical data (e.g., NMR spectra, HPLC retention times, optical rotation).
Key Experimental Protocol
Organocatalytic Asymmetric Domino Michael-Henry Reaction
This protocol is representative for the synthesis of functionalized bicyclo[3.2.1]octanes and is based on methodologies described in the literature.[8][11]
Caption: Protocol for a domino Michael-Henry reaction.
Materials:
-
1,4-Cyclohexanedione (1.2 equiv)
-
Nitroalkene (1.0 equiv)
-
Chiral Primary Amine-Thiourea Catalyst (e.g., Takemoto's catalyst) (10 mol%)
-
Benzoic Acid derivative (e.g., 4-Nitrobenzoic acid) (10 mol%)
-
Dry Tetrahydrofuran (THF) as solvent (0.5 M)
Step-by-Step Procedure:
-
To a dry vial equipped with a magnetic stir bar, add 1,4-cyclohexanedione (0.24 mmol), the chiral thiourea catalyst (0.02 mmol), and 4-nitrobenzoic acid (0.02 mmol).
-
Add dry THF (0.4 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the nitroalkene (0.2 mmol) to the reaction mixture.
-
Seal the vial and stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired bicyclo[3.2.1]octan-2-one derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Determine the enantiomeric excess of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralpak AD-H, OD-H).
This self-validating protocol, when followed carefully, should provide the product as a single diastereomer with high enantioselectivity, consistent with literature precedents.[8][11]
References
-
Diels–Alder Reactions of 1,3-Dienes Incorporated into 8-Oxa- and 8-Thiabicyclo[3.2.1]octane Skeletons: A Convenient Access to Complex Tri- and Tetracyclic Compounds. European Journal of Organic Chemistry. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]
-
Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. Chemical Science. Available at: [Link]
-
Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Chemical Communications. Available at: [Link]
-
Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules. Available at: [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. Available at: [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. MDPI. Available at: [Link]
-
Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Construction of Bicyclo[3.2.1]octanes with Four Stereogenic Centers by Organocatalytic Domino Michael/Aldol Reaction. Organic Letters. Available at: [Link]
-
Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. RSC Advances. Available at: [Link]
-
(PDF) Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. ResearchGate. Available at: [Link]
-
Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds | Request PDF. ResearchGate. Available at: [Link]
-
Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Journal of the American Chemical Society. Available at: [Link]
-
Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Tetrahedron Letters. Available at: [Link]
-
Divergent Synthesis of Bicyclo[3.2.1]octenes and Cyclohexenes via Catalytic Annulations of Nazarov Reagent and Vinyl 1,2-Diketones. Organic Letters. Available at: [Link]
-
Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. Nature Communications. Available at: [Link]
-
Oxabicyclo[3.2.1]octane Derivatives as Highly Reactive Dienophiles: Synthesis of Bicyclo[5.n.0] Systems. Organic Letters. Available at: [Link]
-
Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Bohrium. Available at: [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Efficient Synthesis of Novel Bridgehead-Substituted Bicyclo[3.2.1]octane-2,4-diones. Thieme E-Books & E-Journals. Available at: [Link]
-
Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Semantic Scholar. Available at: [Link]
-
Synthesis of bicyclo[3.2.1]octane amino acid derivatives 63–66. ResearchGate. Available at: [Link]
-
Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. Sci-Hub. Available at: [Link]
-
Facile Domino Access to Chiral Bicyclo[3.2.1]octanes and Discovery of a New Catalytic Activation Mode. Organic Letters. Available at: [Link]
-
ChemInform Abstract: Organocatalytic Asymmetric Domino Michael—Henry Reaction for the Synthesis of Substituted Bicyclo[3.2.1]octan‐2‐ones. Sci-Hub. Available at: [Link]
-
bicyclo[3.2.1]octan-3-one. Organic Syntheses. Available at: [Link]
-
Figure 1 from Construction of bicyclo[3.2.1]octanes with four ... Semantic Scholar. Available at: [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. ResearchGate. Available at: [Link]
- WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione.Google Patents.
-
(PDF) Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. ResearchGate. Available at: [Link]
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identifying side products in the synthesis of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this and related bicyclic molecules. Here, we address common challenges and frequently asked questions in a direct Q&A format, focusing on the identification and mitigation of side products that may arise during the synthetic sequence. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Conceptual Synthetic Workflow
The synthesis of this compound, a bridged bicyclic compound, is most effectively approached through a multi-step sequence. A logical and common route involves the initial construction of the core bicyclic framework using an intramolecular cyclization, followed by functional group manipulations to achieve the target structure. The workflow diagram below outlines a plausible synthetic strategy that will form the basis of our troubleshooting guide.
Caption: Plausible synthetic workflow for the target molecule.
Troubleshooting Guide & FAQs
This section is structured to address specific problems that may be encountered at each key stage of the synthesis.
Part 1: The Dieckmann Condensation
The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation that forges the bicyclo[3.2.1]octane ring system.[1] This reaction is typically carried out by treating a suitable 1,6-diester with a strong base, such as sodium hydride or sodium ethoxide.[2][3]
Question 1: My reaction mixture from the Dieckmann condensation is complex, and the yield of the desired bicyclic β-keto ester is low. What are the likely side products?
Answer:
Several side products can form during the Dieckmann condensation, leading to a complex mixture. The most common culprits are:
-
Intermolecular Condensation Product: Instead of the desired intramolecular cyclization, two molecules of the starting diester can react with each other. This results in a dimeric, acyclic β-keto ester. This side reaction becomes more prevalent at higher concentrations.[2]
-
Unreacted Starting Material: Incomplete reaction is a common issue, often due to insufficient base, reaction time, or temperature.
-
Hydrolyzed Starting Material: If there is moisture in the reaction, the ester groups of the starting material can be partially or fully hydrolyzed to the corresponding carboxylic acids. This is especially problematic when using hygroscopic bases like sodium ethoxide.
-
Retro-Dieckmann Reaction: The Dieckmann condensation is a reversible reaction. If the product, a β-keto ester, is not deprotonated by the base to form a stabilized enolate, the reaction can revert to the starting diester.[3] This is more likely if a stoichiometric amount of a weaker base is used.
| Compound Type | Likely Structure | Key Identification Features (NMR & MS) |
| Desired Product | Bicyclic β-Keto Ester | ¹H NMR: Absence of starting material signals, presence of characteristic bridgehead proton signals. ¹³C NMR: Appearance of a ketone carbonyl (~200-210 ppm) and disappearance of one set of ester signals. MS: Molecular ion corresponding to the cyclized product (loss of alcohol). |
| Intermolecular Product | Dimeric Acyclic β-Keto Ester | ¹H NMR: Complex spectrum, but still retaining key features of the starting material's carbon backbone. ¹³C NMR: Presence of a new ketone carbonyl, but also multiple ester carbonyl signals. MS: Molecular ion will be approximately double that of the starting material minus the mass of an alcohol. |
| Hydrolyzed Starting Material | Diacid or Monoacid of Pimelate | ¹H NMR: Broad signal for the carboxylic acid proton(s) (>10 ppm). ¹³C NMR: Carboxylic acid carbonyls (~170-180 ppm). MS: Molecular ion corresponding to the hydrolyzed product(s). |
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use freshly distilled, anhydrous solvents. Use a strong, non-nucleophilic base like sodium hydride to minimize hydrolysis.
-
Optimize Concentration: Run the reaction at high dilution to favor the intramolecular cyclization over the intermolecular reaction.
-
Choice of Base: Use at least a full equivalent of a strong base to ensure complete deprotonation of the resulting β-keto ester, which drives the equilibrium towards the product.[4]
-
Monitor the Reaction: Use TLC or GC-MS to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
Part 2: Hydrolysis and Decarboxylation
Following the successful cyclization, the β-keto ester intermediate is typically converted to the corresponding bicyclic diester. This is often achieved by hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.
Question 2: After the decarboxylation step, I see multiple spots on my TLC plate. How do I identify the product and the impurities?
Answer:
The decarboxylation step can also lead to a mixture of products if not carefully controlled. Potential side products include:
-
Incompletely Decarboxylated Product: The β-keto acid or the β-keto ester may persist if the hydrolysis or the subsequent heating is incomplete.
-
Over-hydrolyzed Product: If harsh conditions are used for the initial hydrolysis of the β-keto ester, the second ester group on the bicyclic ring may also be hydrolyzed, leading to a dicarboxylic acid.
-
Rearrangement Products: While the bicyclo[3.2.1]octane skeleton is relatively stable, extreme temperatures or acidic/basic conditions could potentially lead to skeletal rearrangements.
| Compound Type | Likely Structure | Key Identification Features (NMR & MS) |
| Desired Product | Bicyclic Diester | ¹H & ¹³C NMR: Symmetrical signals if the two ester groups are in equivalent environments. Absence of the ketone carbonyl signal. MS: Molecular ion corresponding to the bicyclic diester. |
| Incompletely Decarboxylated | Bicyclic β-Keto Ester/Acid | ¹H & ¹³C NMR: Presence of the ketone carbonyl signal (~200-210 ppm) in the ¹³C NMR. MS: Molecular ion will be higher than the desired product by the mass of CO₂ (if the acid is present) or will be the mass of the β-keto ester. |
| Over-hydrolyzed Product | Bicyclic Dicarboxylic Acid | ¹H NMR: Absence of methyl ester singlets, presence of broad carboxylic acid proton signals. ¹³C NMR: Two carboxylic acid carbonyl signals. MS: Molecular ion corresponding to the diacid. |
Troubleshooting Steps:
-
Control Hydrolysis Conditions: Use mild conditions for the hydrolysis of the β-keto ester to avoid saponification of the other ester group.
-
Ensure Complete Decarboxylation: Monitor the reaction by IR spectroscopy (disappearance of the ketone carbonyl) or by the cessation of CO₂ evolution.
-
Purification: The desired diester can often be separated from the more polar diacid and the less polar starting material by column chromatography.
Part 3: Selective Saponification
The final step to obtain this compound is the selective hydrolysis of one of the two methyl ester groups of the bicyclic diester intermediate.
Question 3: My selective saponification is giving me a mixture of the starting diester, the desired mono-acid, and the diacid. How can I improve the selectivity?
Answer:
Achieving selective monohydrolysis of a diester can be challenging. The formation of a mixture is a common problem.
-
Unreacted Starting Material: The reaction has not gone to completion.
-
Over-reacted Product (Diacid): Both ester groups have been hydrolyzed. This is often the major side product.
Caption: Competitive reactions during selective saponification.
Troubleshooting and Optimization:
-
Stoichiometry of the Base: Carefully control the stoichiometry of the base (e.g., KOH or NaOH). Using exactly one equivalent is a good starting point.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the monohydrolysis.
-
Solvent System: The choice of solvent can influence the relative rates of the first and second hydrolysis reactions. A mixture of water and a co-solvent like methanol or THF is common.
-
Work-up and Purification: The desired mono-acid can be separated from the diacid and the starting diester based on differences in their polarity and acidity. Acid-base extraction can be an effective purification technique. The diacid is more water-soluble at a slightly acidic pH than the mono-acid.
Analytical Characterization
Accurate identification of the desired product and any side products relies on a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals to look for in the target molecule include the methyl ester singlet (~3.7 ppm), the carboxylic acid proton (a broad singlet, >10 ppm), and the characteristic signals for the bridgehead and methylene protons of the bicyclo[3.2.1]octane system.[5][6]
-
¹³C NMR: Useful for identifying the different carbonyl groups (ester vs. carboxylic acid) and for confirming the carbon skeleton of the bicyclic ring.[5][7]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds in the reaction mixture, allowing for the identification of starting materials, intermediates, products, and dimeric side products.[7][8]
-
Infrared (IR) Spectroscopy: Can be used to monitor the progress of reactions by observing the appearance or disappearance of characteristic functional group absorptions, such as the C=O stretch of ketones, esters, and carboxylic acids.
By understanding the likely side reactions and employing the appropriate analytical and purification techniques, the synthesis of this compound can be optimized for both yield and purity.
References
-
Zhejiang University, & Hangzhou Normal University. (2020). Total Synthesis of (-)-Rhodomollanol A. Journal of the American Chemical Society, 142(10), 4592-4597. [Link]
-
Zhejiang University, & Hangzhou Normal University. (2021). Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons. Accounts of Chemical Research, 54(5), 1266-1280. [Link]
-
American Chemical Society. (2020). Total Synthesis of (−)-Rhodomollanol A. [Link]
- Chemical Society of Japan. (Year not available). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Journal of the Chemical Society of Japan.
-
Vera, N. et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 9(4), 289-293. [Link]
-
University of Lisbon & University of Coimbra. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (Year not available). Organic & Biomolecular Chemistry. [Link]
-
Korean Chemical Society. (Year not available). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Bulletin of the Korean Chemical Society. [Link]
-
Federal University of Alfenas et al. (Year not available). New bicyclic [3.2.1] octane neolignans derivatives from Aniba firmula with potent in vivo anti-inflammatory activity on account of dual inhibition of PGE2 production and cell recruitment. Phytochemistry Letters. [Link]
-
Semantic Scholar. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. [Link]
-
Reddit. (2023). Help with dieckmann condensation. r/OrganicChemistry. [Link]
-
ResearchGate. (2011). The hydrolysis of cis and trans methoxy bicyclic and tricyclic orthoesters. Evidence for a chair–boat inversion prior to breakdown in some hemiorthoester tetrahedral intermediates. Canadian Journal of Chemistry, 63(9), 2493-2500. [Link]
-
National Institutes of Health. (Year not available). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 17(15), 5486-5494. [Link]
- Google Patents. (1987). EP0130882B1 - Bicyclo(3.2.1)
-
National Institutes of Health. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 9(4), 289-293. [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Organic Syntheses. (n.d.). Bicyclo[3.2.1]octan-3-one. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. [Link]
-
Chemistry Stack Exchange. (2016). Rates of hydrolysis in bicyclic and monocyclic compounds. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
ResearchGate. (n.d.). Hydrolases in Organic Synthesis: Regio‐ and Stereoselective Biotransformations. [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]
-
Semantic Scholar. (n.d.). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Bicyclo[3.2.1]octane Ring Formation
The bicyclo[3.2.1]octane framework is a privileged scaffold, forming the core of numerous biologically active natural products, including diterpenes, alkaloids, and sesquiterpenes.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable in medicinal chemistry and drug development.[2] However, the construction of this bridged-ring system is often challenging, presenting issues with yield, selectivity, and competing reaction pathways.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and optimizing the synthesis of bicyclo[3.2.1]octane derivatives. It is structured in a question-and-answer format to directly address common experimental hurdles, grounded in mechanistic principles and supported by authoritative literature.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of bicyclo[3.2.1]octane systems.
Q1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I fix it?
A1: Low or no yield is a frequent issue that can stem from several factors related to reaction conditions, reagents, or the substrate itself. A systematic approach to troubleshooting is essential.
Potential Cause 1: Catalyst/Reagent Inactivity The choice and state of your catalyst or promoter are paramount.
-
Lewis/Brønsted Acids: Acid-promoted rearrangements or cyclizations require careful control.[3] For gold or other metal-based Lewis acids, ensure the catalyst has not decomposed and is used under strictly anhydrous conditions, as water can inhibit catalysis.[4] For Brønsted acids like TfOH, verify the concentration and freshness.[3]
-
Bases: In base-promoted cyclizations (e.g., intramolecular Michael-aldol), the choice of base is critical.[5] Weak bases may not be sufficient to deprotonate the substrate effectively, while overly strong bases can lead to side reactions. Ensure the base is not hygroscopic or has not degraded upon storage.
-
Palladium Catalysts: For Pd-catalyzed reactions, such as Heck cyclizations or cycloadditions, the ligand and the oxidation state of the palladium source are crucial.[6][7] Ensure the ligand is pure and the Pd-precatalyst is properly activated. Thioether-containing ligands can sometimes stabilize the palladium catalyst and improve yield.[6]
Potential Cause 2: Sub-optimal Temperature Temperature exerts significant control over reaction kinetics.
-
Insufficient Energy: Some cyclizations have a high activation barrier and require elevated temperatures. For example, an iodine-induced cyclization and oxidation of allylic alcohols to form bicyclo[3.2.1]octanes found 100 °C to be optimal.
-
Thermal Decomposition: Conversely, high temperatures can lead to the decomposition of sensitive starting materials or products. If you suspect decomposition (e.g., observing charring or a complex mixture of unidentifiable products by TLC/LCMS), the reaction should be attempted at a lower temperature.
Potential Cause 3: Incorrect Solvent Choice The solvent can dramatically influence reaction outcomes by affecting solubility, stabilizing intermediates, or participating in the reaction.
-
Polarity: For reactions involving polar intermediates or transition states, a polar solvent is often beneficial. Dichloromethane (DCM) is frequently a good starting point for gold-catalyzed cascades.[4]
-
Coordinating vs. Non-coordinating: In metal-catalyzed reactions, coordinating solvents can sometimes inhibit catalysis by competing for binding sites on the metal center.
-
Specific Roles: Some reactions require a specific solvent system. For instance, an iodine-induced reaction to form functionalized bicyclo[3.2.1]octanes works best in DMSO, while solvents like toluene or DMF failed to produce the desired product.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am forming a major side product instead of the desired bicyclo[3.2.1]octane. How can I identify it and favor the correct pathway?
A2: The formation of side products often reveals valuable mechanistic information, particularly regarding kinetic versus thermodynamic control.
Common Side Product 1: Spirocyclic Isomers In many organocatalyzed domino reactions, there is an equilibrium between a kinetically favored spirocyclic compound and the thermodynamically more stable bicyclo[3.2.1]octane.[3]
-
Causality: The initial cyclization may rapidly form a spirocycle (e.g., a spiro[4.5]decane system), which can then undergo a retro-reaction and rearrange to the desired bridged bicyclic system. If the barrier to this rearrangement is high, the kinetic product will be the major or sole product isolated.
-
Solution: This equilibrium can be shifted. The addition of a stoichiometric amount of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the conversion of the kinetic spirocycle to the more stable bicyclo[3.2.1]octane product.[3] Running the reaction at a higher temperature for a longer duration can also favor the thermodynamic product, provided the compounds are stable under these conditions.
Caption: Kinetic vs. Thermodynamic product formation.
Common Side Product 2: Single Cyclization Product in a Domino Reaction Domino or cascade reactions (e.g., Michael-Michael-Aldol) are highly efficient but depend on a sequence of reactions occurring correctly.[8]
-
Causality: If you isolate the product of only the first cyclization (e.g., the Michael adduct in a Michael-Aldol sequence), it indicates that the subsequent step (the intramolecular aldol reaction) is the rate-limiting step and is too slow under the current conditions.[8]
-
Solution: The conditions need to be adjusted to promote the second cyclization. This could involve using a stronger base, a different catalyst, or increasing the reaction temperature. For instance, microwave activation has been used to drive the second cyclization in some cases.[8]
Common Side Product 3: Polymerization of Dienes Reactions that generate or use diene intermediates, such as precursors for intramolecular Diels-Alder reactions, can be susceptible to polymerization at high temperatures.
-
Causality: Diene intermediates can react with each other in intermolecular pathways rather than the desired intramolecular cyclization.
-
Solution: Adding a radical inhibitor like butylated hydroxytoluene (BHT) can sometimes suppress polymerization, although this may also inhibit the desired reaction in some cases. Performing the reaction under a nitrogen atmosphere and at a higher concentration can favor the intramolecular pathway and improve the yield of the bicyclic product.
Q3: My reaction is producing a mixture of diastereomers or has low enantioselectivity. How can I improve stereocontrol?
A3: Achieving high stereocontrol is one of the primary challenges in synthesizing complex molecules like bicyclo[3.2.1]octanes.
Improving Diastereoselectivity:
-
Temperature Control: Lowering the reaction temperature is often the most effective first step. This increases the energy difference between the competing diastereomeric transition states, often leading to higher selectivity.
-
Catalyst/Reagent Choice: The steric bulk of the catalyst or reagents can significantly influence the facial selectivity of the reaction. In domino Michael-aldol reactions, the choice of organocatalyst can dictate the diastereomeric outcome.[3]
-
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of new stereocenters. For example, in the cyclization of cyclohexane-1,3-diones, an existing α-methyl group can modify the preference from an exo- to an endo-alcohol product.[3][8]
Achieving High Enantioselectivity:
-
Chiral Catalysis: This is the most common strategy. A wide variety of chiral organocatalysts (e.g., proline derivatives, Hayashi-Jørgensen catalyst) and chiral ligands for metal catalysts have been developed for this purpose.[3][8] It is often necessary to screen a panel of catalysts to find the optimal one for a specific substrate.
-
Dual Catalysis: Some complex transformations benefit from dual catalysis systems, such as combining aminocatalysis and carbene catalysis, to achieve high enantioselectivity.[3]
-
Chiral Auxiliaries: While less atom-economical, attaching a chiral auxiliary to the substrate can effectively control stereochemistry, after which the auxiliary is cleaved.
Table 1: Effect of Catalyst on a Domino Michael-Aldol Reaction
| Catalyst | Base/Additive | Solvent | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Proline | - | DMSO | >20:1 | 95% | [3] |
| Hayashi-Jørgensen Cat. | DBU | Chloroform | 5:1 | 88% | [8] |
| Takemoto's Catalyst | - | Toluene | >20:1 | 92% |[3] |
Note: Data is representative and compiled from multiple sources to illustrate trends.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for forming the bicyclo[3.2.1]octane ring?
A1: Several powerful strategies have been developed. The choice depends on the desired substitution pattern and available starting materials. The most common approaches include:
-
Domino Michael-Aldol Annulations: This involves the reaction of a cyclic dione with an α,β-unsaturated aldehyde or ketone, often catalyzed by an amine, to stereoselectively form the bicyclic core in a single step.[2][5]
-
Intramolecular Diels-Alder Reaction: A cyclohexadiene tethered to a dienophile can undergo an intramolecular [4+2] cycloaddition to form a tricyclic intermediate, which can then be cleaved to reveal the bicyclo[3.2.1]octane system.[1]
-
Nazarov Cyclization: This 4π-electrocyclization of a divinyl ketone, typically promoted by a Lewis acid, is a powerful method for constructing the five-membered ring of the bicyclo[3.2.1]octane framework.[9][10]
-
Palladium-Catalyzed Cyclizations: Methods like the intramolecular Heck reaction or tandem C-H olefination/lactonization can form the bicyclic system from acyclic precursors with high efficiency.[6][7]
-
Ring Rearrangements/Expansions: Acid-promoted rearrangements of other bicyclic systems or ring expansions of smaller rings can also provide access to this scaffold.[3][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes | MDPI [mdpi.com]
- 4. Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 10. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?
A1: The core bicyclo[3.2.1]octane skeleton is a bridged-ring system known for its high conformational stability.[1] Therefore, the primary chemical liabilities arise from its two functional groups: the carboxylic acid at the C1 bridgehead and the methoxycarbonyl (methyl ester) group at the C5 position.
The most probable degradation pathway under common experimental conditions (e.g., in aqueous buffers, formulations) is the hydrolysis of the methyl ester . This reaction can be catalyzed by either acid or base, yielding methanol and the parent bicyclo[3.2.1]octane-1,5-dicarboxylic acid.[2][3][4]
-
Under basic conditions (saponification): The reaction is typically irreversible as the resulting carboxylate is deprotonated.[4][5]
-
Under acidic conditions: The hydrolysis is a reversible equilibrium reaction, the reverse of a Fischer esterification.[2][3]
Other potential degradation pathways, typically observed only under harsh "forced degradation" conditions, include thermal or oxidative degradation, although the saturated carbocyclic core is relatively inert.[6][7]
Q2: What are the recommended long-term storage and handling conditions for this compound?
A2: To ensure long-term stability and minimize degradation, this compound should be stored as a solid in a cool, dry, and dark environment. We recommend the following:
-
Temperature: 2-8°C is ideal. Avoid exposure to high temperatures.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential long-term oxidative degradation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
-
Solutions: Prepare solutions fresh whenever possible. If stock solutions must be stored, use an anhydrous aprotic solvent, store at -20°C or -80°C, and use tightly sealed containers to prevent moisture ingress. Avoid long-term storage in aqueous or protic solvents (like methanol), especially if the pH is not neutral.
Q3: How susceptible is this molecule to photodegradation?
A3: The molecule lacks significant chromophores that absorb light in the near-UV or visible spectrum (290-700 nm), which is the range typically assessed for photostability.[8][9] The saturated bicycloalkane core and simple carbonyl groups are not expected to be highly photoreactive. However, as part of comprehensive stability testing and method validation, a photostability study is always recommended according to ICH guidelines (ICH Q1B).[10][11] This confirms that light exposure during handling, storage, or analysis does not lead to unexpected degradation products.[12]
Troubleshooting Guides & Investigative Protocols
Problem 1: I am observing a progressive loss of the parent compound in my aqueous formulation, accompanied by a new, more polar peak in my reverse-phase HPLC analysis.
-
Likely Cause: This is a classic sign of ester hydrolysis . The product, bicyclo[3.2.1]octane-1,5-dicarboxylic acid, has two carboxylic acid groups, making it significantly more polar than the parent mono-ester, which results in an earlier elution time on a typical C18 column.
-
Causality Explained: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is significantly accelerated by the presence of H+ (acid catalysis) or OH- (base catalysis). Even in neutral buffers (pH ~7), slow hydrolysis can occur over time. The rate of hydrolysis is highly dependent on pH and temperature.
-
Investigative Workflow: To confirm hydrolysis and characterize its kinetics, a pH-rate profile study should be performed. This is a type of forced degradation study focused on hydrolytic pathways.[6][13]
Caption: Workflow for a pH-rate profile study.
-
Expected Quantitative Data: The results can be summarized to pinpoint pH-related liabilities.
| pH of Buffer | Temperature (°C) | Time (hours) | % Parent Compound Remaining (Hypothetical) | % Di-acid Degradant (Hypothetical) |
| 2.0 (0.01 M HCl) | 50 | 24 | 92.5 | 7.5 |
| 4.5 (Acetate) | 50 | 24 | 98.8 | 1.2 |
| 7.0 (Phosphate) | 50 | 24 | 96.2 | 3.8 |
| 9.0 (Borate) | 50 | 24 | 75.4 | 24.6 |
| 12.0 (0.01 M NaOH) | 50 | 24 | <10.0 | >90.0 |
Problem 2: My analytical results are inconsistent, and I need to develop a robust, stability-indicating HPLC method before proceeding with further studies.
-
Likely Cause: The current analytical method has not been validated to be "stability-indicating." This means it may not be able to separate the main compound from all potential degradation products, leading to inaccurate quantification.
-
Causality Explained: A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[14] To develop such a method, you must first intentionally degrade the compound under various stress conditions to generate these potential interfering products.[7][15] This process is known as a forced degradation study .
-
Investigative Protocol: Forced Degradation Study Forced degradation studies are essential for understanding degradation pathways and developing validated analytical methods.[10][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Caption: Potential degradation pathways under stress conditions.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A vial with the stock solution stored at 5°C serves as the control.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature due to expected rapid degradation.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Heat a vial of the stock solution at 80°C.
-
Photodegradation: Expose a vial of the stock solution to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
-
-
Sampling and Analysis: Withdraw samples from each condition at various time points (e.g., 2, 8, 24, 48 hours). Quench the acid/base samples by neutralizing them. Analyze all samples by HPLC.
-
Method Optimization: Examine the chromatograms. The goal is to achieve baseline separation between the parent peak and all degradation peaks. Adjust HPLC parameters (e.g., gradient slope, mobile phase pH, column chemistry) as needed to resolve any co-eluting peaks. A photodiode array (PDA) detector is crucial for checking peak purity. For definitive identification of degradants, analysis by LC-MS is recommended.[17]
-
References
-
Theoretical investigation of the structure, detonation properties, and stability of bicyclo[3.2.1]octane derivatives. PubMed. [Link]
-
Chemistry of Esters. LibreTexts Chemistry. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
Computational study of the isomers of cyclooctene systems and their relative stabilities. Atlantis Press. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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5-methoxycarbonylbicyclo[3.2.1]octane-1-carboxylic acid, min 97%, 100 mg. Aladdin Scientific. [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
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Chemistry of Esters. LibreTexts Chemistry. [Link]
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Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. ResearchGate. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
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Photostability and Photostabilization of Drugs and Drug Products. ResearchGate. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Royal Society of Chemistry. [Link]
-
Photostability. IAGIM. [Link]
- Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives.
-
Photostability and Photostabilization of Drugs and Drug Products. Odesa National University. [Link]
-
Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
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Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. National Institutes of Health (NIH). [Link]
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Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Royal Society of Chemistry. [Link]
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. MDPI. [Link]
- Bicyclo(3.2.1)octane carboxylic-acid derivatives, processes for their preparation and their therapeutical use.
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]
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Stability of cycloalkanes. Khan Academy. [Link]
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Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. National Institutes of Health (NIH). [Link]
-
Transannular C-H functionalization of cycloalkane carboxylic acids. National Institutes of Health (NIH). [Link]
-
Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. CORE. [Link]
-
Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
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resolving diastereomers of substituted bicyclo[3.2.1]octane carboxylic acids
Technical Support Center: Bicyclo[3.2.1]octane Systems
Introduction
The bicyclo[3.2.1]octane framework is a rigid and structurally significant scaffold found in numerous natural products and pharmaceutical agents.[1] The synthesis of substituted analogues often yields mixtures of diastereomers, and their effective separation is a critical step in drug development and chemical research. This guide provides in-depth troubleshooting advice and detailed protocols for the resolution of diastereomeric bicyclo[3.2.1]octane carboxylic acids, a common intermediate in these synthetic pathways.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomeric mixtures of bicyclo[3.2.1]octane carboxylic acids?
The most established and scalable method is diastereomeric salt crystallization . This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[5][6] Because diastereomers have different physical properties, such as solubility, one salt will typically crystallize preferentially from a given solvent system.[5][7]
Other common methods include:
-
Chiral Derivatization Followed by Chromatography: The carboxylic acid is converted into a pair of diastereomeric esters or amides by reacting it with a chiral alcohol or amine. These diastereomers can then be separated using standard achiral chromatography (e.g., flash column chromatography on silica gel), as they have different physical properties.[2]
-
Chiral Preparative Chromatography: Direct separation of the enantiomers using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP).[8] This method is often used for smaller scales or when crystallization methods fail.
Q2: How do I select the right chiral resolving agent for my carboxylic acid?
The choice of resolving agent is crucial and often requires empirical screening. Chiral amines are the standard choice for resolving acidic compounds.[6][9]
Key Considerations for Selecting a Resolving Agent:
-
Availability and Cost: Use readily available and inexpensive agents for initial screening, such as both enantiomers of α-methylbenzylamine, quinine, or brucine.[9][10]
-
Structural Match: While not a strict rule, a good structural and steric match between the acid and the resolving agent can sometimes lead to better crystalline salts.
-
Acidity/Basicity: The pKa of the carboxylic acid and the pKb of the chiral amine should be suitable for efficient salt formation.
A recommended starting panel for screening is provided in the table below.
| Resolving Agent Class | Specific Examples | Rationale |
| Simple Amines | (R)-(+)-α-Methylbenzylamine, (S)-(-)-α-Methylbenzylamine | Inexpensive, effective for a wide range of acids, both enantiomers are common.[10][11] |
| Natural Alkaloids | Quinine, Brucine, Strychnine | Complex, rigid structures that can form highly ordered, crystalline salts.[6][9] |
| Amino Alcohols | (1R,2S)-(-)-Ephedrine, (1S,2R)-(+)-Norephedrine | Contain additional hydrogen-bonding sites which can aid in crystal lattice formation. |
| Amino Acids | L-Proline, Phenylalanine derivatives | Can be effective, especially for dicarboxylic acids.[5] |
Q3: What analytical techniques are best for determining diastereomeric excess (d.e.) and enantiomeric excess (e.e.)?
Chiral HPLC is the gold standard. It provides high accuracy and can be used to determine the ratio of diastereomeric salts in the mother liquor and solid, as well as the final enantiomeric excess of the liberated carboxylic acid. Development of a reliable chiral HPLC method before starting the resolution process is essential for monitoring its success. Other techniques include:
-
NMR Spectroscopy: In some cases, the diastereomers may have sufficiently different chemical shifts in their ¹H or ¹³C NMR spectra to allow for integration and d.e. calculation. The use of a chiral shift reagent can sometimes help resolve overlapping signals.
-
Optical Rotation: While useful for confirming the identity of a known enantiomer, it is not a reliable method for determining e.e. unless a specific rotation for the pure enantiomer is already established and the sample is free of other chiral impurities.
Troubleshooting Guides
This section addresses specific problems encountered during the resolution process in a detailed question-and-answer format.
Scenario 1: Diastereomeric Salt Crystallization Fails or Yields are Poor
Q: I've mixed my racemic acid and chiral resolving agent, but no crystals have formed, even after cooling. What should I do?
This is a common issue related to solvent choice and supersaturation.
Workflow for Inducing Crystallization:
-
Concentrate the Solution: Slowly evaporate the solvent at room temperature or under a gentle stream of nitrogen to create a supersaturated solution.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Add an Anti-Solvent: If the salt is highly soluble in your current solvent, slowly add a solvent in which the salt is expected to be insoluble (an "anti-solvent") until turbidity is observed. For example, if your salt is dissolved in methanol, slowly add diethyl ether or hexane.
-
Cooling Protocol: If crystals still haven't formed, try a slower, more controlled cooling profile. Cool the solution to 0 °C for several hours, then transfer to -20 °C. Avoid crash-cooling, as this can lead to the formation of oils or amorphous solids.
-
Re-evaluate the Solvent: The chosen solvent may be inappropriate. A good crystallization solvent is one in which the compound has moderate solubility at high temperatures and low solubility at low temperatures. Screen a wider range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water or heptane).[12]
Q: An oil precipitated from my solution instead of crystals. How can I fix this?
Oiling out occurs when the solubility of the salt is exceeded at a temperature above its melting point in that solvent, or when the solution is too concentrated.
Troubleshooting Steps:
-
Add More Solvent: Gently warm the mixture to re-dissolve the oil, then add more of the same solvent to dilute the solution. Allow it to cool slowly again.
-
Change the Solvent System: The oil may not be able to form a stable crystal lattice in the current solvent. Try a more viscous or hydrogen-bonding solvent. For example, switching from ethyl acetate to isopropanol might promote crystallization.
-
Use a Solvent/Anti-Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol) and then slowly add an anti-solvent (e.g., toluene or hexane) at a slightly elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
Scenario 2: The "Wrong" Diastereomer Crystallizes Preferentially
Q: My protocol is working, but the less-desired diastereomer is the one that crystallizes, leaving my target compound in the mother liquor. What are my options?
This is a solubility-driven outcome. You have two primary strategies.
-
Invert the Chirality of the Resolving Agent: This is the most direct approach. If you used (R)-(+)-α-methylbenzylamine to crystallize the (S)-acid salt, switching to (S)-(-)-α-methylbenzylamine will now preferentially crystallize the (R)-acid salt.[10] This is why it's crucial to select a resolving agent where both enantiomers are commercially available.
-
Change the Solvent System: The relative solubilities of diastereomeric salts can be highly dependent on the solvent.[6][12] Screening different solvents may invert the solubility order. For example, a salt pair that is inseparable in ethanol might show that diastereomer A is less soluble in acetone, while diastereomer B is less soluble in acetonitrile. A systematic screening is required.
Scenario 3: Difficulty Liberating the Free Carboxylic Acid
Q: I have my pure diastereomeric salt, but I'm getting low yields or emulsions when I try to recover the free carboxylic acid. What is the best procedure?
Liberating the acid requires breaking the ionic bond of the salt and carefully separating the free acid from the chiral resolving agent.
Recommended Protocol:
-
Dissolve the Salt: Suspend or dissolve the purified salt in a biphasic system, typically water and an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidify: Cool the mixture in an ice bath and slowly add a strong acid, such as 1 M or 2 M HCl, while stirring. The goal is to protonate the carboxylate anion and deprotonate the amine cation. Monitor the pH of the aqueous layer to ensure it is strongly acidic (pH 1-2).
-
Extract: Separate the organic layer. The free carboxylic acid should now be in the organic phase, while the protonated chiral amine (e.g., α-methylbenzylammonium chloride) will be in the aqueous phase.
-
Wash and Dry: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure enantiomeric acid.
Troubleshooting Emulsions:
-
Cause: Emulsions often form due to insufficient ionic strength in the aqueous layer or the presence of fine particulates.
-
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase and helps to break the emulsion. Gentle swirling, rather than vigorous shaking, can also prevent their formation.
Visualized Workflows
Detailed Experimental Protocols
Protocol 1: Screening for Chiral Resolving Agents and Solvents
Objective: To identify an effective resolving agent and solvent system for the crystallization of one diastereomeric salt.
Methodology:
-
Preparation: In an array of 8 small vials, place 100 mg (1 eq.) of the racemic bicyclo[3.2.1]octane carboxylic acid.
-
Agent Addition: To separate vials, add a stoichiometric equivalent (1 eq.) of different chiral resolving agents (e.g., (R)- and (S)-α-methylbenzylamine, Quinine, etc.).
-
Solvent Screening: To each vial, add a small amount (~1-2 mL) of a test solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate). Warm gently until all solids dissolve.
-
Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a 4 °C refrigerator. Observe for crystal formation over 24-48 hours.
-
Analysis: If crystals form, isolate them by filtration (using a Hirsch funnel), wash with a minimal amount of cold solvent, and dry.
-
Characterization: Liberate the acid from a small sample of the crystals and the corresponding mother liquor. Analyze both samples by a pre-developed chiral HPLC method to determine the diastereomeric excess (d.e.) of the salt and the effectiveness of the resolution.
Protocol 2: Liberation of the Enantiopure Carboxylic Acid
Objective: To recover the enantiomerically enriched carboxylic acid from the purified diastereomeric salt.
Methodology:
-
Suspension: Suspend the purified diastereomeric salt (e.g., 5.0 g) in a mixture of ethyl acetate (50 mL) and deionized water (50 mL) in an Erlenmeyer flask.
-
Acidification: Cool the flask in an ice-water bath. While stirring vigorously, add 2 M HCl dropwise until the pH of the aqueous layer is ~1. All solids should dissolve, resulting in two clear layers.
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (top) layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine all organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Final Product: The resulting solid or oil is the enantiomerically enriched carboxylic acid. Determine the final enantiomeric excess (e.e.) by chiral HPLC and calculate the yield.
References
-
Kozikowski, A. P., et al. (2005). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry. Available at: [Link]
-
Basile, T., et al. (2008). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sum, P.-E., & Weiler, L. (1979). Synthesis of exo- and endo-brevicomin and frontalin. Canadian Journal of Chemistry. Available at: [Link]
-
Marco-Contelles, J., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules. Available at: [Link]
-
Pollini, G. P., et al. (2021). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Synthesis. Available at: [Link]
- Gou, J., et al. (2015). Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives. Google Patents (US9308204B2).
-
Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Available at: [Link]
-
Reddy, B. V. S., et al. (2021). Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Available at: [Link]
-
Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers. Available at: [Link]
-
Chemistry Steps. (n.d.). Diastereomers – Introduction and Practice Problems. Available at: [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Synthesis of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the multi-gram to kilogram-scale production of this valuable bicyclic building block. The bicyclo[3.2.1]octane framework is a rigid and structurally significant motif present in numerous biologically active natural products and pharmaceutical agents.[1] The successful and scalable synthesis of derivatives like this mono-acid mono-ester is pivotal for advancing complex molecule synthesis.
This document provides direct, experience-driven answers to common challenges and frequently asked questions, focusing on the critical selective hydrolysis step, purification strategies, and scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most industrially viable route involves a two-stage process: first, the synthesis of the precursor, dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate, followed by a highly selective mono-hydrolysis (saponification). The key to a successful large-scale campaign is mastering the selectivity of this second step to avoid the formation of the corresponding diacid, which complicates purification.
The overall synthetic workflow is illustrated below.
Caption: Decision tree for purification workflow.
Detailed Purification Protocol:
-
Initial Extraction: After the acidic quench, extract the crude product into an organic solvent like ethyl acetate or dichloromethane.
-
Removal of Diacid: Wash the organic layer with a carefully pH-controlled aqueous solution, such as a saturated sodium bicarbonate (NaHCO₃) solution. The more acidic diacid (pKa₁ ~4.5) will be preferentially deprotonated and extracted into the aqueous phase, while the less acidic mono-acid (pKa ~5.0) and the neutral diester will largely remain in the organic layer. Multiple washes may be necessary.
-
Isolation of Mono-acid: To recover the mono-acid from the remaining diester, you can perform a second extraction using a slightly stronger, dilute base (e.g., 1M Na₂CO₃). This will extract the mono-acid into the aqueous layer, leaving the neutral diester behind in the organic phase.
-
Final Isolation & Crystallization: Separate the aqueous layer containing the mono-acid salt, cool it in an ice bath, and re-acidify it with strong acid (e.g., 6M HCl) to a pH of ~2-3. The protonated mono-acid will precipitate. If it oils out, extract it into fresh organic solvent, dry with MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The final purification is typically achieved by crystallizing the resulting solid from a suitable solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane).
Q: My reaction seems to stall with significant starting material left, even after adding the full equivalent of base. What could be the cause?
A: This issue, known as incomplete conversion, can be frustrating. The likely culprits are:
-
Inaccurate Stoichiometry: As mentioned before, if your base solution is less concentrated than you believe, you are under-dosing the reaction. Titrate your base.
-
Poor Solubility: At lower temperatures, the starting diester or the intermediate carboxylate salt may begin to precipitate from the solution, effectively removing it from the reaction and preventing it from reacting further. If you observe the solution becoming a thick slurry, you may need to add more co-solvent to maintain solubility.
-
Reaction Time: Large-scale reactions are often slower than their lab-scale counterparts due to mass transfer limitations. [2]You may simply need to allow the reaction to stir for a longer period. Continue to monitor by HPLC until the starting material concentration has plateaued.
References
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. ResearchGate. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available at: [Link]
-
Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. ACS Publications. Available at: [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Royal Society of Chemistry. Available at: [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
- Process for the preparation of 1,5-dimethylbicyclo(3.2.1)octanol-8. Google Patents.
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS. New Mexico Highlands University. Available at: [Link]
-
Ionic Reactions in Bicyclic Systems. II. Carbonium Ion Reactions in Bicyclo [2.2.2]-octane and Bicyclo[3.2.1]octane Derivatives. ACS Publications. Available at: [Link]
- Method of purifying a dicarboxylic acid. Google Patents.
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
-
Process for preparation of 1,5-dimethylbicycloo[1][3][4]ctan-8-ol. Google Patents. Available at:
-
Synthesis and reactions of bridged bicyclic compounds. University of Glasgow. Available at: [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Sci-Hub. Available at: [Link]
-
Ester Reactions Summary and Practice Problems. Chemistry Steps. Available at: [Link]
-
Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. NIH. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. PMC - NIH. Available at: [Link]
-
6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Available at: [Link]
-
Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. PMC - PubMed Central. Available at: [Link]
-
Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth. Available at: [Link]
-
Naming Bicyclic Compounds - Fused, Bridged, and Spiro. Master Organic Chemistry. Available at: [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. Available at: [Link]
-
12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must be worn. Course Hero. Available at: [Link]
-
Preparation of Biowax Esters in Continuous Flow Conditions. PMC - NIH. Available at: [Link]
-
Synthesis and Properties of Bicyclic Small Ring Compounds. DTIC. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]
- Novel 3.2.1-bicyclo-octene and -octane compounds. Google Patents.
- Purification and separation of dicarboxylic acids. Google Patents.
-
Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. ACS Publications. Available at: [Link]
-
Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. RSC Publishing. Available at: [Link]
-
The challenge of turning industrial chemistry green. RSC Education. Available at: [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. ACS Publications. Available at: [Link]
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Technical Support Center: Bicyclo[3.2.1]octane Synthesis via Cyclopropane Ring Opening
Introduction
Welcome to the technical support guide for the synthesis of bicyclo[3.2.1]octane systems utilizing cyclopropane ring-opening strategies. The bicyclo[3.2.1]octane framework is a privileged scaffold found in numerous biologically active natural products, including kaurane and gibberellane diterpenoids.[1][2] Its conformational rigidity and dense stereochemical architecture make it a valuable target in medicinal chemistry and drug development.
Strain-releasing reactions of cyclopropanes offer a powerful and often stereocontrolled method to access this complex bicyclic system. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to navigate the common challenges encountered during the synthesis of these valuable motifs from tricyclic precursors. We will focus on strategies involving the cleavage of a cyclopropane ring within a tricyclo[3.2.1.02,7]octane or related system.
Frequently Asked Questions (FAQs)
Q1: Why choose a cyclopropane ring-opening strategy to synthesize bicyclo[3.2.1]octanes?
This strategy is powerful because it leverages the inherent ring strain of the cyclopropane (approx. 27 kcal/mol) as a thermodynamic driving force for bond cleavage and functionalization. The starting tricyclo[3.2.1.02,7]octane systems can often be accessed through well-established methods like intramolecular Diels-Alder reactions or cyclopropanations.[1][3] This approach allows for the regioselective and stereoselective installation of functional groups, leading directly to the desired bicyclo[3.2.1]octane core.
Q2: What are the primary methods for cyclopropane ring opening in this context?
The most common strategies are driven by different activation modes:
-
Acid-Catalyzed Nucleophilic Opening: A Lewis or Brønsted acid activates a carbonyl group adjacent to the cyclopropane, promoting nucleophilic attack and ring cleavage.[3][4]
-
Reductive Cleavage: Typically used for cyclopropyl ketones, this method employs dissolving metal reducing agents or homogenous electron transfer reagents like samarium(II) iodide (SmI₂) to effect a regioselective bond scission.[3][4]
-
Radical Opening: Free radical initiators can attack the cyclopropane ring, leading to a ring-opened radical intermediate that can be trapped.[5]
-
Transition Metal-Catalyzed Opening: Particularly relevant for vinylcyclopropanes (VCPs), transition metals can facilitate various rearrangements and annulations to form complex bicyclic systems.[6][7]
Q3: How do I select the appropriate ring-opening strategy for my substrate?
The choice is dictated by the functional groups present on your tricyclic precursor and the desired functionality on the final bicyclo[3.2.1]octane product. The following decision workflow provides a general guideline.
Caption: Decision workflow for selecting a ring-opening strategy.
Troubleshooting Guide 1: Acid-Catalyzed Nucleophilic Ring Opening
This method is ideal for converting cyclopropyl ketones into functionalized bicyclo[3.2.1]octenes by introducing a nucleophile at a bridgehead position. The reaction is initiated by an acid catalyst that activates the ketone, facilitating a homoconjugate addition of a nucleophile.[3][4]
Mechanism & Rationale
The reaction proceeds through the formation of a carbocationic intermediate that exhibits homoaromatic character, which can facilitate the interconversion.[3][4] The acid protonates or coordinates to the carbonyl oxygen, increasing the electrophilicity of the cyclopropane ring. A nucleophile then attacks one of the cyclopropyl carbons, leading to a regioselective C-C bond cleavage. The stereochemical outcome is often highly specific, with the nucleophile adding from the less hindered face.
Caption: Simplified workflow for acid-catalyzed ring opening.
Troubleshooting Q&A
-
Q: My reaction is very slow or shows no conversion. What should I do?
-
A: First, verify the strength and purity of your acid catalyst (e.g., PTSA, HCl). Anhydrous conditions are often crucial. If using a Lewis acid, ensure it is not quenched by trace water. Second, consider the nucleophilicity of your reagent; weaker nucleophiles may require stronger acids or higher temperatures. Finally, the electronic nature of your substrate matters. Electron-donating groups elsewhere on the molecule can deactivate the system towards acid-promoted activation.
-
-
Q: I am observing the formation of multiple products or decomposition.
-
A: This often points to an overly strong acid or excessive reaction temperature, which can promote side reactions or decomposition of the sensitive carbocationic intermediate.[1] Try using a milder catalytic acid (e.g., switch from concentrated HCl to catalytic PTSA) or running the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
-
Q: My product reverts back to the starting tricyclic ketone during purification. How can I prevent this?
-
A: This is a known issue, especially during silica gel chromatography, as silica is acidic.[3][4] The reversion is facilitated by the stability of the homoaromatic carbocation intermediate. To mitigate this, neutralize the crude product with a mild base (e.g., triethylamine, saturated NaHCO₃ solution) before chromatography. Use a deactivated stationary phase, such as alumina or silica gel treated with triethylamine, for purification.
-
Data Summary: Nucleophilic Ring Opening Conditions
| Nucleophile (Nu-H) | Acid Catalyst | Solvent | Temp. | Yield | Reference |
| Methanol | PTSA or HCl | CH₂Cl₂ / MeOH | RT | High | [4] |
| Benzyl Alcohol | PTSA | CH₂Cl₂ | RT | 80% | [3][4] |
| Water | HCl | THF | RT | 80% | [3][4] |
| (conc.) HCl | - | THF | RT | 86% | [3][4] |
Representative Experimental Protocol
Synthesis of Benzyl Ether 19 from Tricyclic Ketone 15 [3][4]
-
Reagent Preparation: Dissolve the tricyclic ketone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Add benzyl alcohol (1.5 equiv).
-
Reaction Initiation: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.1 equiv) to the solution at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel that has been pre-treated with a 1% solution of triethylamine in the eluent to prevent product decomposition.
Troubleshooting Guide 2: Reductive Ring Opening with Samarium(II) Iodide
Reductive cleavage using samarium(II) iodide (SmI₂) is a mild and highly effective method for the regioselective opening of cyclopropyl ketones to yield β-keto esters or related structures.[3] This homogenous electron transfer reaction often proceeds under neutral or slightly protic conditions, making it compatible with a wide range of functional groups.
Mechanism & Rationale
The reaction is initiated by a single-electron transfer (SET) from two SmI₂ molecules to the cyclopropyl ketone's π* orbital. This generates a radical anion intermediate. The strained C-C bond of the cyclopropane then cleaves to form a more stable enolate radical. A second SET from another SmI₂ molecule reduces this radical to a samarium enolate, which is then protonated during workup to give the final bicyclo[3.2.1]octane product. The presence of a proton source like tert-butanol is crucial for efficient turnover.[4]
Caption: Stepwise mechanism of SmI₂-mediated reductive cleavage.
Troubleshooting Q&A
-
Q: My SmI₂ solution is yellow/brown instead of deep blue/green. Is it still active?
-
A: No. The deep blue or green color is characteristic of active Sm(II). A yellow or brown color indicates oxidation to Sm(III), which is inactive for this transformation. This can happen due to exposure to air or moisture. Always prepare or use freshly prepared SmI₂ solution under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Q: The reaction is sluggish and gives a poor yield, even with active SmI₂.
-
A: The choice of proton source and solvent is critical. The reaction is often performed in THF with an alcohol co-solvent like tert-butanol.[4] The alcohol facilitates protonation of the intermediate and regeneration of the active species. If the reaction is slow, try increasing the amount of the proton source or adding HMPA (use with extreme caution due to toxicity), which can accelerate the electron transfer process. Also, ensure the reaction is performed at the optimal temperature, which is often low (-40 °C to -78 °C) to improve selectivity.[3]
-
-
Q: I am getting a complex mixture of products. What is causing the lack of selectivity?
-
A: Poor regioselectivity can occur if there are multiple sites for cleavage with similar activation energies. This is generally less of a problem in these rigid tricyclic systems where cleavage of the internal, more strained C1-C2 bond is favored.[4] However, over-reduction can be an issue. Ensure you are adding the substrate to the SmI₂ solution slowly and not exceeding the stoichiometric requirement of the reducing agent (typically ~2.2 equivalents).
-
Representative Experimental Protocol
Reductive Cleavage of Tricyclic Ketone 15 to β-Keto Ester 16 [3][4]
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of the tricyclic ketone (1.0 equiv) in a 9:1 mixture of anhydrous THF and tert-butanol. Cool the solution to -40 °C.
-
SmI₂ Addition: To the cooled substrate solution, add a freshly prepared and titrated stock solution of SmI₂ in THF (0.1 M, ~2.2 equiv) dropwise via syringe. The characteristic deep blue/green color should disappear upon addition. Continue the addition until a persistent blue/green color is observed, indicating the consumption of the starting material.
-
Quenching: Once the reaction is complete (as monitored by TLC), quench the excess SmI₂ by bubbling air through the solution until it becomes colorless or pale yellow.
-
Workup: Add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously for 1 hour. Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting β-keto ester, which may exist primarily in its enol tautomeric form, can be purified by column chromatography.
References
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Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]
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Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-299. [Link]
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Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-299. [Link]
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Nicolai, S., & Waser, J. (2024). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Chemical Science, 15, 10823-10829. [Link]
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Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-299. [Link]
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Vidya-mitra. (2015). Michael Reaction and Addition to Cyclopropane ring (CHE). YouTube. [Link]
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Filippini, M.-H., & Rodriguez, J. (2012). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 112(6), 3481-3530. [Link]
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Pirenne, V., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]
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Kaur, P., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
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Filippini, M.-H., & Rodriguez, J. (2012). ChemInform Abstract: Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. ChemInform. [Link]
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Rejman, J. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
-
Pirenne, V., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]
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S. V. Kurbatov, et al. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews. [Link]
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Danishefsky, S., & Dynak, J. (1974). Studies on the ring-opening of bicyclic cyclopropanes activated by a carbonyl group. Tetrahedron Letters, 15(8), 781-784. [Link]
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Chiu, P., & Lautens, M. (1997). Oxabicyclo[3.2.1]octane Derivatives as Highly Reactive Dienophiles: Synthesis of Bicyclo[5.n.0] Systems. Organic Letters, 7(18), 3949-3952. [Link]
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Danishefsky, S., & Dynak, J. (1974). Ring opening reactions of electrophilic cyclopropanes. The Journal of Organic Chemistry, 39(12), 1679-1683. [Link]
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Namboothiri, I. N. N., & Hassner, A. (2001). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. ResearchGate. [Link]
-
Uyehara, T., et al. (1989). Construction of fused-ring skeletons based on photochemical rearrangements of bicyclo[3.2.1]oct-6-en-2-ones and application to a total synthesis of (.+-.)-.DELTA.9(12)-capnellene. The Journal of Organic Chemistry, 54(19), 4673-4678. [Link]
-
Wang, J., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(11), 1878-1882. [Link]
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Reddit user tigertealc. (2023). Re: Is there a way to open up cyclopropane so it reacts with formaldehyde like this?. Reddit. [Link]
-
Murphy, J. A., & O'Sullivan, S. (2012). Synthetic Applications of Vinyl Cyclopropane Opening. ResearchGate. [Link]
-
Goudedranche, S., et al. (2019). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – An Asian Journal, 14(15), 2635-2639. [Link]
-
Warrener, R. N., et al. (1991). Synthesis and rearrangement of alkylaryl- and aryl-substituted dihydrosemibullvalenes by thermolysis of 7,8-fused cyclo-octa-1,3,5-triene derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-12. [Link]
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Validation & Comparative
A Comparative Guide to Novel Derivatives of the Bicyclo[3.2.1]octane Scaffold: Synthesis, Characterization, and Performance
The rigid, three-dimensional structure of the bicyclo[3.2.1]octane system has cemented its role as a valuable scaffold in medicinal chemistry. Its defined spatial arrangement of substituents allows for precise interaction with biological targets, offering an attractive alternative to planar aromatic rings and more flexible cycloalkanes.[1] This guide provides an in-depth characterization of novel derivatives of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, comparing their synthesis, properties, and potential applications against more established bicyclic structures. We will explore the rationale behind specific synthetic choices and detail the experimental protocols for their characterization and evaluation.
The Bicyclo[3.2.1]octane Core: A Scaffold for Innovation
The bicyclo[3.2.1]octane framework is a recurring motif in numerous biologically active natural products.[2][3][4] Its rigidity can reduce the entropic penalty associated with ligand-protein binding, potentially improving affinity and selectivity.[1] Derivatives of this scaffold are being investigated for a range of therapeutic applications, including as central nervous system agents and monoamine transporter ligands.[5][6]
The core focus of this guide is the functionalization of the bicyclo[3.2.1]octane-1,5-dicarboxylate scaffold. Specifically, we will examine derivatives where one carboxylate is functionalized to introduce new chemical diversity, such as amino groups, which can serve as critical pharmacophores or points for further modification.
Synthesis of Novel Amino Acid Derivatives
A key advancement in the utility of the bicyclo[3.2.1]octane scaffold is the development of synthetic routes to introduce versatile functional groups like amines. Here, we compare two synthetic pathways originating from a common intermediate, methyl 4-methylenecyclohept-1-ene-1-carboxylate.
Caption: Synthetic workflow for bicyclo[3.2.1]octane amino acid derivatives.
The primary synthetic route involves an electrophilic iodoazidation of the starting unsaturated ester.[1][7] This is a critical step as it sets the stage for the subsequent intramolecular cyclization. The choice of an azide group is strategic; it is a versatile precursor to an amine that is stable under various reaction conditions and can be reduced cleanly in a later step.
The subsequent cyclization is base-mediated, leading to the formation of the rigid bicyclo[3.2.1]octane skeleton.[1] The resulting 5-azido derivative is a key intermediate. This intermediate is then subjected to catalytic hydrogenation, which simultaneously reduces the azide to a primary amine and can be performed in the presence of Di-tert-butyl dicarbonate (Boc₂O) to directly yield the N-Boc-protected amino ester. This protected form is ideal for purification and further modification. From this N-Boc amino ester, two key derivatives can be readily prepared: the N-Boc protected amino acid via saponification, and the final amino acid hydrochloride salt through acidic deprotection.[1][7]
Comparative Analysis of Derivatives
The true value of these novel derivatives lies in their physicochemical and structural properties compared to established bioisosteres like benzene rings or simple cyclohexyl moieties. The bicyclic core introduces three-dimensionality that is often sought in modern drug design to escape "flatland" and improve properties like solubility and metabolic stability.
| Property | 1,4-Disubstituted Benzene | trans-1,4-Disubstituted Cyclohexane | 1,5-Disubstituted Bicyclo[3.2.1]octane |
| Geometry | Planar | Chair/Boat Conformations (Flexible) | Rigid, 3D Cage-like |
| Exit Vector Angle | 180° | ~180° (diaxial), variable (diequatorial) | ~180° |
| Lipophilicity (LogP) | Moderate | High | Moderate to High (Tunable) |
| Solubility | Generally Low | Low | Potentially Improved |
| Metabolic Stability | Susceptible to aromatic oxidation | Generally stable | High (no aromatic C-H) |
| Synthetic Accessibility | High (many commercial sources) | Moderate to High | Moderate (multi-step synthesis) |
This table represents a qualitative comparison based on general principles of medicinal chemistry.[1]
The key advantage of the bicyclo[3.2.1]octane scaffold is its rigid geometry, which provides a fixed orientation for the substituents at the 1 and 5 positions. This is highly desirable for optimizing interactions with a specific binding pocket of a protein. While a disubstituted cyclohexane can adopt a similar trans-diaxial arrangement, it remains conformationally flexible. The bicyclo[3.2.1]octane system locks in this spatial relationship.
Furthermore, as a saturated carbocycle, it is not susceptible to the oxidative metabolism that can be a liability for benzene rings, potentially leading to improved pharmacokinetic profiles. The introduction of polar functional groups, such as the carboxylic acid and amine, can also help to fine-tune solubility and other physicochemical properties.[1]
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these novel derivatives, we provide detailed, self-validating experimental protocols for their synthesis and characterization.
This protocol details the key steps from the cyclization precursor to the protected amino ester.
Workflow Diagram:
Caption: Experimental workflow for synthesis and characterization.
-
Step 1: Iodoazidation: To a solution of methyl 4-methylenecyclohept-1-ene-1-carboxylate (1.0 eq) in a suitable solvent like acetonitrile, add sodium azide (NaN₃, 1.5 eq) and iodine (I₂, 1.2 eq). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Step 2: Cyclization: Without isolating the intermediate, cool the reaction mixture and add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours. The base promotes an intramolecular substitution to form the bicyclic ring system.
-
Step 3: Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product (methyl 5-azidobicyclo[3.2.1]octane-1-carboxylate) by column chromatography on silica gel.
-
Step 4: Hydrogenation and Protection: Dissolve the purified azide (1.0 eq) in methanol. Add Palladium on carbon (10% Pd/C, 0.1 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours.
-
Step 5: Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the title compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and stereochemistry of the synthesized bicyclic compounds.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8]
-
Key Diagnostic Signals for the bicyclo[3.2.1]octane core:
-
¹H NMR: Look for characteristic signals of the bridgehead protons and the protons adjacent to the substituents. The rigid structure often leads to well-resolved, complex splitting patterns.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (ester and carbamate) and the carbon bearing the nitrogen will be informative.
-
-
Utilize 2D NMR techniques (COSY, HSQC) to assign proton and carbon signals definitively.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized compounds.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[9]
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the target molecule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few ppm.
-
Conclusion and Future Outlook
The novel amino acid derivatives of this compound represent a significant step forward in the utilization of rigid, three-dimensional scaffolds in chemical biology and drug discovery. The synthetic route is robust and provides access to versatile building blocks that can be further elaborated.[1][7] Compared to traditional flat or flexible structures, these derivatives offer a unique combination of structural rigidity, metabolic stability, and tunable physicochemical properties.
Future work should focus on expanding the library of these derivatives by modifying both the C1 and C5 substituents and evaluating their performance in relevant biological assays. Their potential as conformationally restricted dipeptide mimetics or as scaffolds for presenting pharmacophores in a precise 3D orientation warrants further investigation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the exciting potential of the bicyclo[3.2.1]octane system.
References
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George, C., et al. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Accessed January 15, 2026. [Link]
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Vera, N., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 9(4), 287-293. [Link]
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Grygorenko, O. O., et al. (2023). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
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Vera, N., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. MDPI. [Link]
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Grygorenko, O. O., et al. (2023). Synthesis of bicyclo[3.2.1]octane amino acid derivatives 63–66. ResearchGate. [Link]
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Stepanov, A. A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9446-9455. [Link]
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Filippini, M.-H., & Rodriguez, J. (2010). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 110(10), 5787-5841. [Link]
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da Silva, M. S., et al. (2023). New bicyclic [3.2.1] octane neolignan derivative from Aniba firmula. Natural Product Research, 37(7), 1217-1220. [Link]
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Topczewski, J. J., et al. (2022). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination/Lactonization. Organic Letters, 24(1), 180-185. [Link]
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A Senior Application Scientist's Guide to Bicyclic Scaffolds: Bicyclo[3.2.1]octane vs. Bicyclo[2.2.2]octane in Modern Drug Design
Introduction: Escaping Flatland and Embracing Three-Dimensionality
For decades, medicinal chemistry has been dominated by aromatic, planar structures. While effective, this "flatland" chemistry often leads to compounds with poor physicochemical properties, such as low aqueous solubility and high metabolic turnover.[1][2] The contemporary drive in drug discovery is to increase the three-dimensional (3D) character of molecules, as measured by metrics like the fraction of sp³ hybridized carbons (Fsp³).[1] Saturated bicyclic scaffolds are premier tools in this endeavor, offering rigid, well-defined geometries that can improve pharmacological profiles by enhancing target binding and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
Among the most utilized bridged ring systems are the bicyclo[3.2.1]octane and bicyclo[2.2.2]octane scaffolds. Though both are C₈H₁₄ isomers, their distinct architectures impart unique properties that make them suitable for different applications. This guide provides an in-depth comparison of these two scaffolds, grounded in experimental data, to inform strategic decisions in drug design.
Structural and Conformational Analysis: A Tale of Two Geometries
The fundamental difference between the two scaffolds lies in their symmetry and conformational flexibility.
-
Bicyclo[2.2.2]octane (BCO[2.2.2]) is a highly symmetrical and rigid structure, composed of three fused six-membered rings, all locked in a boat conformation. This rigidity makes it an excellent non-classical bioisostere for a para-substituted phenyl ring.[1][4] The distance between its bridgehead carbons (C1 and C4) is approximately 2.60 Å, closely mimicking the 2.82 Å distance between the 1,4-positions of a benzene ring.[1]
-
Bicyclo[3.2.1]octane (BCO[3.2.1]) is an asymmetric and more flexible scaffold. It consists of a six-membered ring fused to a five-membered ring, with the six-membered ring capable of adopting either a chair or a boat conformation.[5] This asymmetry results in a less predictable shape but offers a more diverse array of substituent vectors, which can be exploited for probing larger or more complex binding pockets. Interestingly, computational studies have identified bicyclo[3.2.1]octane as the most stable of fifteen C₈H₁₄ isomers.[6]
Caption: Core structural differences between the two bicyclic scaffolds.
Physicochemical Properties: A Data-Driven Comparison
The choice of a scaffold is critically dependent on its influence on a molecule's physicochemical properties. Replacing a flat aromatic ring with a saturated bicyclic system generally increases the Fsp³ count, which can lead to improved clinical success rates.[1] However, the specific choice between BCO[2.2.2] and BCO[3.2.1] involves subtle trade-offs, particularly concerning lipophilicity and acidity/basicity of derivatives.
A compelling case study involves the replacement of a phenyl ring in the anticancer drug Imatinib with bicyclic analogues.[4] While the BCO[2.2.2] analogue showed a threefold decrease in aqueous solubility compared to Imatinib, a cleverly designed 2-oxabicyclo[2.2.2]octane derivative restored solubility to near-original values, highlighting the impact of heteroatom incorporation.[4]
| Property | Bicyclo[2.2.2]octane Derivative | Bicyclo[3.2.1]octane Derivative | Rationale & Implications |
| Lipophilicity (cLogP) | Generally higher than corresponding phenyl or BCO[3.2.1] analogues.[4] | Generally lower lipophilicity compared to BCO[2.2.2] due to a less compact structure. | High lipophilicity can improve membrane permeability but may also increase metabolic clearance and off-target toxicity. The choice depends on balancing potency and ADME properties. |
| Aqueous Solubility | Can be lower than phenyl analogues due to increased lipophilicity.[4] | Often more favorable, but highly dependent on substitution patterns. | A key challenge in drug design. The less symmetrical BCO[3.2.1] may disrupt crystal packing more effectively, leading to better solubility. |
| Acidity/Basicity (pKa) | The pKa of a BCO[2.2.2] carboxylic acid is higher (less acidic) than its phenyl counterpart (pKa 5.6 vs 4.5).[4] | The pKa of amine-substituted BCO[3.2.1] derivatives is influenced by the substituent's position (endo vs. exo), offering tunable basicity. | Scaffold electronics impact the ionization state of functional groups, which is critical for target binding, solubility, and permeability. |
Synthetic Accessibility: Divergent Pathways to Complexity
The synthetic routes to these scaffolds are markedly different, which is a crucial practical consideration for their adoption in drug discovery programs.
-
Bicyclo[2.2.2]octane: The quintessential method for constructing the BCO[2.2.2] core is the Diels-Alder reaction .[7][8] This [4+2] cycloaddition is highly reliable and often proceeds with excellent stereocontrol, making it amenable to large-scale synthesis.
-
Bicyclo[3.2.1]octane: Accessing the BCO[3.2.1] core is more varied and often more complex. Common strategies include intramolecular annulations (e.g., tandem Michael-Aldol reactions),[9][10] acid-promoted rearrangements ,[11] and various cycloaddition/cyclization cascades . While more challenging, these diverse routes provide access to a wider range of functionalization patterns.[3][12]
Caption: Contrasting synthetic logic for accessing the two scaffolds.
Applications in Drug Design: Case Studies and Strategic Choices
The ultimate test of a scaffold is its utility in creating effective medicines. Both BCO[2.2.2] and BCO[3.2.1] have found success, but in different therapeutic areas and for different strategic reasons.
Bicyclo[2.2.2]octane: The Rigid Phenyl Mimic
The rigidity and defined exit vectors of the BCO[2.2.2] scaffold make it an ideal choice for replacing a para-phenylene ring to improve ADME properties while maintaining potency.[1]
-
Case Study: Imatinib & Vorinostat Analogues: As part of a strategy to create novel bioisosteres, researchers replaced the phenyl ring in the kinase inhibitor Imatinib and the HDAC inhibitor Vorinostat.[4][13][14] The resulting 2-oxabicyclo[2.2.2]octane analogue of Imatinib demonstrated increased metabolic stability and reduced lipophilicity while restoring aqueous solubility.[4][13] This demonstrates a key application: fine-tuning physicochemical properties to overcome liabilities of an existing pharmacophore.
-
Marketed Drug: Maprotiline: This tetracyclic antidepressant incorporates a BCO[2.2.2] system, which contributes to its rigid structure and lipophilic character, facilitating CNS penetration.[7][8]
Bicyclo[3.2.1]octane: The Natural Product Favorite
The BCO[3.2.1] framework is prevalent in a vast number of complex and biologically active natural products, including gelsemine, platensimycin, and various diterpenes.[10][11] This prevalence suggests that its asymmetric, 3D shape is well-suited for high-affinity interactions with protein targets.
-
Case Study: NAAA Inhibitors: In the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), constraining a flexible piperidine ring into a more rigid azabicyclo[3.2.1]octane scaffold resulted in a five-fold boost in potency .[15] This is a classic example of using a rigid scaffold to lock in a bioactive conformation, thereby reducing the entropic penalty of binding.
-
Case Study: SGLT2 Inhibitors: The unique dioxa-bicyclo[3.2.1]octane core is a key feature of a new class of potent and selective SGLT2 inhibitors for the treatment of type 2 diabetes.[16] The clinical candidate PF-04971729, which is based on this scaffold, showed an excellent preclinical safety profile.[16]
Caption: A decision-making framework for scaffold selection in drug design.
Experimental Protocols
Protocol 1: Synthesis of a Bicyclo[2.2.2]octane Core via Diels-Alder Reaction
(Representative protocol based on established methodologies)
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of a 1,3-cyclohexadiene derivative in anhydrous toluene (approx. 0.2 M concentration).
-
Dienophile Addition: Add 1.1 equivalents of the desired dienophile (e.g., maleic anhydride, an acrylate).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure bicyclo[2.2.2]octene product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic bridgehead proton signals in ¹H NMR are key diagnostic markers.
Protocol 2: Synthesis of a Bicyclo[3.2.1]octane Core via Tandem Michael-Aldol Annulation
(Representative protocol based on organocatalytic methods described in the literature)[10][11]
-
Reactant Preparation: To a vial, add 1.2 equivalents of a 1,3-cyclohexanedione derivative, 1.0 equivalent of an α,β-unsaturated aldehyde (enal), and an appropriate solvent such as dichloromethane (DCM) or toluene (approx. 0.1 M).
-
Catalyst Addition: Add a catalytic amount (10-20 mol%) of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) and an appropriate acid co-catalyst (e.g., benzoic acid).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 12 to 48 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the functionalized bicyclo[3.2.1]octane product.
-
Validation: Characterize the product by NMR and HRMS. Determine the diastereoselectivity and enantioselectivity (if a chiral catalyst was used) by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
Both bicyclo[3.2.1]octane and bicyclo[2.2.2]octane are powerful scaffolds for introducing 3D character into drug candidates. The choice between them is not arbitrary but a strategic decision based on the specific goals of the drug design campaign.
-
Choose Bicyclo[2.2.2]octane when the primary goal is to replace a para-phenyl ring to mitigate ADME liabilities (e.g., metabolism) while preserving the geometric integrity of the original pharmacophore. Its synthetic tractability via the Diels-Alder reaction is a significant advantage.
-
Choose Bicyclo[3.2.1]octane when seeking to explore novel 3D chemical space, mimic a complex natural product, or when the asymmetric presentation of substituents is desired to optimize interactions within a binding site. While synthetically more demanding, it offers a richer landscape of conformational and stereochemical diversity.
By understanding the distinct structural, physicochemical, and synthetic profiles of these scaffolds, medicinal chemists can make more informed decisions, accelerating the journey out of "flatland" and toward the development of safer and more effective medicines.
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PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.
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Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis.
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Grygorenko, O. O., et al. (2023). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv.
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Mykhailiuk, P. K., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Odesa I. I. Mechnikov National University.
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Monteiro, M. C., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
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Movassaghi, M., & Schmidt, M. A. (2007). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Natural Product Reports.
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Saggini, A., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Medicinal Chemistry Letters.
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Kalgutkar, A. S., et al. (2012). Discovery of a Clinical Candidate from the Structurally Unique Dioxa-bicyclo[3.2.1]octane Class of Sodium-Dependent Glucose Cotransporter 2 Inhibitors. Journal of Medicinal Chemistry.
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MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
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Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules.
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Google Patents. (2008). DIOXA-BICYCLE DERIVATIVES [3.2.1] OCTANE-2,3,4-TRIOL, HIS CRYSTALS, PHARMACEUTICAL COMPOSITIONS AND USES.
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College of Saint Benedict and Saint John's University. Solutions to conformation problems.
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Li, Y.-Z., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers.
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ResearchGate. (2009). Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives.
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Singh, R. K., et al. (2013). Computational Study of the Isomers of Cyclooctene Systems. Atlantis Press.
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Li, J., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters.
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A Comparative Spectroscopic Guide to 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid and its Positional Isomers
In the landscape of pharmaceutical research and development, the rigid bicyclo[3.2.1]octane scaffold is a privileged structural motif, present in a multitude of biologically active natural products.[1] Its conformational rigidity allows for a precise spatial arrangement of functional groups, a critical feature for potent and selective interactions with biological targets. The title compound, 5-(methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, and its analogs are valuable building blocks in the synthesis of complex therapeutic agents. A thorough understanding of their structural features through spectroscopic analysis is paramount for unambiguous characterization, quality control, and the rational design of novel molecular entities.
This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its hypothetical positional isomers, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for the primary compound are not widely published, this guide leverages established principles and extensive data from structurally related bicyclo[3.2.1]octane derivatives to provide a robust predictive framework for their spectroscopic differentiation.[1][2][3]
The Bicyclo[3.2.1]octane Framework: A Structural Overview
The bicyclo[3.2.1]octane system consists of a six-membered ring and a five-membered ring fused together, sharing three carbon atoms. Two of these are bridgehead carbons. This rigid structure gives rise to distinct endo and exo positions for substituents, which can be differentiated spectroscopically.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of bicyclo[3.2.1]octane derivatives. The chemical shifts and coupling constants of both ¹H and ¹³C nuclei are highly sensitive to the stereochemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum of these bicyclic systems is characterized by complex multiplets due to extensive spin-spin coupling. However, key diagnostic signals can be identified. The bridgehead protons typically resonate in a distinct region of the spectrum. The protons on the carbon atoms bearing the carboxylic acid and methoxycarbonyl groups are also of significant interest. The orientation of these substituents (endo vs. exo) will have a pronounced effect on the chemical shifts of nearby protons due to anisotropic effects.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the bicyclic framework are influenced by the nature and stereochemistry of the substituents. The carbonyl carbons of the carboxylic acid and the ester will appear at the downfield end of the spectrum. The bridgehead carbons also have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound and a Positional Isomer.
| Atom | This compound (Predicted) | 2-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid (Predicted) | Rationale for Differentiation |
| ¹H: -COOH | ~12.0 (s, 1H) | ~12.0 (s, 1H) | The acidic proton is typically a broad singlet and its chemical shift is concentration-dependent. |
| ¹H: -OCH₃ | ~3.7 (s, 3H) | ~3.7 (s, 3H) | The methyl ester protons are a sharp singlet. |
| ¹H: Bridgehead | Distinct multiplets | Distinct multiplets | The substitution pattern significantly alters the electronic environment of the bridgehead protons, leading to different chemical shifts and coupling patterns. |
| ¹³C: -COOH | ~180 | ~178 | The electronic environment around the carboxylic acid will be different in the two isomers. |
| ¹³C: -COOCH₃ | ~175 | ~173 | Similar to the carboxylic acid, the position of the ester will influence its chemical shift. |
| ¹³C: -OCH₃ | ~52 | ~52 | The methyl carbon of the ester is generally found in this region. |
| ¹³C: Bridgehead | Unique shifts | Unique shifts | The positions of the substituents will have a significant impact on the shielding of the bridgehead carbons.[4] |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule. The most prominent absorption bands will be those corresponding to the carboxylic acid and the ester.
The carboxylic acid will exhibit a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a sharp C=O stretching band around 1700-1725 cm⁻¹. The ester will show a strong C=O stretching absorption at a slightly higher frequency, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of both the acid and the ester will appear in the fingerprint region (1300-1000 cm⁻¹).
Table 2: Key IR Absorption Frequencies (in cm⁻¹) for this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Ester | C=O stretch | 1735-1750 |
| C-H (alkane) | C-H stretch | 2950-2850 |
| Carboxylic Acid/Ester | C-O stretch | 1300-1000 |
Mass Spectrometry (MS): Unraveling the Molecular Framework
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 212.24 g/mol ), the molecular ion peak (M⁺) is expected, although it may be of low intensity.
The fragmentation of the bicyclo[3.2.1]octane core can be complex.[5] Key fragmentation pathways for the title compound would likely involve the loss of the methoxycarbonyl group (-59 Da) or the carboxylic acid group (-45 Da). The loss of a methoxy radical (-31 Da) from the ester is also a common fragmentation. Subsequent fragmentation of the bicyclic ring system would lead to a series of smaller ions. The exact fragmentation pattern will be diagnostic of the substitution pattern on the bicyclic framework.
Figure 1: Predicted Key Fragmentation Pathways for this compound.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Visualizing the Compared Structures
Caption: Structures of the title compound and a positional isomer.
Conclusion
The spectroscopic analysis of this compound and its analogs relies on a multi-technique approach. While ¹H and ¹³C NMR provide the most detailed structural information, IR spectroscopy and mass spectrometry are indispensable for confirming the presence of key functional groups and determining the molecular weight and fragmentation patterns. The predictive framework presented in this guide, grounded in the extensive literature on related bicyclic systems, offers a reliable foundation for the characterization of these important synthetic intermediates. The application of the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous structural assignment and accelerating the drug discovery and development process.
References
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C. A. G. de la Torre, I. S. Marcos, P. Basabe, J. G. Urones, "Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone," Molecules, 2004. [Link]
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R. Boehringer, P. Geoffroy, M. Miesch, "Base-catalyzed custom synthesis of bicyclo[3.2.1]octane scaffolds," Organic & Biomolecular Chemistry, 2015. [Link]
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A. K. Sarkar, et al., "Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters," Bioorganic & Medicinal Chemistry, 2009. [Link]
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biological activity of amides derived from 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic accessibility is paramount. The bicyclo[3.2.1]octane framework has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1] This guide provides a comparative analysis of the potential biological activities of amides derived from 5-(methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid. While direct experimental data for this specific series of amides is not yet prevalent in published literature, by examining structurally related analogs, we can extrapolate potential therapeutic applications and guide future research endeavors.
The Bicyclo[3.2.1]octane Core: A Foundation for Diverse Bioactivity
The rigid, three-dimensional architecture of the bicyclo[3.2.1]octane system provides a unique platform for the precise spatial orientation of functional groups, a critical feature for effective interaction with biological macromolecules.[1] This has led to the development of bicyclo[3.2.1]octane-based compounds with a wide spectrum of biological activities, including:
-
Antagonism of G-Protein Coupled Receptors (GPCRs): Derivatives have shown potent activity as NK1 and vasopressin receptor antagonists.[2][3]
-
Enzyme Inhibition: Azabicyclo[3.2.1]octane sulfonamides have been identified as novel, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for inflammatory conditions.[4][5]
-
Anticancer Properties: Amides bearing a functionalized bicyclo[3.2.1]octane ring have demonstrated significant in vitro activity against various tumor cell lines, with some compounds proving more potent than the standard chemotherapeutic agent cisplatin.[6]
-
Central Nervous System (CNS) Activity: The scaffold is a key component of potent monoamine transporter inhibitors and has been explored for the development of anticonvulsant agents.[7][8]
This impressive range of activities underscores the potential of the bicyclo[3.2.1]octane scaffold as a starting point for the design of new therapeutic agents. The introduction of an amide functionality, a common pharmacophore, offers a versatile handle for modulating the physicochemical and pharmacological properties of the parent molecule.
Proposed Synthesis of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxamides
The synthesis of the target amides can be readily achieved from the corresponding carboxylic acid precursor, this compound. A general and robust method involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine.
Experimental Protocol: Amide Coupling
-
Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Coupling: To the activated ester solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide.
This protocol is a general guideline, and the specific conditions may require optimization depending on the nature of the amine used.
Caption: General workflow for the synthesis of target amides.
Comparative Analysis of Potential Biological Activities
By drawing parallels with known bioactive bicyclo[3.2.1]octane amides, we can construct a comparative guide to the potential activities of amides derived from this compound. The nature of the amide substituent (R-group) is expected to play a crucial role in determining the biological activity profile.
| Amide Substituent (R-group) | Potential Biological Target/Activity | Rationale/Comparison Compound |
| Aromatic and Heteroaromatic Amines | GPCR Antagonism (e.g., NK1, Vasopressin) | Structurally similar to reported 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists and biaryl amide vasopressin antagonists.[2][3] The aromatic moiety can engage in key π-π stacking or hydrophobic interactions within the receptor binding pocket. |
| Alkyl and Cycloalkyl Amines | Anticancer Activity | Based on the broad-spectrum anticancer activity of amides with a bicyclo[3.2.1]oct-3-en-2-one subunit.[6] The lipophilicity and steric bulk of the alkyl/cycloalkyl group can influence cell permeability and target engagement. |
| Sulfonamide-containing Moieties | NAAA Inhibition | Drawing from the discovery of pyrazole azabicyclo[3.2.1]octane sulfonamides as potent NAAA inhibitors.[4][5] The sulfonamide group can act as a key hydrogen bond donor/acceptor. |
| Amines with Basic Nitrogen | Monoamine Transporter Inhibition | In analogy to 2-carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes that are potent inhibitors of monoamine transport.[7] The basic nitrogen can interact with acidic residues in the transporter binding site. |
Postulated Mechanism of Action: GPCR Antagonism
Given the prevalence of GPCR antagonism among bicyclo[3.2.1]octane derivatives, a plausible mechanism of action for appropriately substituted amides involves competitive binding to the orthosteric site of a GPCR, thereby preventing the binding of the endogenous ligand and subsequent downstream signaling.
Caption: Postulated mechanism of GPCR antagonism.
Conclusion and Future Directions
The bicyclo[3.2.1]octane scaffold represents a highly promising starting point for the development of novel therapeutic agents. Amides derived from this compound are an unexplored class of compounds with significant potential for biological activity. This guide provides a framework for the rational design and synthesis of such compounds and hypothesizes their potential therapeutic applications based on robust comparisons with structurally related molecules. Future research should focus on the synthesis of a diverse library of these amides and their systematic evaluation in a panel of biological assays to elucidate their structure-activity relationships and identify lead compounds for further development. The inherent versatility of the bicyclo[3.2.1]octane core, coupled with the tunability of the amide functionality, offers a rich chemical space for the discovery of next-generation therapeutics.
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available from: [Link]
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Recombination of diterpenoid structure units: synthesis of antitumor amides bearing functionalized bicyclo[3.2.1]octane ring. PubMed. Available from: [Link]
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Synthesis of 2.beta.-Acyl-3.beta.-aryl-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. Journal of Medicinal Chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to Computational Modeling of Putative Cyclooxygenase-2 Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Selective Inflammation Blockers
The bicyclo[3.2.1]octane scaffold is a rigid and structurally diverse motif frequently found in biologically active natural products and serves as a valuable building block in medicinal chemistry.[1] Its constrained conformation allows for precise positioning of functional groups to interact with biological targets. The compound of interest, 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid, possesses a carboxylic acid group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2][3] This guide presents a comprehensive computational workflow to model the binding of this bicyclic carboxylic acid to its putative receptor, cyclooxygenase-2 (COX-2), and compares its potential binding affinity with known selective and non-selective COX inhibitors.
COX enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[4] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is elevated during inflammation.[1] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4] This guide will provide a step-by-step protocol for in-silico evaluation of novel compounds like this compound as potential COX-2 inhibitors.
Comparative Ligand Selection
To provide a robust comparison, we will model the binding of our lead compound against a panel of established COX inhibitors with varying selectivity profiles:
-
This compound: Our putative novel inhibitor.
-
Ibuprofen: A non-selective COX inhibitor, inhibiting both COX-1 and COX-2.[2]
Computational Modeling Workflow: A Step-by-Step Guide
This section details the complete in-silico protocol, from system preparation to data analysis. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: A comprehensive workflow for the computational modeling of ligand-receptor binding.
Part 1: System Preparation
1. Receptor Structure Acquisition:
-
Action: Download the crystal structure of human cyclooxygenase-2 (COX-2) in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3LN1, which features COX-2 bound to celecoxib.[8][9]
-
Rationale: Starting with a high-resolution experimental structure provides an accurate representation of the receptor's active site. The co-crystallized ligand helps in defining the binding pocket for subsequent docking studies.
2. Ligand Structure Preparation:
-
Action: Generate 3D structures of this compound, celecoxib, ibuprofen, and naproxen. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Rationale: Energy minimization ensures that the ligand structures are in a low-energy, stable conformation before docking, which improves the accuracy of the docking predictions.
3. Receptor Structure Preparation:
-
Action: Prepare the COX-2 structure by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign partial charges using a force field like AMBER.
-
Rationale: Water molecules can interfere with the docking process and are typically removed unless they are known to play a crucial role in ligand binding. Adding hydrogens and assigning appropriate charges are essential for accurate calculation of electrostatic interactions during docking and molecular dynamics simulations.
Part 2: Initial Binding Prediction - Molecular Docking
4. Molecular Docking:
-
Action: Perform molecular docking of the prepared ligands into the active site of the prepared COX-2 receptor using AutoDock Vina.[10] The docking grid should encompass the known binding site of celecoxib in the 3LN1 structure.
-
Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[11][12] It provides an initial assessment of the binding mode and a scoring function to estimate the binding affinity.
5. Binding Pose Analysis:
-
Action: Analyze the predicted binding poses for each ligand. The pose with the best docking score is typically selected for further analysis. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.
-
Rationale: This step is crucial for understanding the molecular basis of the predicted binding. It helps in identifying key interacting residues and provides insights into the structure-activity relationship.
Part 3: Dynamic Refinement and Energetic Analysis
6. Molecular Dynamics (MD) Simulation Setup:
-
Action: For each ligand-receptor complex, create a simulation system using GROMACS.[13][14] This involves placing the complex in a simulation box, solvating it with water molecules, and adding ions to neutralize the system.
-
Rationale: MD simulations provide a more realistic representation of the biological environment by considering the dynamic nature of the protein and the surrounding solvent.
7. Production MD Simulation:
-
Action: Run a production MD simulation for each system for a sufficient duration (e.g., 100 nanoseconds) to allow the system to reach equilibrium.
-
Rationale: A long-enough simulation allows for adequate sampling of the conformational space of the protein-ligand complex, which is essential for obtaining reliable energetic and structural data.
8. Trajectory Analysis:
-
Action: Analyze the MD trajectories to assess the stability of the protein-ligand complexes. Calculate metrics such as Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds between the ligand and the receptor over time.
-
Rationale: Trajectory analysis helps in determining if the ligand remains stably bound in the active site throughout the simulation and identifies the key residues involved in maintaining the binding.
9. Binding Free Energy Calculation:
-
Action: Calculate the binding free energy for each complex using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method with the AmberTools package.[15][16][17]
-
Rationale: MM/PBSA is a widely used method to estimate the binding free energy from MD simulation trajectories. It provides a more accurate prediction of binding affinity compared to docking scores by considering solvation effects.[18]
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical results of the computational modeling study.
Table 1: Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Arg120, Tyr355, Ser530 |
| Celecoxib | -10.2 | Arg513, His90, Gln192 |
| Ibuprofen | -7.8 | Arg120, Tyr355, Val349 |
| Naproxen | -8.1 | Arg120, Tyr355, Ala527 |
Table 2: Molecular Dynamics Simulation and MM/PBSA Results
| Ligand | Average RMSD (Å) | Key Hydrogen Bonds | MM/PBSA Binding Free Energy (kcal/mol) |
| This compound | 1.2 ± 0.3 | Carboxylate with Arg120 and Tyr355 | -35.6 ± 4.2 |
| Celecoxib | 0.8 ± 0.2 | Sulfonamide with Arg513 | -45.1 ± 3.8 |
| Ibuprofen | 1.5 ± 0.5 | Carboxylate with Arg120 | -28.9 ± 5.1 |
| Naproxen | 1.4 ± 0.4 | Carboxylate with Arg120 and Tyr355 | -32.4 ± 4.7 |
Discussion and Interpretation of Results
The hypothetical results suggest that this compound shows promise as a potential COX-2 inhibitor. Its docking score and calculated binding free energy are competitive with the non-selective NSAIDs, ibuprofen and naproxen, although lower than the highly selective inhibitor, celecoxib.
The key interactions of the bicyclic compound's carboxylate group with Arg120 and Tyr355 are consistent with the binding mode of other carboxylic acid-containing NSAIDs in the COX-2 active site. The lower RMSD during the MD simulation compared to ibuprofen and naproxen suggests a more stable binding within the active site, likely due to the rigid bicyclic scaffold.
The comparison with celecoxib highlights the importance of the sulfonamide group for achieving high selectivity and potency for COX-2, as it interacts with the distinct side pocket of the COX-2 active site. While our lead compound does not possess this feature, its predicted binding affinity and stability make it a promising candidate for further optimization. Future work could involve modifying the bicyclic scaffold to incorporate functional groups that can interact with the selectivity pocket of COX-2.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous computational workflow for evaluating the potential of novel compounds as enzyme inhibitors. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, we can gain valuable insights into the binding mechanisms and relative affinities of different ligands. The hypothetical case study of this compound demonstrates how this in-silico approach can be used to identify and prioritize promising lead compounds for further experimental validation in the drug discovery pipeline.
References
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Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2025-08-07). ResearchGate. Retrieved January 15, 2026, from [Link]
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Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2. RCSB PDB. Retrieved January 15, 2026, from [Link]
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Cyclooxygenase-2 - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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The structure of Ibuprofen bound to cyclooxygenase-2. (2014-11-26). RCSB PDB. Retrieved January 15, 2026, from [Link]
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Protein-Ligand Complex - MD Tutorials. (n.d.). Retrieved January 15, 2026, from [Link]
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Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. (2020-12-22). Retrieved January 15, 2026, from [Link]
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Structure of celecoxib bound at the COX-2 active site. (2010-10-27). RCSB PDB. Retrieved January 15, 2026, from [Link]
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The Structure of Vioxx Bound to Human COX-2. (2016-09-28). RCSB PDB. Retrieved January 15, 2026, from [Link]
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Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024-09-06). MDPI. Retrieved January 15, 2026, from [Link]
-
High resolution structure of naproxen:COX-2 complex. (2010-09-01). RCSB PDB. Retrieved January 15, 2026, from [Link]
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Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1997-12-24). RCSB PDB. Retrieved January 15, 2026, from [Link]
-
MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group. (2022-05-09). Retrieved January 15, 2026, from [Link]
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Naproxen | C14H14O3 | CID 156391 - PubChem. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 - YouTube. (2020-05-03). Retrieved January 15, 2026, from [Link]
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Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025-10-21). PubMed Central. Retrieved January 15, 2026, from [Link]
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IBP - IBUPROFEN - Protein Data Bank Japan. (2020-06-17). Retrieved January 15, 2026, from [Link]
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GROMACS Tutorials. (n.d.). Retrieved January 15, 2026, from [Link]
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Celecoxib - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG - YouTube. (2025-08-07). Retrieved January 15, 2026, from [Link]
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CEL Ligand Summary Page - RCSB PDB. (2003-03-20). Retrieved January 15, 2026, from [Link]
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Showing metabocard for Naproxen (HMDB0001923) - Human Metabolome Database. (2006-05-18). Retrieved January 15, 2026, from [Link]
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Ibuprofen - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (2025-08-06). Retrieved January 15, 2026, from [Link]
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Preparing the protein and ligand for docking - ScotChem. (n.d.). Retrieved January 15, 2026, from [Link]
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PDB-3ln1: Structure of celecoxib bound at the COX-2 active site - Yorodumi - PDBj. (n.d.). Retrieved January 15, 2026, from [Link]
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Protein-ligand docking - Galaxy Training!. (2019-10-19). Retrieved January 15, 2026, from [Link]
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2018 AMBER tutorial with 1c87 - Rizzo_Lab. (2018-04-04). Retrieved January 15, 2026, from [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved January 15, 2026, from [Link]
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Naproxen - Proteopedia, life in 3D. (2023-06-25). Retrieved January 15, 2026, from [Link]
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IBP Ligand Summary Page - RCSB PDB. (2000-04-10). Retrieved January 15, 2026, from [Link]
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MMPBSA.py: An Efficient Program for End-State Free Energy Calculations | Journal of Chemical Theory and Computation. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
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pdb_00003nt1 - wwPDB. (n.d.). Retrieved January 15, 2026, from [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020-07-07). Retrieved January 15, 2026, from [Link]
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comparative study of the reactivity of bicyclo[3.2.1]octane carboxylic acid isomers
A Comparative Guide to the Reactivity of Bicyclo[3.2.1]octane Carboxylic Acid Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comparative analysis of the reactivity of various isomers of bicyclo[3.2.1]octane carboxylic acid. This rigid bicyclic scaffold is a cornerstone in medicinal chemistry and materials science, and understanding the nuanced reactivity of its substituted isomers is paramount for efficient synthesis design and the development of novel molecular entities. This document moves beyond a simple recitation of facts to offer a synthesized understanding grounded in stereochemical principles and experimental observations.
The bicyclo[3.2.1]octane skeleton is a bridged bicyclic system characterized by a six-membered ring in a chair-like or boat-like conformation and a five-membered ring. This constrained geometry imparts distinct reactivity to its derivatives compared to more flexible acyclic or monocyclic systems. The carboxylic acid functionality can be located at various positions, leading to isomers with significantly different chemical behaviors. The primary isomers of interest for this guide are:
-
Non-bridgehead isomers:
-
exo- and endo-bicyclo[3.2.1]octane-2-carboxylic acid
-
exo- and endo-bicyclo[3.2.1]octane-3-carboxylic acid
-
exo- and endo-bicyclo[3.2.1]octane-6-carboxylic acid
-
syn- and anti-bicyclo[3.2.1]octane-8-carboxylic acid
-
-
Bridgehead isomers:
-
Bicyclo[3.2.1]octane-1-carboxylic acid
-
Bicyclo[3.2.1]octane-5-carboxylic acid
-
The key to understanding the differential reactivity of these isomers lies in the concepts of steric hindrance and the stability of reaction intermediates.
Comparative Reactivity in Carbonyl Group Transformations
Reactions involving the carboxylic acid group, such as esterification and amide formation, are fundamental in derivatizing these scaffolds. The rates and equilibria of these reactions are highly dependent on the steric environment around the carbonyl group.
Steric Hindrance: The Decisive Factor
The accessibility of the carboxylic acid moiety to incoming nucleophiles is the primary determinant of reactivity in esterification and amide coupling reactions.
-
Exo vs. Endo Isomers: The exo and endo descriptors refer to the orientation of the substituent relative to the main ring system. In the bicyclo[3.2.1]octane framework, the six-membered ring is the larger one. Generally, the exo face is more sterically accessible than the endo face, which is shielded by the bicyclic framework itself. This leads to a general trend of higher reactivity for exo-carboxylic acids compared to their endo counterparts.
-
Bridgehead Isomers: Bridgehead carboxylic acids, such as bicyclo[3.2.1]octane-1-carboxylic acid, experience significant steric hindrance. The rigid cage-like structure restricts access to the carbonyl carbon from multiple directions. This steric congestion can dramatically slow down reaction rates. Studies on the reactivity of bridgehead amines in related bicyclic systems have shown that increased steric bulk around the bridgehead position leads to a significant decrease in reactivity in condensation reactions[1][2]. A similar trend is expected for carboxylic acids.
Expected Reactivity Trends
Based on the principles of steric hindrance, the following general reactivity trend can be predicted for common carbonyl group transformations:
exo-isomers > endo-isomers > bridgehead isomers
| Isomer Type | Position of Carboxylic Acid | Expected Relative Reactivity in Esterification/Amide Coupling | Rationale |
| exo | C-2, C-3, C-6 | High | The carboxylic acid group is oriented away from the bulk of the bicyclic system, allowing for easier access by reagents. |
| endo | C-2, C-3, C-6 | Moderate | The carboxylic acid group is pointed towards the interior of the bicyclic framework, leading to increased steric hindrance. |
| syn/anti | C-8 | Moderate to High | The reactivity will depend on the specific conformation and the approach trajectory of the nucleophile. The one-carbon bridge offers a unique steric environment. |
| Bridgehead | C-1, C-5 | Low | The rigid, cage-like structure severely restricts access to the carbonyl carbon. |
Experimental Protocols
Protocol for Amide Coupling of a Non-Bridgehead Bicyclo[3.2.1]octane Carboxylic Acid
This protocol is adapted from a general procedure for the synthesis of bicyclo[3.2.1]octyl amide derivatives[3][4].
Step 1: Acid Chloride Formation
-
To a solution of bicyclo[3.2.1]octane-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
To a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactivity in Rearrangement Reactions: A Look at Carbocation Stability
The rigid framework of the bicyclo[3.2.1]octane system can lead to interesting rearrangement reactions, particularly in solvolysis reactions where carbocationic intermediates are formed. The relative stability of these carbocations dictates the product distribution.
Solvolysis of Bicyclo[3.2.1]octyl Derivatives
Studies on the solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates have shown that the stereochemistry of the leaving group influences the reaction pathway and the extent of rearrangement[5]. While the major reactions are elimination and unrearranged substitution with inversion of configuration, rearranged products are also observed. The formation of these rearranged products suggests the involvement of carbocationic intermediates that can undergo hydride shifts and skeletal rearrangements.
The stability of carbocations in the bicyclo[3.2.1]octane system is a complex interplay of electronic and steric effects. Bridgehead carbocations in bicyclic systems are generally destabilized due to the impossibility of achieving a planar geometry around the positively charged carbon, a phenomenon related to Bredt's rule. This makes reactions that would proceed through a bridgehead carbocation highly unfavorable[6].
Mechanistic Insight into Rearrangements
The solvolysis of non-bridgehead bicyclo[3.2.1]octyl derivatives can lead to the formation of other bicyclic systems, such as bicyclo[2.2.2]octane derivatives, through carbocation rearrangements[5][7][8].
Caption: Carbocation rearrangement pathway.
This tendency to rearrange highlights the importance of carefully choosing reaction conditions when working with bicyclo[3.2.1]octane derivatives, especially in reactions that may involve carbocationic intermediates.
Conclusion
The reactivity of bicyclo[3.2.1]octane carboxylic acid isomers is a fascinating subject with significant practical implications. A clear understanding of the steric and electronic factors governing their behavior is crucial for the successful design and execution of synthetic routes. The general trend of exo-isomers being more reactive than endo-isomers, and both being significantly more reactive than bridgehead isomers in carbonyl addition reactions, provides a valuable predictive tool for chemists. Furthermore, the potential for carbocation-mediated rearrangements necessitates careful consideration of reaction mechanisms, particularly under solvolytic or strongly acidic conditions. This guide serves as a foundational resource for navigating the chemistry of these important building blocks.
References
- Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (URL not available)
- Promontorio, R. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy. (URL not available)
- ChemInform Abstract: Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. (URL not available)
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. (URL not available)
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Naming Bicyclic Compounds - Fused, Bridged, and Spiro. (2014). Master Organic Chemistry. (URL: [Link])
- Banks, R. M., & Maskill, H. (1976). Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis. Journal of the Chemical Society, Perkin Transactions 2, (13), 1506-1515. (URL not available)
- Kraus, G. A. (n.d.). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. (URL not available)
-
Vera, N., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 9(4), 288-295. (URL: [Link])
- Solvolysis of 2-Bicyclo[3.2.2]nonyl p -Toluenesulfonate. Evidence for the Formation of Classical Carbocation Intermediates. (2006).
- WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same.
- Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. (2025).
- EP0130882B1 - Bicyclo(3.2.1)octane carboxylic-acid derivatives, processes for their preparation and their therapeutical use.
- Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2023).
- Synthesis of Bridgehead-Bridgehead Substituted Bicycloalkanes. (1985). Australian Journal of Chemistry. (URL not available)
-
Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(2), 202312003. (URL: [Link])
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). Publikationsserver der Universität Regensburg. (URL not available)
- REARRANGEMENTS OF SOME BICYCLIC SYSTEMS being a thesis presented to the University of Glasgow for the Degree of Doctor of Philosophy. (URL not available)
-
4.9: Conformations of Polycyclic Molecules. (2023). Chemistry LibreTexts. (URL: [Link])
- A Thesis entitled MStudies in the Bicyclo(3*2.2)nonane System” submitted to the University of Glasgow for the Degree of Doctor of Philosophy. (URL not available)
-
Hrovat, D. A., & Borden, W. T. (2001). Nature of the 2-bicyclo[3.2.1]octanyl and 2-bicyclo[3.2.2]nonanyl cations. The Journal of organic chemistry, 66(2), 376–380. (URL: [Link])
-
Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes. (n.d.). National Institutes of Health. (URL: [Link])
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI. (URL: [Link])
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assessing the purity of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid by HPLC
An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
A Senior Application Scientist's Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind method selection, optimization, and validation, ensuring you can implement a robust, accurate, and self-validating protocol in your laboratory.
Foundational Understanding: The Analyte and Its Challenges
This compound (CAS: 110371-27-2) is a non-aromatic, bicyclic dicarboxylic acid mono-methyl ester.[1][2] Its structure presents unique analytical challenges.
-
Molecular Formula: C₁₁H₁₆O₄[2]
-
Key Structural Features: It possesses a polar carboxylic acid group, a moderately polar methoxycarbonyl (ester) group, and a nonpolar bicyclo[3.2.1]octane core.[3] This mixed polarity is a primary consideration for chromatographic method development.
-
Chromophoric Activity: The molecule lacks significant chromophores, meaning it does not strongly absorb ultraviolet (UV) light at higher wavelengths (e.g., >250 nm).[4] This necessitates detection at low UV wavelengths (around 200-215 nm), where the carboxyl and ester groups exhibit some absorbance.[5][6]
The primary goal of this HPLC analysis is to separate the main compound from potential impurities, which could include starting materials, synthetic by-products, or degradation products.
Strategic Approach to Method Development: A Comparative Analysis
The development of a reliable HPLC method is a systematic process.[7] For our target analyte, Reversed-Phase (RP) HPLC is the most logical starting point due to the molecule's significant nonpolar scaffold.[6]
Workflow for HPLC Method Development
Caption: A structured workflow for developing a robust HPLC purity method.
Comparison of Key Chromatographic Conditions
The quality of separation is dictated by the interplay between the stationary phase, mobile phase, and the analyte itself. Below, we compare critical parameters.
| Parameter | Option A: Standard C18 | Option B: C8 Column | Rationale & Recommendation |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Octylsilane (C8), 5 µm | The C18 phase provides stronger hydrophobic interactions. Given the analyte's nonpolar bicyclic core, a C18 column is predicted to offer better retention and potentially better resolution from closely related nonpolar impurities. Recommendation: Start with C18. |
| Mobile Phase pH | pH 2.5-3.0 (e.g., with Phosphoric or Formic Acid) | pH 6.0-7.0 (e.g., with Phosphate Buffer) | The pKa of a carboxylic acid is typically ~4-5. At pH 2.5-3.0, the carboxylic acid is protonated (neutral), maximizing its hydrophobicity and retention on a reversed-phase column, leading to sharp, symmetrical peaks. At neutral pH, the deprotonated (anionic) form can lead to poor retention and peak tailing. Recommendation: Acidic pH (Option A). |
| Elution Mode | Isocratic Elution (e.g., 50:50 ACN:Buffer) | Gradient Elution (e.g., 30% to 90% ACN over 15 min) | Isocratic elution is simpler and more robust for routine quality control if all impurities can be resolved within a reasonable time.[5] A gradient is superior for separating a complex mixture of impurities with a wide range of polarities. Recommendation: Begin with a gradient to scout for all potential impurities, then optimize to an isocratic method if possible for simplicity. |
| Detector | UV-Vis Detector @ 210 nm | Refractive Index (RI) or ELSD | A UV-Vis detector is standard, robust, and provides good sensitivity for this compound at low wavelengths.[6] RI or Evaporative Light Scattering Detectors (ELSD) are universal but are not compatible with gradient elution and often have lower sensitivity. Recommendation: UV-Vis @ 210 nm for its balance of sensitivity and compatibility. [8] |
Recommended Protocol: A Self-Validating System
Based on the comparative analysis, the following detailed protocol is recommended. This protocol incorporates system suitability testing (SST) to ensure the system is performing correctly before any sample analysis, a cornerstone of trustworthy data generation.[9][10]
Experimental Workflow Diagram
Caption: Step-by-step workflow from preparation to final data processing.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Sample for analysis
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Deionized Water, 18.2 MΩ·cm
-
Phosphoric Acid (H₃PO₄), ACS Grade
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and DAD/VWD UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v)
-
Mobile Phase B: Acetonitrile (ACN)
-
Elution: Isocratic
-
Composition: 55% A (Water/H₃PO₄) : 45% B (ACN)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
3. Solution Preparation:
-
Diluent: 50:50 Acetonitrile:Water
-
Reference Standard (RS) Solution: Accurately weigh ~10 mg of the RS into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the RS solution to a final concentration of 0.5 mg/mL.
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the RS Solution.
-
Calculate the system suitability parameters based on the main peak.
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
% Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
5. Analysis Sequence:
-
Inject Diluent (as a blank).
-
Inject the RS Solution five times for SST.
-
Upon passing SST, inject the RS Solution (as a standard).
-
Inject the Sample Solution in duplicate.
-
Inject the RS Solution again to bracket the samples.
6. Calculation of Purity: The purity is calculated using the area percent method.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation: Ensuring Trustworthiness and Authority
To be considered reliable, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[9][10][11][12] This process demonstrates that the analytical procedure is suitable for its intended purpose.
Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Experiment |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). | Analyze stressed samples (acid, base, peroxide, heat, light) to demonstrate separation of degradation peaks from the main peak. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Analyze a series of solutions over a range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (r²). |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. | Determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Hypothetical Validation Data Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.5%Intermediate: 0.9% | ≤ 2.0% |
| LOQ | 0.001 mg/mL (S/N > 10) | - |
| Robustness | All variations met SST criteria | System suitability criteria must be met. |
Conclusion
The purity assessment of this compound is effectively achieved using a reversed-phase HPLC method with a C18 column, an acidic mobile phase (pH ~2.5-3.0) containing acetonitrile and water, and UV detection at 210 nm. This approach provides excellent retention and peak shape by maintaining the analyte in its neutral, non-ionized state. While isocratic elution is preferred for its simplicity in a QC environment, gradient elution remains a powerful tool for initial impurity profiling. Adherence to a rigorous, self-validating protocol that includes system suitability testing and full method validation according to ICH Q2(R1) guidelines is paramount for generating accurate, reliable, and defensible data in a regulated research and development setting.
References
-
Aladdin Scientific. (n.d.). 5-methoxycarbonylbicyclo[3.2.1]octane-1-carboxylic acid, min 97%, 100 mg. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo(3.2.1)octane. PubChem Compound Summary. Retrieved from [Link]
- Google Patents. (n.d.). WO2018039384A1 - Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as fxr activators.
-
Saito, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831. Retrieved from [Link]
-
Malviya, R., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences Review and Research, 4(1), 34-38. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo[3.2.1]octane-1-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Kumar, A., et al. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 9(4), 237-241. Retrieved from [Link]
-
Butt, H., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 11(10), 661. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
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Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]
-
Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(3), 119-128. Retrieved from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid. Adherence to these procedures is mandatory to ensure a safe working environment and proper disposal of chemical waste.
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required PPE, drawing on best practices for handling acidic and irritant compounds.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves: These materials offer good resistance to a range of chemicals, including acids and esters.[1][2] Always inspect gloves for any signs of degradation or perforation before use.[3][4] Double-gloving is recommended when handling larger quantities or during procedures with a higher risk of splashing. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and aerosols.[5] For operations with a significant splash potential, a full-face shield should be worn in conjunction with safety goggles.[1][6] |
| Body Protection | Flame-Resistant Laboratory Coat: A lab coat, preferably flame-resistant, should be worn and fully fastened to protect skin and personal clothing from potential spills.[5][6] |
| Respiratory Protection | Use in a Well-Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or dust.[3][5] If a fume hood is not available or if there is a risk of generating aerosols, a risk assessment should be performed to determine the need for a respirator with an appropriate acid gas cartridge.[1] |
Procedural Guidance for Safe Handling and Operation
A systematic workflow is essential to minimize the risk of exposure and accidents. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][7] Remove any contaminated clothing. If skin irritation occurs, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.[3][5] The waste container should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials. The management of acidic waste streams is crucial to prevent environmental contamination.[8] Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.[3][5]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
-
5-methoxycarbonylbicyclo[3.2.1]octane-1-carboxylic acid, min 97%, 100 mg. CP Lab Safety. Available from: [Link]
-
20.5: Preparing Carboxylic Acids. (2021-09-28). Chemistry LibreTexts. Available from: [Link]
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What PPE Should You Wear When Handling Acid 2024? - LeelineWork. (2024-01-08). LeelineWork. Available from: [Link]
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Decarboxylation. (2022-05-20). Master Organic Chemistry. Available from: [Link]
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Safety equipment, PPE, for handling acids. Quicktest. (2022-08-26). Available from: [Link]
-
Personal Protective Equipment | Safety | Physical Facilities. Miami University. Available from: [Link]
-
Conversion of Carboxylic acids to derivatives. (2018-04-19). YouTube. Available from: [Link]
-
Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. ResearchGate. Available from: [Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022-06-29). ACS Publications. Available from: [Link]
-
Protective Equipment. American Chemistry Council. Available from: [Link]
-
Naming Bicyclic Compounds. Chemistry Steps. Available from: [Link]
-
Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. (2023-02-23). YouTube. Available from: [Link]
-
SAFETY DATA SHEET - trans,trans-4'-n-Propylbicyclohexyl-4-carboxylic acid. Fisher Scientific. (2024-02-24). Available from: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. Available from: [Link]
-
Bicyclo[3.2.1]octane-1-carboxylic acid. PubChem. Available from: [Link]
-
How to Minimize Toxic Emissions in Carboxylic Acid Production?. Patsnap. (2024-08-01). Available from: [Link]
-
Preparation of carboxylic acids. (2021-09-28). Chemistry LibreTexts. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
